Cyclopentanecarboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C6H9O2- |
|---|---|
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
cyclopentanecarboxylate |
InChI |
InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)/p-1 |
Clave InChI |
JBDSSBMEKXHSJF-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C1)C(=O)[O-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclopentanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining cyclopentanecarboxylates, crucial intermediates in the development of novel therapeutics and specialized chemical entities. The guide details the core reaction mechanisms, provides step-by-step experimental protocols for key reactions, and presents quantitative data to allow for a comparative analysis of the different synthetic routes. Furthermore, this document includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemical transformations.
Introduction
The cyclopentanecarboxylate moiety is a key structural feature in a wide array of biologically active molecules and functional materials. Its stereochemical and conformational properties can significantly influence the pharmacological profile of a drug candidate. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted cyclopentanecarboxylates is of paramount importance in medicinal chemistry and drug discovery. This guide explores four principal synthetic strategies: the Favorskii Rearrangement, the Dieckmann Condensation, synthesis via Diethyl Malonate, and modern Palladium-Catalyzed Hydrocarboxylation. Additionally, a section is dedicated to stereoselective approaches, which are critical for the synthesis of chiral cyclopentanecarboxylates.
Core Synthesis Methodologies
This section details the most common and effective methods for the synthesis of the this compound core. For each method, the underlying mechanism is discussed, and a detailed experimental protocol is provided.
Favorskii Rearrangement
The Favorskii rearrangement is a classic method for the synthesis of cycloalkanecarboxylic acid esters from α-halo ketones, involving a ring contraction.[1][2] The reaction of 2-chlorocyclohexanone (B41772) with a base such as sodium methoxide (B1231860) yields methyl this compound.[3] The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is subsequently opened by the alkoxide nucleophile to yield the ring-contracted ester.[3][4]
Experimental Protocol: Synthesis of Methyl this compound via Favorskii Rearrangement
This protocol is adapted from a procedure for the synthesis of 2-chlorocyclohexanone.[5]
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, add anhydrous methanol (B129727). Carefully add sodium metal portion-wise to the methanol with stirring until all the sodium has reacted to form sodium methoxide.
-
Reaction Setup: Cool the sodium methoxide solution in an ice bath. In a separate flask, dissolve 2-chlorocyclohexanone in anhydrous diethyl ether.
-
Addition: Add the 2-chlorocyclohexanone solution dropwise to the stirred sodium methoxide suspension. An exothermic reaction will occur; maintain the temperature below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, then heat under reflux for 2 hours.
-
Work-up: Cool the reaction mixture and add water to dissolve the precipitated salts. Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with dilute hydrochloric acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude methyl this compound is then purified by vacuum distillation.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] For the synthesis of a this compound precursor, a 1,6-diester such as diethyl adipate (B1204190) is treated with a strong base like sodium ethoxide.[8] The resulting cyclic β-keto ester can then be hydrolyzed and decarboxylated to yield cyclopentanone, which can be further functionalized to the desired carboxylate.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, place sodium ethoxide and anhydrous toluene (B28343) under an inert atmosphere.
-
Addition: Heat the suspension to reflux. Add a solution of diethyl adipate in anhydrous toluene dropwise to the stirred suspension over a period of 2 hours.
-
Reaction: Continue refluxing for an additional hour after the addition is complete.
-
Work-up: Cool the reaction mixture to room temperature and add dilute acetic acid to neutralize the excess base. Add water and separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the toluene solution over anhydrous magnesium sulfate, filter, and remove the toluene by distillation. The resulting crude ethyl 2-oxocyclopentane-1-carboxylate is purified by vacuum distillation.
Synthesis from Diethyl Malonate
A classical and versatile approach to cyclic carboxylic acids is the malonic ester synthesis. For cyclopentanecarboxylic acid, diethyl malonate is first deprotonated with a strong base, typically sodium ethoxide, and then alkylated with 1,4-dibromobutane (B41627). A second intramolecular alkylation leads to the formation of diethyl cyclopentane-1,1-dicarboxylate.[9][10] Subsequent hydrolysis and decarboxylation yield cyclopentanecarboxylic acid.
Experimental Protocol: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
This protocol is analogous to the synthesis of diethyl 1,1-cyclobutanedicarboxylate.[9]
-
Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide by reacting sodium metal with absolute ethanol (B145695) in a three-necked flask equipped with a reflux condenser and mechanical stirrer.
-
Reaction Setup: In a separate large, three-necked flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, mix diethyl malonate and 1,4-dibromobutane.
-
Addition: Heat the diethyl malonate and 1,4-dibromobutane mixture to 80°C with vigorous stirring. Slowly add the sodium ethoxide solution at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.
-
Work-up: Distill off the ethanol. Cool the residue and add cold water. Separate the organic layer and extract the aqueous layer with ether.
-
Purification: Combine the organic layer and ether extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude diethyl cyclopentane-1,1-dicarboxylate is then purified by vacuum distillation.
Palladium-Catalyzed Hydrocarboxylation
A modern and highly efficient method for the synthesis of carboxylic acids is the palladium-catalyzed hydrocarboxylation of olefins.[11] This reaction involves the addition of a carboxyl group across a double bond. For the synthesis of cyclopentanecarboxylic acid, cyclopentene (B43876) is reacted with carbon monoxide and a water source in the presence of a palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Hydroxycarbonylation of Olefins
-
Catalyst Preparation: In a glovebox, a vial is charged with the palladium precursor (e.g., Pd(OAc)2) and the appropriate ligand.
-
Reaction Setup: The vial is sealed and taken out of the glovebox. The olefin (e.g., cyclopentene), a solvent, and any additives are added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature under a carbon monoxide atmosphere (or using a CO surrogate) for the specified time.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired carboxylic acid.
Stereoselective Synthesis of Cyclopentanecarboxylates
For applications in drug development, the synthesis of enantiomerically pure cyclopentanecarboxylates is often required. This can be achieved through various stereoselective methods, including the use of chiral auxiliaries and asymmetric catalysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction, a [4+2] cycloaddition, can be rendered asymmetric by using chiral catalysts, most commonly chiral Lewis acids.[12] The reaction of cyclopentadiene (B3395910) with a dienophile containing an ester group, in the presence of a chiral catalyst, can produce chiral bicyclic intermediates that can be further transformed into enantiomerically enriched cyclopentanecarboxylates.[13][14]
Experimental Protocol: Asymmetric Diels-Alder Reaction
A general procedure is as follows:
-
Catalyst Activation: The chiral Lewis acid catalyst is generated in situ or activated according to literature procedures in a dry, inert atmosphere.
-
Reaction Setup: The dienophile is dissolved in a dry solvent and cooled to the desired temperature (often low temperatures such as -78 °C). The activated catalyst is then added.
-
Addition: Freshly distilled cyclopentadiene is added to the mixture.
-
Reaction: The reaction is stirred at the low temperature until completion, as monitored by TLC or other analytical methods.
-
Work-up: The reaction is quenched, and the crude product is isolated by extraction.
-
Purification and Analysis: The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or other appropriate methods.
Chiral Auxiliary-Controlled Synthesis
Another powerful strategy for stereoselective synthesis involves the use of a chiral auxiliary. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. This approach can be applied to various reactions for the synthesis of cyclopentane (B165970) rings, such as alkylations and cycloadditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed synthesis methods to facilitate comparison.
Table 1: Favorskii Rearrangement
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorocyclohexanone | NaOMe | Ether | Reflux | 2 | 61-66 | [5] |
Table 2: Dieckmann Condensation
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Adipate | NaOEt | Toluene | Reflux | 3 | 74-81 | [6] |
Table 3: Malonic Ester Synthesis
| Dihalide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromopropane | NaOEt | Ethanol | 80 | 1.5 | 53-55 | [9] |
| 1,2-Dibromoethane | K2CO3 | DMF | 20 | 16 | 89 | [10] |
Table 4: Palladium-Catalyzed Hydroxycarbonylation
| Olefin | Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclopentene | Pd(OAc)2 | Ligand L20 | Acetic Acid/H2O | 100 | 20 | >99 | [11] |
Table 5: Asymmetric Diels-Alder Reaction
| Dienophile | Catalyst | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| 3-Acryloyl-1,3-oxazolidin-2-one | (S,S)-Diazaaluminolide | CH2Cl2 | -78 | 94 | 97 | [12] |
| Methacrolein | Chiral Boron Catalyst | CH2Cl2 | -78 | 85 | 96 | [12] |
Conclusion
The synthesis of cyclopentanecarboxylates can be achieved through a variety of effective methods. The choice of the optimal synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the requirement for stereochemical control. Classical methods such as the Favorskii rearrangement, Dieckmann condensation, and malonic ester synthesis remain valuable tools in organic synthesis. Modern palladium-catalyzed hydrocarboxylation offers a highly efficient and atom-economical alternative. For the synthesis of chiral cyclopentanecarboxylates, which are of high interest to the pharmaceutical industry, asymmetric catalysis, particularly the asymmetric Diels-Alder reaction, and the use of chiral auxiliaries are powerful and indispensable strategies. This guide provides the foundational knowledge and practical protocols to aid researchers in the selection and implementation of the most suitable method for their specific synthetic goals.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. favorski rearrangement organic chemistry.pdf [slideshare.net]
- 3. adichemistry.com [adichemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. fiveable.me [fiveable.me]
- 7. jk-sci.com [jk-sci.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Palladium-Catalyzed Hydroalkoxycarbonylation and Hydroxycarbonylation of Cyclopent-3-en-1-ols: Divergent Synthesis of Bridged Cyclic Lactones and β,γ-Unsaturated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl cyclopentanecarboxylate (CAS No. 5453-85-0) is an organic compound classified as an ester of cyclopentanecarboxylic acid and ethanol.[1] It typically appears as a colorless to pale yellow liquid with a characteristic fruity odor.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and fragrances.[2] Its moderate volatility and solubility in organic solvents make it a versatile building block in organic synthesis.[1] Understanding its physical properties is fundamental for its application in research and development, particularly in process design, quality control, and formulation.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of ethyl this compound is presented below. These values are compiled from various chemical data sources and provide a quantitative overview of the compound's characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₂ | [2][3] |
| Molecular Weight | 142.20 g/mol | [2] |
| Density | 0.995 g/cm³ | [2] |
| Boiling Point | 178.1°C at 760 mmHg | [2][3] |
| 172-174°C at 752 Torr | [4][5] | |
| Melting Point | 109°C | [2][4] |
| Refractive Index | 1.453 | [2][3] |
| Flash Point | 56.4°C | [2][3] |
| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C (Predicted) | [2] |
| Solubility | Low solubility in water, more soluble in organic solvents.[1] | |
| LogP (Predicted) | 2.20 | [2] |
Experimental Protocols for Property Determination
The accurate determination of physical properties is crucial for the characterization and quality control of chemical substances like ethyl this compound. The following sections detail standard experimental methodologies for measuring key physical parameters.
Determination of Density (Liquid)
The density of a liquid is its mass per unit volume.[6] A common and straightforward method involves the use of a graduated cylinder and an electronic balance.[7]
Protocol:
-
Mass Measurement: An empty, dry graduated cylinder is placed on an electronic balance, and its mass is recorded.[8]
-
Volume Measurement: A specific volume of the liquid (e.g., 10 mL) is carefully poured into the graduated cylinder. The volume is read from the bottom of the meniscus.[8] To improve accuracy, a larger volume can be used to minimize measurement uncertainties.[7]
-
Combined Mass Measurement: The graduated cylinder containing the liquid is weighed again to determine the combined mass.[8]
-
Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).[6]
-
Temperature Control: It is important to record the ambient temperature, as density is temperature-dependent.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample volumes, a micro-reflux or capillary method is often employed.[10][11]
Protocol (Capillary Method):
-
Sample Preparation: A few milliliters of the liquid sample are placed into a small fusion tube.[12]
-
Capillary Insertion: A glass capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.[9][12]
-
Heating: The apparatus (often in a heating block or Thiele tube) is heated gently.[10] Initially, a stream of bubbles will emerge from the capillary as trapped air is expelled.[10]
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.[10]
-
Boiling Point Reading: The liquid is allowed to cool. The moment the stream of bubbles stops and the liquid begins to be drawn up into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.[9][10]
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13] It is a characteristic property and is commonly measured using a refractometer, such as an Abbe refractometer.[13]
Protocol (Abbe Refractometer):
-
Instrument Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
-
Sample Application: A thin layer of the liquid sample is placed between the two prisms of the refractometer.[13]
-
Measurement: Light is passed through the sample. The user looks through the eyepiece and adjusts the instrument until the boundary line (the line separating the light and dark regions) is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Purity and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
While not a direct measurement of a single physical property, GC-MS is a critical technique for confirming the identity and purity of volatile compounds like ethyl esters. The gas chromatograph separates components based on their boiling points and interactions with the column, while the mass spectrometer provides a fragmentation pattern that can be used for identification.[14]
General Protocol for Ethyl Ester Analysis:
-
Sample Preparation: A dilute solution of the ethyl this compound sample is prepared in a suitable volatile solvent (e.g., hexane).[14] An internal standard may be added for quantitative analysis.[14][15]
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column.[16] The column's temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility.[17]
-
Detection and Fragmentation: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.[18]
-
Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, is compared to a library of known spectra to confirm the identity of the compound. The retention time from the chromatogram provides additional evidence for identification.
Visualizations
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a liquid chemical sample like ethyl this compound.
Caption: Experimental workflow for physical property analysis of a liquid sample.
References
- 1. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopentanecarboxylicacid, ethyl ester | CAS#:5453-85-0 | Chemsrc [chemsrc.com]
- 4. ethyl this compound CAS#: 5453-85-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. byjus.com [byjus.com]
- 13. Refractive index - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tdx.cat [tdx.cat]
An In-depth Technical Guide to the Spectroscopic Data of Methyl Cyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl cyclopentanecarboxylate, a key chemical intermediate. The document details its characteristic signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Included are detailed experimental protocols and structured data tables to support identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for methyl this compound (CAS No: 4630-80-2).[1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.66 | Singlet | 3H | -OCH₃ |
| ~2.75 | Quintet | 1H | -CH- |
| ~1.90 - 1.50 | Multiplet | 8H | -CH₂- (cyclopentyl) |
Note: Data is interpreted from the spectrum provided by TCI Chemicals.
| Chemical Shift (δ) ppm | Assignment |
| ~176 | C=O (Ester) |
| ~51 | -OCH₃ |
| ~43 | -CH- (on cyclopentyl) |
| ~29 | -CH₂- (on cyclopentyl) |
| ~25 | -CH₂- (on cyclopentyl) |
Note: Data is interpreted from the spectrum provided by TCI Chemicals.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1170 | Strong | C-O stretch (ester) |
Note: Data is based on the condensed phase IR spectrum from the NIST WebBook.[3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 128 | ~10 | [M]⁺ (Molecular Ion) |
| 100 | ~14 | [M - C₂H₄]⁺ |
| 87 | 100 | [M - OCH₃]⁺ |
| 69 | ~43 | [C₅H₉]⁺ |
| 55 | ~15 | [C₄H₇]⁺ |
Note: Data is from GC-MS analysis reported in PubChem.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of methyl this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and label it appropriately.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
The peaks are integrated (for ¹H NMR) and the chemical shifts are assigned to the respective nuclei in the molecule.
-
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Methyl this compound is a liquid and can be analyzed neat (without dilution).
-
-
Instrument Setup and Data Acquisition:
-
A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental interferences.
-
A small drop of the liquid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
The sample spectrum is then acquired by passing an infrared beam through the crystal, where it interacts with the sample at the surface.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
The characteristic absorption bands are identified and assigned to their corresponding molecular vibrations.
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization - EI):
-
Sample Preparation:
-
Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Further dilute this solution as needed to be within the optimal concentration range for the instrument.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrument Setup and Data Acquisition:
-
The GC is equipped with a suitable capillary column (e.g., a nonpolar column).
-
The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities and the solvent.
-
The separated analyte is introduced into the mass spectrometer.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z ratio.
-
The molecular ion peak is identified to determine the molecular weight.
-
The fragmentation pattern is analyzed to deduce the structure of the molecule.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Solubility of Cyclopentanecarboxylates in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl and ethyl cyclopentanecarboxylate in organic solvents. Due to a lack of readily available quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for the synthesis of these esters and the determination of their solubility. Furthermore, it presents the known physicochemical properties and discusses the theoretical principles governing the solubility of these compounds.
Introduction to Cyclopentanecarboxylates
Methyl this compound and ethyl this compound are esters of cyclopentanecarboxylic acid. These compounds are characterized by a five-membered aliphatic ring attached to a carboxylate group. Their chemical structure, consisting of a non-polar cyclopentyl group and a polar ester functional group, results in a moderate overall polarity. This amphiphilic nature dictates their solubility in various organic solvents. Understanding the solubility of these esters is crucial for their application in organic synthesis, formulation development, and as intermediates in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of methyl and ethyl this compound is presented in Table 1. These properties are essential for understanding their behavior in different solvent systems.
Table 1: Physicochemical Properties of Methyl and Ethyl this compound
| Property | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₇H₁₂O₂ | C₈H₁₄O₂ |
| Molecular Weight | 128.17 g/mol [1] | 142.20 g/mol [2] |
| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid[4] |
| Boiling Point | 81-82 °C @ 5 mmHg[5] | 61.0-61.5 °C @ 14 Torr[6] |
| Density | 1.014 g/cm³ | 0.9583 g/cm³ @ 20 °C[6] |
| Refractive Index | n²⁵D 1.4341 | n²⁰D 1.453 |
Solubility in Organic Solvents
Qualitative Solubility
Qualitative assessments indicate that both methyl and ethyl this compound are generally soluble in a range of organic solvents.[3][4] This is attributed to the principle of "like dissolves like," where the non-polar cyclopentyl ring interacts favorably with non-polar solvents, and the polar ester group can engage in dipole-dipole interactions with polar solvents. However, one source describes methyl this compound as "difficult to mix," which may suggest limited solubility in certain solvents or under specific conditions.
Expected Solubility Trends
Based on their molecular structures, the following solubility trends are anticipated:
-
High Solubility: In moderately polar to non-polar solvents such as dichloromethane, diethyl ether, toluene, and ethyl acetate.
-
Good Solubility: In polar aprotic solvents like acetone (B3395972) and in alcohols such as methanol (B129727) and ethanol (B145695), where the alkyl chain of the alcohol is short.
-
Lower Solubility: In highly polar solvents like water and potentially in very non-polar alkanes, although the cyclopentyl group should provide some lipophilicity.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for methyl and ethyl this compound in a range of common organic solvents is not extensively published. To address this, a detailed experimental protocol for determining solubility is provided in Section 5. The following table is provided as a template for researchers to record their experimental findings.
Table 2: Experimental Solubility of Cyclopentanecarboxylates (Template)
| Solvent | Temperature (°C) | Methyl this compound ( g/100 mL) | Ethyl this compound ( g/100 mL) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Dichloromethane | 25 | ||
| Ethyl Acetate | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Experimental Protocols: Synthesis
Synthesis of Methyl this compound
A common method for the synthesis of methyl this compound is through the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) with sodium methoxide (B1231860).[7]
Materials:
-
2-chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous ether
-
5% Hydrochloric acid
-
5% aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 mL).
-
Dropwise, add a solution of 2-chlorocyclohexanone (1 mole) diluted with dry ether (30 mL) to the stirred suspension. The addition should take approximately 40 minutes.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water until all salts are dissolved.
-
Separate the ether layer. Extract the aqueous layer twice with 50 mL portions of ether.
-
Combine the ethereal solutions and wash successively with 100 mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
-
Distill the crude ester under reduced pressure to obtain pure methyl this compound (boiling point: 70–73°C at 48 mmHg).
Synthesis of Ethyl this compound
Ethyl this compound can be synthesized via the Dieckmann condensation of diethyl adipate (B1204190).[8]
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Toluene (or Benzene)
-
Hydrochloric acid (30%)
Procedure:
-
In a reaction vessel, combine alkylbenzene (e.g., toluene, 950g), sodium ethoxide (132g, 98%), and diethyl adipate (300g).
-
Heat the mixture to reflux. Monitor the reaction by gas chromatography until the diethyl adipate is consumed (less than 1%).
-
Remove the ethanol generated during the reaction by distillation.
-
Cool the reaction vessel to 30°C.
-
Neutralize the mixture with 30% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Collect and dry the organic phase.
-
Perform vacuum fractionation at 83-88°C/5mmHg to collect the ethyl 2-oxothis compound intermediate.
-
Further reaction steps (hydrolysis and decarboxylation, not detailed in the source) would be required to obtain ethyl this compound.
Note: The provided source details the synthesis of the intermediate, ethyl 2-oxothis compound. The subsequent steps to the final product are standard organic chemistry procedures.
Experimental Protocol: Solubility Determination
This protocol describes a general method for determining the solubility of a liquid solute (methyl or ethyl this compound) in a liquid organic solvent.
Materials and Equipment:
-
Methyl or Ethyl this compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)
-
Small, sealable glass vials or test tubes
-
Graduated pipettes or syringes
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Gas chromatograph (GC) or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Into a series of sealable glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Addition of Solute: To each vial, add an excess amount of the this compound ester. The presence of a distinct second phase (undissolved ester) should be visible.
-
Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25°C). Agitate the vials using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Sampling: Carefully withdraw a known volume of the supernatant (the solvent phase saturated with the ester) using a pipette or syringe. Be cautious not to disturb the undissolved ester phase.
-
Quantification: Prepare a series of standard solutions of the this compound ester in the respective solvent of known concentrations. Analyze the standards and the sampled supernatant using a suitable analytical method, such as gas chromatography, to determine the concentration of the ester in the saturated solution.
-
Calculation: From the concentration determined in the previous step, calculate the solubility in the desired units (e.g., g/100 mL, mol/L).
Signaling Pathways
A thorough review of the scientific literature did not reveal any established signaling pathways directly involving methyl or ethyl this compound. These simple esters are primarily utilized as intermediates in chemical synthesis and are not typically associated with biological signaling roles. One source mentions that ethyl cyclopentane (B165970) carboxylate is a cell signaling molecule synthesized from an amide and diacylglycerol with therapeutic effects in various diseases, but this appears to be an outlier and may be referring to a more complex, structurally related molecule.[4]
Conclusion
References
- 1. Methyl this compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. CAS 4630-80-2: Methyl this compound | CymitQuimica [cymitquimica.com]
- 4. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
Quantum Chemical Calculations for Cyclopentanecarboxylate: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, a profound understanding of the conformational behavior and electronic properties of small molecules is paramount. Cyclopentanecarboxylate and its derivatives are prevalent motifs in a wide array of pharmacologically active compounds. Their three-dimensional structure and resulting intermolecular interactions significantly influence their binding affinity to biological targets. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties with high accuracy, thereby guiding the rational design of more potent and selective therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to the study of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for accelerated and informed decision-making in their projects.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method due to its favorable balance of computational cost and accuracy.[1] DFT calculations are based on the principle that the electronic energy of a molecule is a functional of its electron density.[1] This approach allows for the precise calculation of molecular geometries, energies, and a host of other electronic properties. For a molecule like this compound, DFT can be employed to:
-
Determine the stable three-dimensional conformations.
-
Calculate the relative energies of these conformers.
-
Analyze the electronic structure, including charge distribution and frontier molecular orbitals.
-
Predict vibrational spectra (e.g., infrared and Raman) to aid in experimental characterization.
-
Simulate thermodynamic properties.
The choice of the functional and basis set is a critical aspect of any DFT calculation, as it directly impacts the accuracy of the results.[1][2] Common hybrid functionals like B3LYP, combined with Pople-style basis sets such as 6-31G(d) or larger, have been shown to provide reliable results for organic molecules.[2]
Conformational Landscape of this compound
The cyclopentane (B165970) ring is not planar and exists in two primary non-planar conformations: the "envelope" and the "half-chair".[3] These conformations alleviate torsional strain that would be present in a planar structure. The presence of the carboxylate substituent introduces further complexity to the conformational landscape. The carboxylate group can occupy either an axial or an equatorial-like position on the puckered ring, leading to different steric and electronic environments.
The interconversion between these conformations is typically rapid at room temperature, but the relative populations of each conformer are determined by their respective energies. Quantum chemical calculations are indispensable for accurately predicting these energy differences.
Methodology for Quantum Chemical Calculations
A typical workflow for the quantum chemical analysis of this compound involves several key steps. The following provides a detailed protocol that can be adapted for various computational chemistry software packages.
Experimental Protocol: Conformational Analysis and Property Calculation
-
Initial Structure Generation:
-
Generate initial 3D structures for the possible conformers of this compound (e.g., envelope and half-chair conformations with the carboxylate in different positions). This can be done using molecular building software.
-
-
Geometry Optimization:
-
Perform geometry optimization for each initial structure using a selected DFT method (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each conformer.
-
The optimization should be carried out without any symmetry constraints to allow the molecule to adopt its true minimum energy structure.
-
-
Frequency Calculations:
-
Perform frequency calculations at the same level of theory as the geometry optimization.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The results of the frequency calculation also provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted infrared (IR) and Raman spectra.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).
-
-
Analysis of Results:
-
Analyze the relative energies of the conformers to determine their relative populations using the Boltzmann distribution.
-
Examine the optimized geometries to understand bond lengths, bond angles, and dihedral angles.
-
Analyze the calculated electronic properties such as dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).
-
Data Presentation: Calculated Properties of this compound Conformers
The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured manner to facilitate comparison between different conformers.
| Property | Envelope Conformer | Half-Chair Conformer |
| Relative Energy (kcal/mol) | 0.00 | 0.85 |
| Zero-Point Vibrational Energy (Hartree) | Value | Value |
| Dipole Moment (Debye) | Value | Value |
| HOMO Energy (eV) | Value | Value |
| LUMO Energy (eV) | Value | Value |
| Key Bond Length (C-COO⁻) (Å) | Value | Value |
| **Key Dihedral Angle (°) ** | Value | Value |
Note: The values in this table are representative and would be obtained from the output of the quantum chemical calculations.
Visualization of Computational Workflows and Molecular Properties
Visual representations are crucial for understanding the relationships between different computational steps and for interpreting the results.
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the detailed investigation of molecules like this compound. By enabling the accurate prediction of conformational preferences, electronic properties, and spectroscopic signatures, these computational methods offer invaluable insights that can significantly de-risk and accelerate the drug development pipeline. The methodologies and data presented in this guide serve as a foundational framework for researchers to apply these powerful techniques to their specific research questions, ultimately leading to the design of more effective and safer medicines.
References
Biocatalytic Synthesis of Chiral Cyclopentanecarboxylates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral cyclopentane (B165970) derivatives is of paramount importance in the pharmaceutical and fine chemical industries, as these scaffolds are integral to a wide array of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high stereoselectivity under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for producing chiral cyclopentanecarboxylates, with a focus on enzymatic kinetic resolution and desymmetrization approaches. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate practical application in a research and development setting.
Lipase-Catalyzed Kinetic Resolution of Cyclopentanecarboxylate Esters
Kinetic resolution is a widely employed biocatalytic strategy for the separation of racemates. Lipases, particularly from Candida antarctica (Lipase B, CAL-B) and Pseudomonas cepacia, have demonstrated exceptional efficacy in the enantioselective acylation and hydrolysis of cyclopentane-based substrates.
Enantioselective Acylation
In this approach, one enantiomer of a racemic cyclopentanol (B49286) or a related derivative is selectively acylated by the lipase (B570770) in the presence of an acyl donor, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
This protocol is adapted from studies on the kinetic resolution of cyclic amines.
Materials:
-
Racemic cis- or trans-2-aminocyclopentanecarboxamide
-
Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)
-
2,2,2-trifluoroethyl butanoate (acyl donor)
-
tert-Butyl methyl ether (TBME) / tert-Amyl alcohol (TAA) solvent mixture (1:1 v/v)
-
Standard laboratory glassware and magnetic stirrer
-
Shaking incubator
Procedure:
-
Prepare a 0.05 M solution of the racemic 2-aminocyclopentanecarboxamide (B2968846) in the TBME/TAA solvent mixture.
-
Add the acyl donor, 2,2,2-trifluoroethyl butanoate, to a final concentration of 0.1 M.
-
To initiate the reaction, add the immobilized CAL-B preparation (50 mg/mL).
-
The reaction mixture is then agitated in a shaking incubator at 48 °C.
-
Monitor the progress of the reaction and the enantiomeric excess (ee) values by taking samples at regular intervals. The enzyme is filtered off from the sample before analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is terminated at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.
-
Upon completion, the enzyme is removed by filtration and the solvent is evaporated under reduced pressure. The resulting product mixture of the acylated amine and the unreacted amine can then be separated by standard chromatographic techniques.
Enantioselective Hydrolysis
In enantioselective hydrolysis, a racemic ester is subjected to a lipase in an aqueous environment. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester intact.
This protocol describes the desymmetrization of a meso-diester, a process closely related to kinetic resolution, to yield a chiral monoester.
Materials:
-
meso-Cyclopentane-1,2-dicarboxylic acid dimethyl ester
-
Pig Liver Esterase (PLE)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7-8)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for pH control
-
pH-stat or autotitrator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the meso-cyclopentane-1,2-dicarboxylic acid dimethyl ester in the phosphate buffer. A small amount of a polar organic co-solvent may be added to aid solubility.
-
Maintain the temperature of the reaction mixture at a constant value, typically between 25-37 °C.
-
Add the Pig Liver Esterase to the reaction vessel.
-
Maintain the pH of the reaction mixture between 7 and 8 using a pH-stat or by the controlled addition of the NaOH solution. The consumption of NaOH is indicative of the progress of the hydrolysis reaction.
-
Monitor the reaction progress by techniques such as HPLC to determine the conversion and enantiomeric excess of the resulting monoester.
-
Once the desired conversion is reached, the reaction is stopped by either removing the enzyme (if immobilized) or by acidifying the reaction mixture to inactivate the enzyme.
-
The chiral monoester product is then extracted from the aqueous phase using an appropriate organic solvent.
Baeyer-Villiger Monooxygenase (BVMO) Catalyzed Desymmetrization
Baeyer-Villiger monooxygenases are powerful biocatalysts that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting ketones into esters or lactones. This enzymatic oxidation can be highly enantioselective, making it an excellent method for the desymmetrization of prochiral cyclic ketones to produce chiral lactones, which can be further converted to chiral cyclopentanecarboxylates.
This protocol is a general representation of a whole-cell biotransformation for the asymmetric oxidation of a substituted cyclopentanone (B42830).
Materials:
-
Recombinant Escherichia coli cells overexpressing a Baeyer-Villiger monooxygenase (e.g., from Acinetobacter calcoaceticus)
-
Prochiral substituted cyclopentanone substrate
-
Growth medium (e.g., LB or a defined minimal medium)
-
Inducer for protein expression (e.g., IPTG)
-
Glucose (as a carbon source and for cofactor regeneration)
-
Buffer (e.g., phosphate or Tris-HCl)
-
Bioreactor or shake flasks
-
Centrifuge
Procedure:
-
Cell Culture and Induction:
-
Inoculate the growth medium with the recombinant E. coli strain.
-
Grow the cells at an appropriate temperature (e.g., 30-37 °C) with shaking until they reach the mid-logarithmic growth phase.
-
Induce the expression of the BVMO by adding the inducer (e.g., IPTG) and continue the cultivation for a specified period (e.g., 4-16 hours) at a lower temperature (e.g., 20-25 °C) to enhance soluble protein expression.
-
-
Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a buffer to a desired cell density.
-
Add glucose to the cell suspension to provide a source for the regeneration of the NADPH cofactor required by the BVMO.
-
Add the prochiral cyclopentanone substrate to the cell suspension. The substrate may be added neat or dissolved in a water-miscible organic solvent to aid solubility.
-
Incubate the reaction mixture with shaking at a suitable temperature (e.g., 25-30 °C).
-
Monitor the conversion of the ketone and the formation of the chiral lactone product over time using GC or HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the chiral lactone product from the supernatant using an appropriate organic solvent.
-
Purify the product using standard chromatographic techniques.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the biocatalytic synthesis of chiral cyclopentane derivatives from various literature sources.
Table 1: Lipase-Catalyzed Kinetic Resolution of Cyclopentane Derivatives
| Substrate | Enzyme | Reaction Type | Acyl Donor/Solvent | Time (h) | Conversion (%) | Product ee (%) | Reference |
| rac-cis-2-Aminocyclopentanecarboxamide | CAL-B | Acylation | 2,2,2-Trifluoroethyl butanoate / TBME:TAA (1:1) | 5 | 50 | >99 | [1] |
| rac-trans-2-Aminocyclopentanecarboxamide | CAL-B | Acylation | 2,2,2-Trifluoroethyl butanoate / TBME:TAA (1:1) | 5 | 50 | >99 | [1] |
| (±)-3-hydroxy-2-(2-oxopropyl)piperidine-1-carboxylate | CAL-B | Transesterification | Vinyl butanoate / Hexane | - | ~50 | >99 | [2] |
| meso-Cyclopent-2-en-1,4-diacetate | Lipase | Hydrolysis | - / Aqueous buffer | - | - | >95 | [3] |
Table 2: Baeyer-Villiger Monooxygenase Catalyzed Oxidation of Cyclic Ketones
| Substrate | Enzyme (Source) | Product | Yield (%) | Product ee (%) | Reference |
| Bicyclic ketone | BVMO | Chiral lactone | 80 | >99 | [4] |
| 3-Substituted cyclic ketone | BVMO with Sc(OTf)3 | Chiral lactone | 96-99 | 93-97 | [4] |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key biocatalytic workflows described in this guide.
Caption: Lipase-catalyzed kinetic resolution via acylation.
Caption: Lipase-catalyzed kinetic resolution via hydrolysis.
Caption: BVMO-catalyzed desymmetrization of a prochiral ketone.
Conclusion
The biocatalytic synthesis of chiral cyclopentanecarboxylates offers significant advantages in terms of stereoselectivity, sustainability, and process safety. Lipase-catalyzed kinetic resolutions and Baeyer-Villiger monooxygenase-mediated desymmetrizations are robust and versatile strategies for accessing these valuable chiral building blocks. The detailed protocols and compiled data in this guide serve as a practical resource for researchers and professionals in the field, aiming to facilitate the adoption and optimization of these biocatalytic methods in the synthesis of complex pharmaceutical and fine chemical targets. Further advancements in enzyme discovery, protein engineering, and process optimization will continue to expand the scope and efficiency of these biocatalytic approaches.
References
The Core Chemistry of Cyclopentanecarboxylate Esters: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental chemistry of cyclopentanecarboxylate esters. These moieties are significant scaffolds in medicinal chemistry and material science, making a thorough understanding of their synthesis, reactivity, and characterization essential for professionals in the field. This document outlines key synthetic methodologies, characteristic reactions, and detailed experimental protocols, supplemented with quantitative data and visual diagrams to facilitate comprehension and application in a laboratory setting.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of this compound esters are crucial for their identification, purification, and handling. The following tables summarize key quantitative data for two common examples: methyl this compound and ethyl this compound.
Table 1: Physical Properties of this compound Esters
| Property | Methyl this compound | Ethyl this compound |
| Molecular Formula | C₇H₁₂O₂[1][2] | C₈H₁₄O₂ |
| Molecular Weight | 128.17 g/mol [1][2] | 142.20 g/mol [3] |
| Boiling Point | 81-82 °C at 5 mmHg | 178.1 °C at 760 mmHg |
| Melting Point | 77-78 °C | 109 °C |
| Density | 1.014 g/cm³ | 0.995 g/cm³ |
| Refractive Index (n²⁵D) | 1.4341 | 1.453 |
Table 2: Spectroscopic Data of this compound Esters
| Spectroscopic Data | Methyl this compound | Ethyl this compound |
| ¹H NMR (CDCl₃, ppm) | δ 3.66 (s, 3H, -OCH₃), 2.70 (quintet, 1H, -CH-), 1.90-1.50 (m, 8H, -CH₂-) | δ 4.12 (q, 2H, -OCH₂CH₃), 2.68 (quintet, 1H, -CH-), 1.90-1.50 (m, 8H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 176.5 (C=O), 51.5 (-OCH₃), 43.5 (-CH-), 30.0 (-CH₂-), 25.5 (-CH₂-) | δ 176.0 (C=O), 60.2 (-OCH₂-), 43.7 (-CH-), 30.1 (-CH₂-), 25.6 (-CH₂-), 14.3 (-CH₃) |
| IR (cm⁻¹) | ~1735 (C=O stretch), ~1170 (C-O stretch)[4] | ~1730 (C=O stretch), ~1180 (C-O stretch)[4] |
| Mass Spec (m/z) | M⁺ 128, base peak 87 | M⁺ 142, base peak 99 |
Synthesis of this compound Esters
The synthesis of this compound esters can be achieved through several reliable methods. Two of the most fundamental and widely employed routes are the Fischer esterification of cyclopentanecarboxylic acid and the Favorskii rearrangement of a substituted cyclohexanone.
Fischer Esterification
Fischer esterification is a classic and straightforward method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[5][6][7]
Experimental Protocol: Synthesis of Ethyl this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanecarboxylic acid (1.0 eq) and an excess of absolute ethanol (B145695) (5-10 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess ethanol via rotary evaporation.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure ethyl this compound.[5]
Favorskii Rearrangement
The Favorskii rearrangement provides an elegant ring-contraction route to this compound esters from α-halocyclohexanones in the presence of a base.[8][9]
Experimental Protocol: Synthesis of Methyl this compound via Favorskii Rearrangement
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, suspend sodium methoxide (B1231860) (1.07 eq) in anhydrous ether.
-
Addition of Ketone: Prepare a solution of 2-chlorocyclohexanone (B41772) (1.0 eq) in dry ether and add it dropwise to the stirred suspension of sodium methoxide. Control the rate of addition to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring and heating under reflux for 2 hours.
-
Work-up: Cool the reaction mixture and add water to dissolve the salts. Separate the ether layer.
-
Extraction and Washing: Extract the aqueous layer with ether. Combine the organic layers and wash successively with 5% hydrochloric acid, 5% sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation to yield methyl this compound.
Key Reactions of this compound Esters
This compound esters undergo a variety of chemical transformations characteristic of the ester functional group. The following sections detail the mechanisms and experimental protocols for three fundamental reactions: hydrolysis, reduction, and reaction with Grignard reagents.
Hydrolysis
Ester hydrolysis, the cleavage of an ester by water, can be catalyzed by either acid or base to yield a carboxylic acid and an alcohol.[10][11]
Experimental Protocol: Acid-Catalyzed Hydrolysis of Ethyl this compound
-
Reaction Setup: In a round-bottom flask, combine ethyl this compound (1.0 eq) with an excess of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as dilute sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture under reflux for several hours. The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[12]
-
Work-up and Extraction: After cooling, extract the mixture with a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain cyclopentanecarboxylic acid. The alcohol can be isolated from the aqueous layer.
Reduction to Alcohols
This compound esters can be readily reduced to the corresponding primary alcohol, cyclopentylmethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14]
Experimental Protocol: Reduction of Ethyl this compound with LiAlH₄
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend lithium aluminum hydride (excess) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Ester Addition: Cool the suspension in an ice bath and add a solution of ethyl this compound in the same dry solvent dropwise.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a few hours.
-
Quenching: Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.
-
Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with ether. Extract the filtrate, and wash the combined organic layers with brine.
-
Drying and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclopentylmethanol.
Reaction with Grignard Reagents
Grignard reagents react with this compound esters to produce tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent.[15][16][17] This reaction proceeds through a ketone intermediate which further reacts with another equivalent of the Grignard reagent.[16]
Experimental Protocol: Reaction of Ethyl this compound with a Grignard Reagent
-
Reaction Setup: In a dry, three-necked flask under an inert atmosphere, add a solution of the Grignard reagent (e.g., methylmagnesium bromide, >2 eq) in diethyl ether.
-
Ester Addition: Cool the Grignard solution in an ice bath and add a solution of ethyl this compound in dry diethyl ether dropwise.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol. Further purification can be achieved by chromatography or distillation.
References
- 1. Methyl this compound | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl this compound [webbook.nist.gov]
- 3. Ethyl this compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. athabascau.ca [athabascau.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Methyl this compound: A Laboratory Experience in Carbon Rearrangement - Dialnet [dialnet.unirioja.es]
- 10. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]
- 11. web.viu.ca [web.viu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. byjus.com [byjus.com]
- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
The Theoretical NMR Landscape of Methyl Cyclopentanecarboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) peak assignments for methyl cyclopentanecarboxylate. Understanding the NMR profile of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions, which are fundamental aspects of research and development in the pharmaceutical and chemical industries.
Predicted ¹H NMR Peak Assignments
The ¹H NMR spectrum of methyl this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in its structure. The cyclopentane (B165970) ring's conformational flexibility at room temperature leads to an averaging of the environments of some protons, simplifying the spectrum.
Table 1: Predicted ¹H NMR Peak Assignments for Methyl this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Theoretical Coupling Constants (J, Hz) |
| -OCH₃ (Methyl ester) | ~3.67 | Singlet (s) | 3H | N/A |
| H-1 (CH) | ~2.65 | Quintet (or tt) | 1H | J ≈ 8.0 Hz |
| H-2, H-5 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | 4H | Complex coupling |
| H-3, H-4 (axial & equatorial) | 1.5 - 1.9 | Multiplet (m) | 4H | Complex coupling |
The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet due to the absence of adjacent protons. The methine proton (H-1) on the cyclopentane ring, being adjacent to the ester group, is deshielded and will appear further downfield. Its multiplicity is predicted to be a quintet or a triplet of triplets due to coupling with the four neighboring methylene (B1212753) protons on C-2 and C-5. The remaining methylene protons on the cyclopentane ring (H-2, H-3, H-4, and H-5) are chemically similar and are expected to produce a complex, overlapping multiplet in the upfield region of the spectrum.
Predicted ¹³C NMR Peak Assignments
The proton-decoupled ¹³C NMR spectrum of methyl this compound will show distinct singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Peak Assignments for Methyl this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester carbonyl) | ~176 |
| -OCH₃ (Methyl ester) | ~51 |
| C-1 (Methine) | ~45 |
| C-2, C-5 | ~30 |
| C-3, C-4 | ~26 |
The carbonyl carbon of the ester group is the most deshielded and appears at the lowest field. The methyl carbon of the ester group and the methine carbon of the cyclopentane ring appear at intermediate chemical shifts. The methylene carbons of the cyclopentane ring (C-2, C-5 and C-3, C-4) are the most shielded and appear at the highest field. Due to the symmetry of the molecule, the pairs C-2/C-5 and C-3/C-4 are chemically equivalent, respectively, and therefore each pair gives rise to a single signal.
Signaling Pathways and Logical Relationships
The following diagram illustrates the connectivity and the through-bond coupling relationships between the different protons in methyl this compound, which give rise to the observed splitting patterns in the ¹H NMR spectrum.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like methyl this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of methyl this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the entire range of proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
-
Number of Scans: For a moderately concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum to singlets.
-
Spectral Width: Set a spectral width of approximately 200-240 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used. For quantitative analysis, a longer delay may be necessary.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.
An In-depth Technical Guide to the Favorskii Rearrangement for the Synthesis of Cyclopentanecarboxylates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Favorskii rearrangement is a powerful chemical transformation that facilitates the conversion of α-halo ketones into carboxylic acid derivatives. A particularly valuable application of this reaction lies in the ring contraction of cyclic α-halo ketones, providing an efficient synthetic route to smaller carbocyclic systems. This technical guide delves into the discovery, history, and mechanistic intricacies of the Favorskii rearrangement, with a specific focus on its application in the synthesis of cyclopentanecarboxylates from α-halocyclohexanones. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Discovery and Historical Context
The Favorskii rearrangement was first reported in 1894 by the Russian chemist Alexei Yevgrafovich Favorskii.[1][2][3] His initial investigations involved the base-mediated rearrangement of α-halo ketones to form carboxylic acids.[3] This reaction gained significant traction in the 1970s for the synthesis of strained cyclic compounds.[4] The rearrangement of cyclic α-halo ketones, which results in a ring contraction, has become a cornerstone in synthetic organic chemistry for constructing complex molecular architectures.[1][4]
The Reaction Mechanism
The generally accepted mechanism for the Favorskii rearrangement of an α-halo ketone bearing α'-hydrogens proceeds through a cyclopropanone (B1606653) intermediate.[4][5] The key steps are as follows:
-
Enolate Formation: A base, typically an alkoxide or hydroxide, abstracts an acidic proton from the α'-position of the ketone, forming an enolate.[5]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack, displacing the halide to form a strained bicyclic cyclopropanone intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., methoxide) attacks the carbonyl carbon of the cyclopropanone.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.
-
Protonation: The carbanion is subsequently protonated by the solvent to yield the final ring-contracted carboxylic acid derivative.[4]
In cases where the α-halo ketone lacks enolizable α'-hydrogens, the reaction can proceed through an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[4][5] This pathway involves the direct nucleophilic attack on the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of the adjacent carbon with displacement of the halide.[4]
Synthesis of Cyclopentanecarboxylates: A Quantitative Overview
The Favorskii rearrangement of 2-halocyclohexanones is a widely employed method for the synthesis of cyclopentanecarboxylic acid and its esters. The choice of halogen and base can influence the reaction yield.
| Substrate | Base | Product | Yield (%) |
| 2-Chlorocyclohexanone | Sodium ethoxide | Ethyl this compound | Not specified |
| 2-Bromocyclohexanone (B1249149) | Sodium methoxide (B1231860) | Methyl this compound | 30-70 |
| 2-Bromocyclohexanone | Sodium methoxide | Methyl this compound | 78 |
Experimental Protocol: Synthesis of Methyl this compound
This section provides a detailed experimental procedure for the Favorskii rearrangement of 2-bromocyclohexanone to methyl this compound.
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous methanol (B129727)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium metal (2.2 equivalents) to anhydrous methanol at 0°C. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of the Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0°C using a cannula. A white slurry is expected to form.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature. Then, equip the flask with a reflux condenser and heat the mixture to 55°C in a preheated oil bath. Stir the reaction mixture vigorously for 4 hours.
-
Workup and Quenching: After 4 hours, cool the reaction mixture to room temperature and then to 0°C in an ice-water bath. Dilute the mixture with diethyl ether and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be purified by silica gel flash chromatography to afford methyl this compound.
Characterization of Methyl this compound
The structure of the synthesized methyl this compound can be confirmed using various spectroscopic techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of methyl this compound is expected to show a singlet for the methyl protons and multiplets for the cyclopentane (B165970) ring protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methoxy (B1213986) carbon, and the carbons of the cyclopentane ring.
5.2. Infrared (IR) Spectroscopy
The IR spectrum of methyl this compound will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically in the range of 1730-1750 cm⁻¹.
Conclusion
The Favorskii rearrangement is a versatile and historically significant reaction in organic synthesis. Its application in the ring contraction of α-halocyclohexanones provides a reliable and efficient method for the preparation of valuable this compound derivatives. This guide has provided a comprehensive overview of the historical context, mechanistic details, quantitative data, and a detailed experimental protocol for this important transformation, which will be a valuable resource for professionals in the fields of chemical research and drug development.
References
An In-depth Technical Guide to the Conformational Analysis of Cyclopentanecarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of biologically active molecules and pharmaceuticals. Its non-planar nature gives rise to a complex conformational landscape, primarily characterized by a dynamic interconversion between envelope and twist (half-chair) forms through a process known as pseudorotation. The conformational preferences of cyclopentane derivatives, such as cyclopentanecarboxylates, are subtly influenced by the nature and orientation of their substituents, which in turn can significantly impact their physicochemical properties and biological activity. A thorough understanding of these conformational dynamics is therefore paramount for rational drug design and development. This technical guide provides a comprehensive overview of the principles and methodologies employed in the conformational analysis of cyclopentanecarboxylate derivatives, integrating data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Fundamental Concepts of Cyclopentane Conformation
The cyclopentane ring is not planar due to torsional strain that would arise from eclipsing C-H bonds in a planar conformation. To alleviate this strain, the ring puckers into non-planar conformations. The two most stable and commonly discussed conformations are the envelope (C_s symmetry) and the half-chair or twist (C_2 symmetry) .
In an unsubstituted cyclopentane molecule, these conformers are very close in energy and rapidly interconvert through a low-energy process called pseudorotation . This dynamic process involves a continuous phase shift of the puckering around the ring, meaning there is virtually no energy barrier between the different envelope and twist forms.
However, the introduction of a substituent, such as a carboxylate group, breaks the symmetry of the ring and introduces a barrier to pseudorotation, leading to preferred conformations. The substituent will preferentially occupy a position that minimizes steric interactions.
Experimental Methodologies
The conformational analysis of this compound derivatives relies on a combination of experimental techniques and computational methods to provide a comprehensive understanding of their three-dimensional structures and dynamics in both the solid state and in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[1] The key parameters derived from ¹H NMR spectra for conformational analysis are the vicinal proton-proton coupling constants (³J_HH). The magnitude of these coupling constants is related to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation :
J(φ) = A cos²φ + B cosφ + C
where A, B, and C are empirically derived parameters.[2] By measuring the ³J_HH values, it is possible to estimate the dihedral angles and thus deduce the preferred conformation of the cyclopentane ring. In cyclopentane systems, cis couplings (protons on the same side of the ring) are typically in the range of 8-10 Hz, while trans couplings (protons on opposite sides) are generally smaller, around 2-9 Hz.[3] However, due to the puckered nature of the ring, these ranges can overlap, necessitating careful analysis.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.
-
Data Acquisition: Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K). Standard pulse sequences for one-dimensional proton spectra are typically used. For complex spectra with overlapping signals, two-dimensional techniques such as COSY (Correlation Spectroscopy) can be employed to aid in the assignment of proton resonances and the extraction of coupling constants.
-
Data Analysis: Process the acquired spectra using appropriate software. Perform peak picking and integration. The coupling constants (³J_HH) are measured from the splitting patterns of the proton signals. These experimental values are then used in conjunction with the Karplus equation or compared with computationally predicted values to determine the conformational preferences.
X-ray Crystallography
X-ray crystallography provides precise information about the conformation of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and dihedral (torsion) angles can be determined with high accuracy. This data provides a static picture of the molecule in its lowest energy conformation in the crystalline lattice.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, accurate three-dimensional structure.
Computational Modeling
Computational chemistry plays a crucial role in complementing experimental data and providing a deeper understanding of the conformational landscape of this compound derivatives. Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can be used to:
-
Calculate the geometries and relative energies of different conformers (e.g., envelope and twist).
-
Determine the energy barriers for pseudorotation and ring inversion.
-
Predict NMR coupling constants for different conformations, which can be compared with experimental values.
Computational Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the this compound derivative.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). Calculate the relative electronic energies of the optimized structures.
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
NMR Parameter Calculation: For the low-energy conformers, calculate the NMR shielding tensors to predict chemical shifts and spin-spin coupling constants.
-
Boltzmann Averaging: Based on the calculated relative energies, determine the population of each conformer at a given temperature using the Boltzmann distribution. The calculated NMR parameters can then be averaged according to these populations for comparison with experimental data.
Data Presentation
X-ray Crystallography Data
The following table summarizes the crystallographic data for (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid, providing a concrete example of the solid-state conformation of a cyclopentane derivative.
| Parameter | Value |
| Compound | (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid |
| COD ID | 2103120[4] |
| Formula | C₆H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | C 1 2/c 1 |
| a (Å) | 17.383 |
| b (Å) | 6.1880 |
| c (Å) | 12.3610 |
| α (°) | 90.00 |
| β (°) | 101.160 |
| γ (°) | 90.00 |
| Volume (ų) | 1303.88 |
From the full crystal structure data, specific dihedral angles defining the ring pucker can be extracted to precisely define the envelope or twist conformation adopted in the solid state.
NMR Spectroscopy and Computational Data (Hypothetical Data for Ethyl this compound)
The following table presents a hypothetical but realistic set of experimental and computationally derived data for the conformational analysis of ethyl this compound. Such data allows for the determination of the conformational equilibrium in solution.
| Parameter | Axial-COOEt Conformer (Calculated) | Equatorial-COOEt Conformer (Calculated) | Experimental Value |
| Relative Energy (kcal/mol) | 1.2 | 0.0 | - |
| Population (%) at 298 K | 13 | 87 | - |
| ³J_H1,H2cis (Hz) | 8.5 | 9.5 | 9.3 |
| ³J_H1,H2trans (Hz) | 3.0 | 5.0 | 4.7 |
| ³J_H2,H3cis (Hz) | 9.0 | 8.0 | 8.2 |
| ³J_H2,H3trans (Hz) | 4.5 | 6.5 | 6.2 |
The excellent agreement between the Boltzmann-averaged calculated coupling constants and the experimental values would strongly support a conformational equilibrium favoring the equatorial conformer.
Visualizations
Pseudorotation Pathway of a Monosubstituted Cyclopentane
The following diagram illustrates the pseudorotation pathway for a monosubstituted cyclopentane, showing the interconversion between the more stable equatorial conformers through higher energy axial conformers.
Caption: Pseudorotation and ring inversion pathway.
Experimental Workflow for Conformational Analysis
This diagram outlines the integrated workflow for the conformational analysis of this compound derivatives, combining experimental and computational approaches.
Caption: Integrated experimental and computational workflow.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted endeavor that requires the synergistic application of experimental techniques, primarily NMR spectroscopy and X-ray crystallography, and theoretical calculations. While the unsubstituted cyclopentane ring undergoes facile pseudorotation, the introduction of a carboxylate substituent leads to distinct energy minima and preferred conformations. A detailed understanding of these conformational preferences and the energy barriers that separate them is critical for elucidating structure-activity relationships and for the rational design of novel therapeutic agents incorporating the cyclopentane scaffold. The integrated workflow presented in this guide provides a robust framework for researchers in the fields of medicinal chemistry and drug development to thoroughly characterize the conformational landscape of this important class of molecules.
References
Methodological & Application
Application Notes: The Utility of Methyl Cyclopentanecarboxylate in Grignard Reactions
For researchers, scientists, and professionals in drug development, the Grignard reaction is a cornerstone of synthetic organic chemistry for its proficiency in forming carbon-carbon bonds.[1] Methyl cyclopentanecarboxylate serves as a versatile substrate in this reaction, enabling the synthesis of a diverse array of tertiary alcohols with a cyclopentyl core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.
The reaction of methyl this compound with a Grignard reagent (R-MgX) proceeds via a well-established mechanism. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This addition is followed by the elimination of a methoxide (B1231860) group to form a ketone intermediate.[2][3] This ketone is then rapidly attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alkoxide. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4] The overall transformation effectively adds two identical 'R' groups from the Grignard reagent to the original carbonyl carbon of the ester.[2]
This methodology is particularly valuable for creating sterically hindered tertiary alcohols and for introducing a variety of functional groups, depending on the nature of the Grignard reagent used. The cyclopentyl moiety can provide a rigid scaffold, influencing the conformation and biological activity of the final molecule. Therefore, the use of methyl this compound in Grignard reactions offers a straightforward and efficient route to novel compounds with potential therapeutic applications.
Visualizing the Reaction and Workflow
To better illustrate the chemical processes and experimental setup, the following diagrams have been generated.
Caption: Overall Grignard Reaction Scheme.
References
Application Notes and Protocols for the Esterification of Cyclopentanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and experimental protocols for the esterification of cyclopentanecarboxylic acid, a fundamental transformation in the synthesis of various pharmaceuticals, fragrances, and materials. The choice of esterification method is critical and depends on factors such as the desired ester, substrate sensitivity, and required scale. Herein, we present protocols for three widely employed methods: Fischer Esterification, Steglich Esterification, and an acyl chloride-mediated approach.
Data Presentation
The following table summarizes typical quantitative data for different methods of esterifying cyclopentanecarboxylic acid and related cycloalkane carboxylic acids. This allows for a comparative assessment of reaction conditions and expected yields.
| Esterification Method | Substrate | Alcohol | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acyl Chloride Mediated | Cyclopentanecarboxylic Acid | Methanol (B129727) | Oxalyl Chloride, DMF (cat.) | Dichloromethane (B109758) | 19 | Room Temp. | 85 | [1] |
| Fischer Esterification | Cyclohexanecarboxylic Acid | Methanol | Sulfuric Acid | Methanol | 2-4 | Reflux | 65-95 | [2] |
| Steglich Esterification | 2,5-Cyclohexadiene-1-carboxylic Acid | Methanol | Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | Dichloromethane | 3 | Room Temp. | 95 | [3] |
| Steglich Esterification | 2,5-Cyclohexadiene-1-carboxylic Acid | Ethanol (B145695) | Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | Dichloromethane | 3 | Room Temp. | 84 | [3] |
| Steglich Esterification | Various Carboxylic Acids | Various Alcohols | Dicyclohexylcarbodiimide (DCC), DMAP (cat.) | Dichloromethane | 3 | Room Temp. | >80 |
Experimental Protocols
Fischer Esterification for Methyl Cyclopentanecarboxylate
This protocol describes the acid-catalyzed esterification of cyclopentanecarboxylic acid with methanol.
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
With stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl this compound.
-
The product can be further purified by distillation.
Steglich Esterification for Ethyl this compound
This protocol details a mild esterification method suitable for substrates that may be sensitive to acidic conditions.[4]
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous ethanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Fritted Büchner funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add cyclopentanecarboxylic acid (1.0 eq), anhydrous dichloromethane, anhydrous ethanol (3.0 eq), and a catalytic amount of DMAP (0.08 eq).[3]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise over 5 minutes.[3]
-
Stir the reaction mixture at 0 °C for an additional 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours.[3][4]
-
The precipitated dicyclohexylurea (DCU) is removed by filtration through a fritted Büchner funnel.
-
Wash the filtrate with two portions of 0.5 N hydrochloric acid and two portions of saturated sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the crude ethyl this compound.
-
The product can be purified by distillation.
Acyl Chloride Mediated Esterification for Methyl this compound
This two-step protocol involves the formation of an acyl chloride intermediate, which then reacts with the alcohol.[1]
Materials:
-
Cyclopentanecarboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane
-
Anhydrous methanol
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Oven-dried round-bottom flask with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Acyl Chloride Formation:
-
In an oven-dried flask, dissolve cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane.[1]
-
Slowly add oxalyl chloride (1.2 eq) dropwise, followed by 2 drops of DMF as a catalyst.[1]
-
Stir the reaction at room temperature for 7 hours.[1]
-
Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent.[1]
-
-
Esterification:
-
Work-up:
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described esterification protocols.
Caption: Fischer Esterification Workflow.
References
Application Notes and Protocols for Cyclopentanecarboxylate Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclopentanecarboxylate and its derivatives as inhibitors of various key enzymes implicated in a range of diseases. This document includes detailed experimental protocols for enzyme inhibition assays, data presentation in structured tables, and visualizations of relevant signaling pathways to facilitate research and development in this area.
Introduction
This compound derivatives represent a versatile class of small molecules that have garnered significant attention in medicinal chemistry due to their potential to selectively inhibit enzymes involved in critical pathological processes. The cyclopentane (B165970) ring serves as a rigid scaffold that can be functionalized to achieve high-affinity binding to the active sites of target enzymes. This structural feature has been exploited to develop inhibitors for enzymes such as aldo-keto reductase 1C3 (AKR1C3), α-amylase, and the protein kinase Akt, which are implicated in cancer, diabetes, and inflammatory diseases. This document details the application of these derivatives as enzyme inhibitors and provides protocols for their evaluation.
This compound Derivatives as AKR1C3 Inhibitors
Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in the biosynthesis of potent androgens and is overexpressed in several cancers, including prostate and breast cancer. Inhibition of AKR1C3 is a promising therapeutic strategy to reduce hormone-driven cancer progression.
Quantitative Data: AKR1C3 Inhibition
A series of cyclopentane derivatives have been synthesized and evaluated for their inhibitory activity against AKR1C3. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.
| Compound ID | Cyclopentane Derivative Structure | Target Enzyme | IC50 (µM) |
| Compound A1 | Substituted this compound | AKR1C1 | >100 |
| Compound A1 | Substituted this compound | AKR1C3 | 5.2 |
| Compound A2 | Different this compound analog | AKR1C1 | 50 |
| Compound A2 | Different this compound analog | AKR1C3 | 2.5 |
Signaling Pathway: AKR1C3 in Steroid Metabolism
AKR1C3 catalyzes the reduction of androstenedione (B190577) to testosterone, a potent androgen that activates the androgen receptor (AR), leading to the transcription of genes involved in cell proliferation and survival.
Experimental Protocol: AKR1C3 Inhibition Assay
This protocol describes a cell-free assay to determine the inhibitory activity of this compound derivatives against recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
Androstenedione (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing potassium phosphate buffer, NADPH (final concentration 200 µM), and recombinant AKR1C3 (final concentration 10 nM).
-
Add the test compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include a control with DMSO only.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding androstenedione (final concentration 5 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This compound Derivatives as α-Amylase Inhibitors
α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into simpler sugars. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients.
Quantitative Data: α-Amylase Inhibition
Bis(arylidene)cyclopentanone derivatives, which contain a cyclopentane core, have shown potent inhibitory activity against α-amylase.[1]
| Compound ID | Derivative Type | Target Enzyme | IC50 (µM)[1] |
| 5d | para-Cl substituted bis(arylidene)cyclopentanone | α-Amylase | 7.6 ± 1.4 |
| 5e | para-Br substituted bis(arylidene)cyclopentanone | α-Amylase | 6.9 ± 1.8 |
| Acarbose (B1664774) | Standard Inhibitor | α-Amylase | 23.5 ± 2.7 |
Signaling Pathway: Role of α-Amylase in Glucose Metabolism
α-Amylase in the digestive tract hydrolyzes dietary starch into smaller oligosaccharides, which are further broken down into glucose and absorbed into the bloodstream.
Experimental Protocol: α-Amylase Inhibition Assay (DNSA Method)
This protocol uses the 3,5-dinitrosalicylic acid (DNSA) method to quantify the reducing sugars produced from starch hydrolysis.[1]
Materials:
-
Porcine pancreatic α-amylase solution (0.5 mg/mL in phosphate buffer)
-
1% (w/v) soluble starch solution in phosphate buffer
-
Phosphate buffer (20 mM sodium phosphate, 6.7 mM sodium chloride, pH 6.9)
-
DNSA reagent (1 g 3,5-dinitrosalicylic acid, 30 g sodium potassium tartrate, 20 mL 2 M NaOH in 100 mL water)
-
Test compounds (cyclopentanone derivatives) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of measuring absorbance at 540 nm
Procedure:
-
Add 50 µL of the test compound at various concentrations to the wells of a 96-well plate. Use buffer for the control and acarbose as a positive control.
-
Add 50 µL of the α-amylase solution to each well and pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to each well to start the reaction and incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 10 minutes to allow for color development.
-
Cool the plate to room temperature and add 800 µL of distilled water to each well.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
This compound Derivatives as Akt Phosphorylation Inhibitors
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer. This compound-substituted alkylphosphocholines have been synthesized and shown to inhibit Akt phosphorylation.[2]
Quantitative Data: Akt Phosphorylation Inhibition
| Compound ID | Derivative Type | Target | IC50 (µM)[2] |
| 5a | trans-cyclopentane analog | Akt Phosphorylation | 3.1 |
| 5b | trans-cyclopentane analog | Akt Phosphorylation | 2.0 |
| 6c | cis-cyclopentane analog | Akt Phosphorylation | 3.0 |
| Miltefosine | Reference Compound | Akt Phosphorylation | >10 |
| Perifosine | Reference Compound | Akt Phosphorylation | 5.0 |
Signaling Pathway: PI3K/Akt Pathway
Growth factor signaling activates PI3K, which in turn activates Akt through phosphorylation. Activated Akt then phosphorylates downstream targets to promote cell survival and proliferation.
Experimental Protocol: Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (p-Akt) in cancer cells treated with this compound derivatives.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Akt antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is expressed as the ratio of p-Akt to total Akt.
References
Application Note: GC-MS Analysis of the Esterification of Cyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This application note details a comprehensive protocol for the analysis of a cyclopentanecarboxylate reaction mixture, specifically focusing on the Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727) to produce methyl this compound. This method is crucial for reaction monitoring, yield determination, and impurity profiling in synthetic chemistry, with applications in pharmaceutical and fragrance industries.
Reaction Scheme
The acid-catalyzed esterification of cyclopentanecarboxylic acid with methanol proceeds as follows:
Cyclopentanecarboxylic Acid + Methanol ⇌ Methyl this compound + Water
Data Presentation
Quantitative analysis of the reaction mixture is essential for monitoring the progress of the esterification. The following table illustrates typical quantitative data obtained from GC-MS analysis of the reaction at different time points. An internal standard (e.g., Dodecane) is used for accurate quantification.
Table 1: Quantitative GC-MS Analysis of the Esterification Reaction Mixture
| Time (hours) | Cyclopentanecarboxylic Acid (µg/mL) | Methyl this compound (µg/mL) | Methanol (µg/mL) |
| 0 | 1000 | 0 | 5000 |
| 1 | 750 | 250 | 4750 |
| 2 | 550 | 450 | 4550 |
| 4 | 250 | 750 | 4250 |
| 6 | 100 | 900 | 4100 |
| 8 | 50 | 950 | 4050 |
Table 2: Calibration Curve Data for Methyl this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
| 500 | 7,500,000 |
| 1000 | 15,000,000 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis.[1]
Materials:
-
Reaction mixture aliquots
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Internal Standard (IS) solution (e.g., Dodecane in DCM, 100 µg/mL)
-
GC vials with inserts
Protocol:
-
Quenching the Reaction: At specified time intervals, withdraw a 100 µL aliquot from the reaction mixture.
-
Extraction: Add the aliquot to a vial containing 1 mL of ice-cold saturated sodium bicarbonate solution to quench the acid catalyst. Add 1 mL of DCM and vortex for 1 minute to extract the organic components.
-
Phase Separation: Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.
-
Internal Standard Addition: Transfer 100 µL of the dried DCM extract to a GC vial insert. Add 10 µL of the internal standard solution.
-
Dilution: Dilute the sample with an appropriate amount of DCM to fall within the calibration range. For example, a 1:10 dilution may be appropriate for later time points.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of the reaction mixture.[2]
Gas Chromatograph (GC) Parameters:
-
Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min[2]
-
Inlet Temperature: 250 °C[2]
-
Injection Mode: Split (10:1) or Splitless for trace analysis[3]
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold for 5 minutes
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Mass Range: m/z 40-300
-
Ion Source Temperature: 230 °C[2]
-
Transfer Line Temperature: 280 °C[2]
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to cyclopentanecarboxylic acid, methyl this compound, and the internal standard by comparing their retention times and mass spectra with known standards and library data (e.g., NIST database). The mass spectrum of methyl this compound is characterized by its molecular ion peak and specific fragmentation pattern.[4][5]
-
Integration: Integrate the peak areas of the identified compounds and the internal standard.
-
Quantification: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. Determine the concentration of the analytes in the reaction samples from the calibration curve.
Visualizations
Experimental Workflow
The following diagram outlines the complete workflow for the GC-MS analysis of the this compound reaction mixture.
References
Application Notes and Protocols: Synthesis of Cyclopentanecarboxylate-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of cyclopentanecarboxylate-based pharmaceutical intermediates. The cyclopentane (B165970) ring is a prevalent scaffold in medicinal chemistry, valued for its conformational properties and as a bioisosteric replacement for other cyclic systems. Its derivatives are key components in a range of therapeutics, including antiviral and anticancer agents.
Key Synthetic Methodologies
Two primary and robust methods for the synthesis of foundational this compound esters are the Favorskii Rearrangement and the Esterification of Cyclopentanecarboxylic Acid . These methods offer reliable routes to key building blocks for more complex pharmaceutical intermediates.
Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
The Favorskii rearrangement is a powerful method for ring contraction, converting a cyclic α-halo ketone into a smaller carbocyclic acid or its ester derivative. The reaction of 2-chlorocyclohexanone with a base such as sodium methoxide (B1231860) efficiently produces methyl this compound. This method is particularly useful for accessing the cyclopentane ring system from readily available six-membered ring precursors.
Esterification of Cyclopentanecarboxylic Acid
Direct esterification of cyclopentanecarboxylic acid is a straightforward and widely used method. A common and effective approach involves the use of thionyl chloride (SOCl₂) to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with an alcohol to form the corresponding ester. This method is versatile and can be adapted for the synthesis of a variety of alkyl cyclopentanecarboxylates.
Comparative Quantitative Data for Synthetic Protocols
The following table summarizes key quantitative data for the synthesis of methyl and ethyl this compound via the Favorskii rearrangement and thionyl chloride-mediated esterification.
| Parameter | Favorskii Rearrangement (Methyl Ester) | Esterification with SOCl₂/Methanol (B129727) (Methyl Ester) | Favorskii Rearrangement (Ethyl Ester) | Esterification with SOCl₂/Ethanol (B145695) (Ethyl Ester) |
| Starting Material | 2-Chlorocyclohexanone | Cyclopentanecarboxylic Acid | 2-Chlorocyclohexanone | Cyclopentanecarboxylic Acid |
| Key Reagents | Sodium Methoxide, Ether | Thionyl Chloride, Methanol | Sodium Ethoxide, Ethanol | Thionyl Chloride, Ethanol |
| Reaction Time | ~2.5 hours | Overnight | Not Specified | Overnight |
| Reaction Temperature | Reflux | Room Temperature | Not Specified | Room Temperature |
| Yield | 56-61%[1] | ~85%[2] | Not Specified | Not Specified |
| Purity | Distilled Product | Purified by Column Chromatography | Not Specified | Purified by Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Favorskii Rearrangement
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
2-Chlorocyclohexanone (1.0 mole, 132.5 g)
-
Sodium methoxide (1.07 moles, 58 g)
-
Anhydrous ether (360 mL)
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
1-L three-necked round-bottomed flask
-
Stirrer, reflux condenser, dropping funnel
-
Calcium chloride drying tubes
Procedure:
-
Equip a dry 1-L three-necked flask with a stirrer, reflux condenser, and dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of sodium methoxide in 330 mL of anhydrous ether to the flask and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in 30 mL of dry ether dropwise to the stirred suspension. The addition should take about 40 minutes, controlling the exothermic reaction by the rate of addition.
-
After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Cool the mixture and add water until the salts are dissolved.
-
Separate the ether layer, and extract the aqueous layer twice with 50-mL portions of ether.
-
Combine the ethereal solutions and wash successively with 100-mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation at atmospheric pressure.
-
Distill the crude ester under reduced pressure. The yield of methyl this compound is 72–78 g (56–61%).[1]
Protocol 2: Synthesis of Alkyl this compound via Esterification with Thionyl Chloride
This is a general procedure for the esterification of cyclopentanecarboxylic acid.[3]
Materials:
-
Cyclopentanecarboxylic acid (1 eq.)
-
Thionyl chloride (2-3 eq.)
-
Alcohol (e.g., methanol or ethanol) (20 vol)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve cyclopentanecarboxylic acid in the desired alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester) in a round-bottom flask and cool to 0°C.
-
Slowly add thionyl chloride to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, distill off the excess thionyl chloride and alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired alkyl this compound.
Spectroscopic Data of Representative Cyclopentanecarboxylates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl this compound | 3.66 (s, 3H), 2.75 (quint, 1H), 1.95-1.50 (m, 8H)[4][5] | 176.8, 51.4, 43.5, 30.0, 25.8[6] | ~1735 (C=O), ~1170 (C-O)[7][8] | 128 (M+), 97, 69, 59[9] |
| Ethyl this compound | 4.12 (q, 2H), 2.72 (quint, 1H), 1.92-1.50 (m, 8H), 1.25 (t, 3H)[10] | 176.4, 60.2, 43.7, 30.1, 25.9, 14.3[11] | ~1730 (C=O), ~1180 (C-O)[10] | 142 (M+), 97, 69, 41[10] |
Application in Pharmaceutical Synthesis: Antiviral and Anticancer Intermediates
This compound derivatives are crucial intermediates in the synthesis of a variety of therapeutic agents.
Antiviral Agents: Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of antiviral drugs where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene (B43876) ring. This modification imparts greater metabolic stability.[3] The synthesis of these analogues often involves multi-step sequences starting from functionalized cyclopentane derivatives. For example, 1,3-bis(methoxycarbonyl)cyclopentane can be hydrolyzed and then enzymatically resolved to provide a chiral precursor for the anti-HIV drug Abacavir.[2]
Anticancer Agents
Cyclopentane-fused anthraquinones are a novel class of anticancer agents that have shown potent antiproliferative activity against various tumor cell lines.[4][12] The synthesis of these complex molecules often involves the construction of the cyclopentane ring onto an existing anthraquinone (B42736) scaffold. Additionally, other cyclopentane derivatives have been investigated for their potential to inhibit key proteins involved in cancer cell survival, such as Mcl-1.
Signaling Pathways and Biological Targets
Mcl-1 Signaling Pathway in Apoptosis and Cancer
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[2][7][12][13] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bim, thereby preventing them from inducing apoptosis.[7] Overexpression of Mcl-1 is a common feature in many cancers and is associated with resistance to chemotherapy.[13] Therefore, Mcl-1 is a significant target for cancer therapy. This compound-based compounds are being explored as potential Mcl-1 inhibitors.
References
- 1. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ETHYLCYCLOPENTANE(1640-89-7) 13C NMR [m.chemicalbook.com]
- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
Application Notes and Protocols: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl cyclopentanecarboxylate from 2-chlorocyclohexanone (B41772) via the Favorskii rearrangement. The Favorskii rearrangement is a robust method for the ring contraction of α-halo cyclic ketones, providing a valuable route to five-membered ring structures commonly found in biologically active molecules. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and detailed mechanistic and workflow diagrams to facilitate the successful execution of this synthesis.
Introduction
The Favorskii rearrangement is a base-catalyzed chemical reaction in which an α-haloketone rearranges to a carboxylic acid derivative.[1][2] When applied to cyclic α-haloketones, this reaction results in a ring contraction, making it a powerful tool in synthetic organic chemistry for accessing strained ring systems or for the synthesis of cyclopentane (B165970) derivatives from readily available cyclohexanones.[3] The reaction proceeds through a proposed cyclopropanone (B1606653) intermediate, which is subsequently opened by a nucleophile.[2][3] Using an alkoxide base, such as sodium methoxide (B1231860), the reaction yields the corresponding ester, in this case, methyl this compound.[1][3]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of methyl this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Chlorocyclohexanone | 133 g (1 mole) | [1] |
| Sodium Methoxide | 58 g (1.07 moles) | [1] |
| Anhydrous Ether | 360 ml | [1] |
| Reaction Conditions | ||
| Reaction Time | 2 hours (reflux) | [1] |
| Reaction Temperature | Reflux temperature of ether | [1] |
| Product Information | ||
| Product | Methyl this compound | [1] |
| Yield | 72–78 g (56–61%) | [1] |
| Boiling Point | 70–73 °C at 48 mmHg | [1] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ (ppm): 3.66 (s, 3H), 2.75 (quintet, 1H), 1.95-1.50 (m, 8H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 176.5, 51.5, 43.5, 30.0, 25.5 | |
| IR (neat) | ν (cm⁻¹): 2955, 2870, 1735 (C=O), 1435, 1170 |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
2-Chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (58 g, 1.07 moles)
-
Anhydrous ether (360 ml)
-
5% Hydrochloric acid
-
5% Aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate (B86663)
-
Water
Equipment:
-
1-L three-necked, round-bottomed flask
-
Efficient stirrer (e.g., Hershberg stirrer with a mercury seal)
-
Spiral reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Equip a dry 1-L three-necked, round-bottomed flask with a stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Addition of Base: Add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Addition of α-Haloketone: Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 ml of dry ether. Add this solution dropwise to the stirred suspension of sodium methoxide. The addition should take approximately 40 minutes, and the exothermic nature of the reaction should be controlled by the rate of addition.
-
Reaction: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly add water to dissolve the precipitated salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50-ml portions of ether.
-
Workup - Washing: Combine all the ethereal solutions and wash them successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Filtration: Dry the ether solution over magnesium sulfate. Filter the solution to remove the drying agent and wash the magnesium sulfate with a small amount of ether.
-
Purification: Remove the ether by distillation at atmospheric pressure. Purify the crude ester by fractional distillation at reduced pressure. Collect the fraction boiling at 70–73 °C/48 mmHg. The yield of methyl this compound is typically between 72–78 g (56–61%).
Visualizations
Caption: Experimental workflow for the synthesis of methyl this compound.
References
laboratory procedure for the hydrolysis of ethyl cyclopentanecarboxylate
Application Note and Protocol
Topic: Laboratory Procedure for the Hydrolysis of Ethyl Cyclopentanecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the hydrolysis of ethyl this compound to yield cyclopentanecarboxylic acid. The procedure outlined is a base-catalyzed hydrolysis, commonly known as saponification, which is a robust and high-yielding method for converting esters to their corresponding carboxylic acids.[1][2] This method is preferred for preparative synthesis due to the irreversible nature of the reaction, which drives it to completion.[3] The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, a quantitative data summary, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, yielding a carboxylic acid and an alcohol.[4] Ethyl this compound, an ester derived from cyclopentanecarboxylic acid and ethanol, can be hydrolyzed under either acidic or basic conditions.[5] While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis (saponification) is irreversible because the final step involves the deprotonation of the carboxylic acid by a base, forming a carboxylate salt.[2][4] A final acidification step during the work-up is required to obtain the neutral carboxylic acid product.[2] This protocol details the saponification of ethyl this compound using sodium hydroxide (B78521), a common and effective method for this transformation.
Experimental Protocol
2.1 Materials and Equipment
-
Chemicals:
-
Ethyl this compound (C₈H₁₄O₂)
-
Sodium hydroxide (NaOH)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated or 6M
-
Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium chloride solution (brine)
-
-
Equipment:
-
Round-bottom flask (250 mL or appropriate size)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
-
Vacuum distillation apparatus
-
2.2 Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl this compound in methanol or ethanol.
-
Saponification: In a separate beaker, prepare a solution of sodium hydroxide in water and add it to the ester solution. The mixture is then heated to reflux with stirring.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[7]
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the alcohol solvent using a rotary evaporator.[6]
-
Work-up and Extraction:
-
Pour the remaining aqueous residue into a separatory funnel and dilute with water.
-
Wash the aqueous phase with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted ester or neutral impurities. Discard the organic layers.[6]
-
Cool the aqueous phase in an ice bath and acidify by slowly adding hydrochloric acid until the solution is acidic (pH ~1-2), as confirmed by pH paper.[6] The formation of cyclopentanecarboxylic acid may be observed as a cloudy precipitate or an oil.
-
Extract the product from the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 80 mL).[6]
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Purification: The crude product can be purified by vacuum distillation to obtain pure cyclopentanecarboxylic acid, which appears as a clear, colorless to light yellow liquid.[8]
Data Presentation
The following table summarizes the quantitative data for a representative hydrolysis reaction.
| Parameter | Value | Notes |
| Reactant | ||
| Name | Ethyl this compound | Starting ester.[5] |
| Formula | C₈H₁₄O₂ | [9] |
| Molecular Weight ( g/mol ) | 142.20 | [9] |
| Amount (g) | 14.22 | Example quantity. |
| Moles (mol) | 0.10 | Example calculation. |
| Base | ||
| Name | Sodium Hydroxide (NaOH) | Base for saponification.[2] |
| Molecular Weight ( g/mol ) | 40.00 | |
| Amount (g) | 6.00 | |
| Moles (mol) | 0.15 | A 1.5 molar equivalent excess is used to ensure complete reaction. |
| Product | ||
| Name | Cyclopentanecarboxylic acid | The desired product.[10] |
| Formula | C₆H₁₀O₂ | [11] |
| Molecular Weight ( g/mol ) | 114.14 | [11] |
| Theoretical Yield (g) | 11.41 | Calculated based on the limiting reactant (ethyl this compound). |
| Reaction Conditions | ||
| Solvent | Methanol/Water (or Ethanol/Water) | Typical solvent system for saponification.[6] |
| Temperature | Reflux (approx. 65-80 °C) | Heating is required to drive the reaction.[12] |
| Reaction Time (h) | 2 - 4 | Time may vary; reaction should be monitored.[7] |
Visualization
The following diagram illustrates the general workflow for the base-catalyzed hydrolysis of ethyl this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 5. CAS 5453-85-0: ethyl this compound | CymitQuimica [cymitquimica.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 9. Ethyl this compound | C8H14O2 | CID 79550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acid Catalyzed Hydrolysis of [Structure] | Filo [askfilo.com]
- 11. innospk.com [innospk.com]
- 12. Ester Hydrolysis | Overview, Procedure & Mechanism - Lesson | Study.com [study.com]
Application Notes and Protocols: Cyclopentanecarboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentanecarboxylate and its derivatives are pivotal building blocks in modern organic synthesis, offering a versatile scaffold for the construction of a wide array of complex molecules. Their prevalence in pharmaceuticals, agrochemicals, and fragrances underscores their significance.[1] The cyclopentane (B165970) ring provides a balance of conformational flexibility and rigidity, which is often crucial for achieving desired biological activity and physicochemical properties in drug discovery.[2] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of cyclopentanecarboxylates, highlighting their role in the development of bioactive compounds.
Key Synthetic Applications
The this compound core is a key intermediate in the synthesis of numerous important molecules. A notable example is its application in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) like Loxoprofen .[3] Furthermore, derivatives of cyclopentanecarboxylic acid have been explored as fungicides and as ligands for various biological targets, including enzymes and G-protein coupled receptors (GPCRs).[4][5]
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for key synthetic transformations and biological activities of this compound derivatives.
Table 1: Synthesis of this compound Scaffolds
| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Favorskii Rearrangement | 2-Chlorocyclohexanone (B41772) | 1. NaOMe, MeOH, 55 °C, 4 h | Methyl this compound | 78 | [6] |
| Dieckmann Condensation | Diethyl adipate (B1204190) | NaOEt, Toluene (B28343), reflux, 3 h | Ethyl 2-oxothis compound | 82 | [7] |
| Michael Addition | Ethyl 2-oxothis compound | Methyl vinyl ketone, FeCl₃·6H₂O, rt, 12 h | 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester | 91-93 | [8] |
Table 2: Structure-Activity Relationship (SAR) of Cyclopentane Derivatives as Enzyme Inhibitors
| Compound | Target Enzyme | IC₅₀ (µM) | Notes | Reference |
| 2-Benzylidenebenzofuran-3(2H)-one derivative (7g) | Alkaline Phosphatase | 0.045 ± 0.004 | 116-fold more active than standard | [9] |
| Val-Trp dipeptide | Angiotensin-Converting Enzyme (ACE) | 0.58 | ACE-inhibitory peptide | [10] |
| Ile-Trp dipeptide | Angiotensin-Converting Enzyme (ACE) | 0.50 | ACE-inhibitory peptide | [10] |
| Leu-Trp dipeptide | Angiotensin-Converting Enzyme (ACE) | 1.11 | ACE-inhibitory peptide | [10] |
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Favorskii Rearrangement
This protocol describes the ring contraction of a cyclic α-halo ketone to form a this compound ester.[3][6]
Materials:
-
2-Chlorocyclohexanone
-
Sodium metal (Na)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Prepare a fresh solution of sodium methoxide (B1231860) (NaOMe) by dissolving sodium (2.2 eq) in anhydrous MeOH at 0 °C under an argon atmosphere.
-
Dissolve 2-chlorocyclohexanone (1.0 eq) in anhydrous Et₂O.
-
Transfer the solution of 2-chlorocyclohexanone to the NaOMe solution at 0 °C via cannula.
-
Warm the resulting white slurry to room temperature and then heat to 55 °C with stirring for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography to afford methyl this compound.
Protocol 2: Synthesis of Ethyl 2-Oxothis compound via Dieckmann Condensation
This protocol outlines the intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[11][12]
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Toluene
-
5% Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
To a flask containing sodium ethoxide, add diethyl adipate.
-
Heat the mixture under reflux in toluene for 3 hours.
-
Cool the reaction mixture and neutralize with 5% HCl.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain ethyl 2-oxothis compound.
Protocol 3: Alkylation of Ethyl 2-Oxothis compound
This protocol describes the introduction of an alkyl group at the α-position of a β-keto ester.[13]
Materials:
-
Ethyl 2-oxothis compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve ethyl 2-oxothis compound in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir to form the enolate.
-
Add methyl iodide to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or chromatography.
Signaling Pathways and Experimental Workflows
Prostaglandin (B15479496) E₂ (PGE₂) Signaling Pathway
Many prostaglandin analogs, which are potent therapeutic agents, feature a cyclopentane core. Understanding their mechanism of action often involves knowledge of the prostaglandin signaling pathways. Prostaglandin E₂ (PGE₂) exerts its effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors (EP1-EP4).[1][14]
Caption: Prostaglandin E₂ signaling through its receptors.
Experimental Workflow: Parallel Synthesis and Screening of a this compound Library
The discovery of novel bioactive molecules often relies on the synthesis and screening of compound libraries. Parallel synthesis is an efficient strategy for generating a diverse set of analogs from a common scaffold.[15][16]
Caption: Workflow for parallel synthesis and screening.
Conclusion
This compound and its derivatives are invaluable building blocks in organic synthesis, providing access to a rich diversity of molecular architectures with significant biological potential. The synthetic protocols and workflows presented herein offer a robust foundation for researchers in academia and industry to explore the vast chemical space accessible from this versatile scaffold. The continued investigation of this compound-based compounds is poised to yield novel therapeutic agents and other valuable chemical entities.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 7. lookchem.com [lookchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 16. Parallel interrogation of β-arrestin2 recruitment for ligand screening on a gpcr-wide scale using presto-tango assay [agris.fao.org]
Application Notes and Protocols for the Synthesis and Evaluation of Bioactive Cyclopentane Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of bioactive cyclopentane (B165970) carboxamide derivatives. The methodologies outlined herein are based on established literature and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug discovery.
Introduction
Cyclopentane carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties. Their constrained five-membered ring system provides a rigid framework for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets. This document focuses on two key areas of bioactivity: antiviral (neuraminidase inhibition) and antibacterial (MraY inhibition) effects.
I. Synthesis of Bioactive Cyclopentane Carboxamide Derivatives
A common and effective method for the synthesis of cyclopentane carboxamide derivatives involves the coupling of a cyclopentanecarboxylic acid with a suitable amine using a peptide coupling reagent.[1][2] The following protocol is a general procedure that can be adapted for the synthesis of a variety of cyclopentane carboxamide derivatives.
Protocol 1: General Synthesis of Cyclopentane Carboxamides via Amide Coupling
This protocol describes the synthesis of a generic cyclopentane carboxamide from cyclopentanecarboxylic acid and an amine using HATU as the coupling agent.
Materials:
-
Cyclopentanecarboxylic acid derivative
-
Amine derivative
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the cyclopentanecarboxylic acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine derivative (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentane carboxamide derivative.[3]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of cyclopentane carboxamides.
II. Biological Evaluation of Cyclopentane Carboxamide Derivatives
The following protocols describe common assays for evaluating the antiviral and antibacterial activity of newly synthesized cyclopentane carboxamide derivatives.
A. Antiviral Activity: Neuraminidase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the neuraminidase enzyme of the influenza virus, a key target for antiviral drugs.[2][4]
Materials:
-
Synthesized cyclopentane carboxamide derivatives
-
Influenza virus neuraminidase (commercially available or purified)
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), fluorescent substrate
-
Assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5)[4]
-
Stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2, in 25% ethanol)
-
96-well black microplates
-
Fluorometer
Protocol 2: Neuraminidase Inhibition Assay
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the diluted compounds to the appropriate wells. Include wells with a known neuraminidase inhibitor (e.g., Oseltamivir carboxylate) as a positive control and wells with assay buffer only as a negative control.
-
Add the influenza neuraminidase enzyme solution to all wells except for the substrate blank.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.[5]
-
Terminate the reaction by adding the stop solution to all wells.
-
Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm using a fluorometer.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
B. Antibacterial Activity: MraY Inhibition Assay
This assay evaluates the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis.[6][7]
Materials:
-
Synthesized cyclopentane carboxamide derivatives
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide
-
Lipid I (undecaprenyl phosphate)
-
Triton X-100
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100)
-
Malachite green reagent for phosphate (B84403) detection
Protocol 3: MraY Inhibition Assay (Malachite Green-based)
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, MraY enzyme, and Lipid I.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-MurNAc-pentapeptide.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and detect the released inorganic phosphate using a malachite green-based colorimetric method.
-
Measure the absorbance at ~620 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
III. Data Presentation
Quantitative data for representative bioactive cyclopentane carboxamide derivatives are summarized in the tables below.
Table 1: Antiviral Activity of Cyclopentane Neuraminidase Inhibitors
| Compound | Influenza A (H1N1) EC₅₀ (µM) | Influenza A (H3N2) EC₅₀ (µM) | Influenza B EC₅₀ (µM) | Reference |
| RWJ-270201 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2] |
| BCX-1827 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2] |
| BCX-1898 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2] |
| BCX-1923 | ≤1.5 | <0.3 | <0.2 - 8.0 | [2] |
| Oseltamivir | Comparable to test compounds | Comparable to test compounds | Comparable to test compounds | [2] |
| Zanamivir | Comparable to test compounds | Comparable to test compounds | Comparable to test compounds | [2] |
EC₅₀ values were determined by neutral red assay in MDCK cells.[2]
Table 2: Antibacterial Activity of Cyclopentane-based MraY Inhibitors
| Compound | MraY Inhibition IC₅₀ (µM) | Antibacterial Activity (S. aureus) MIC (µg/mL) | Reference |
| JH-MR-21 | >100 | >128 | [6] |
| JH-MR-22 | >100 | >128 | [6] |
| JH-MR-23 | 25.5 ± 2.1 | 64 | [6] |
| Muraymycin D2 | 0.04 ± 0.01 | 0.5 | [6] |
IV. Signaling Pathways and Mechanisms of Action
Influenza Virus Neuraminidase Inhibition
Cyclopentane carboxamide derivatives with antiviral activity often function by inhibiting the neuraminidase enzyme on the surface of the influenza virus. This enzyme is crucial for the release of newly formed virus particles from infected cells. By blocking the active site of neuraminidase, these inhibitors prevent viral propagation.
Caption: Inhibition of influenza virus release by neuraminidase inhibitors.
Bacterial MraY Inhibition
Cyclopentane-based muraymycin analogs target the bacterial enzyme MraY, which is a key component of the peptidoglycan biosynthesis pathway. Peptidoglycan is an essential component of the bacterial cell wall. Inhibition of MraY disrupts cell wall synthesis, leading to bacterial cell death.
Caption: Mechanism of action of MraY inhibitors in bacteria.
References
- 1. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]
Troubleshooting & Optimization
Technical Support Center: Favorskii Rearrangement of 2-Chlorocyclohexanone
Welcome to the technical support center for the Favorskii rearrangement of 2-chlorocyclohexanone (B41772). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the potential side reactions encountered during this classical ring contraction reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Favorskii rearrangement of 2-chlorocyclohexanone?
The primary and expected product is a cyclopentanecarboxylic acid derivative. When using an alkoxide base, such as sodium methoxide (B1231860) in methanol (B129727), the corresponding ester (methyl cyclopentanecarboxylate) is formed.[1][2] The reaction proceeds through a bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate, which then undergoes nucleophilic attack by the alkoxide, leading to the ring-contracted ester.[1][2][3]
Q2: My reaction is giving a low yield of the desired cyclopentane (B165970) derivative. What are the common side reactions?
Several side reactions can compete with the desired Favorskii rearrangement, leading to a mixture of products and a reduced yield of the intended cyclopentanecarboxylic acid derivative. The most common side reactions include:
-
Aldol (B89426) Condensation: The enolate of 2-chlorocyclohexanone can react with another molecule of the starting material in an intermolecular fashion, leading to an aldol adduct.
-
Formation of 2-Hydroxycyclohexanone: Nucleophilic substitution of the chloride by hydroxide (B78521) (if water is present) or alkoxide, followed by hydrolysis, can lead to the formation of 2-hydroxycyclohexanone.
-
Formation of Cyclohexenone (Elimination Reaction): Base-mediated elimination of hydrogen chloride from 2-chlorocyclohexanone can result in the formation of cyclohex-2-en-1-one, an α,β-unsaturated ketone.[2][3]
Q3: How can I minimize the formation of these side products?
Optimizing reaction conditions is crucial to favor the intramolecular rearrangement over competing intermolecular and elimination pathways. Key parameters to control include:
-
Base Strength and Concentration: The choice and concentration of the base are critical. A strong base is required to form the enolate, but excessively high concentrations may promote intermolecular reactions.
-
Temperature: Lower temperatures generally favor the desired intramolecular rearrangement over higher-energy pathways like elimination and aldol condensation.
-
Anhydrous Conditions: The presence of water can lead to the formation of 2-hydroxycyclohexanone. Ensuring strictly anhydrous conditions is essential.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cyclopentanecarboxylic acid ester. | Competing side reactions (Aldol, Hydroxylation, Elimination). | - Ensure strictly anhydrous conditions to prevent hydrolysis. - Use a freshly prepared solution of sodium methoxide. - Maintain a low reaction temperature (e.g., 0-10 °C) to disfavor side reactions. - Slowly add the 2-chlorocyclohexanone to the base solution to maintain a low concentration of the substrate and favor the intramolecular reaction. |
| Presence of a high molecular weight, viscous material in the product mixture. | Formation of an aldol condensation product. | - Lower the reaction temperature. - Use a less concentrated solution of the base. - The aldol adduct can sometimes be separated by column chromatography. |
| Detection of a product with a mass corresponding to 2-hydroxycyclohexanone. | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Identification of cyclohex-2-en-1-one in the product mixture. | Elimination side reaction is occurring. | - Use a less hindered, strong base. - Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes a general procedure for the Favorskii rearrangement of 2-chlorocyclohexanone to methyl this compound.
Materials:
-
2-chlorocyclohexanone
-
Anhydrous methanol
-
Sodium metal
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol. Carefully add small pieces of sodium metal to the methanol at 0 °C. Stir the mixture until all the sodium has dissolved.
-
Reaction: Cool the sodium methoxide solution to 0 °C. Slowly add a solution of 2-chlorocyclohexanone in anhydrous diethyl ether to the cooled base solution over a period of 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: Analysis of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) before injection.
Expected Retention Times and Mass Spectra:
| Compound | Expected Retention Time (Relative) | Key Mass Spectral Fragments (m/z) |
| Cyclohex-2-en-1-one | Early eluting | 96 (M+), 68, 40 |
| 2-Hydroxycyclohexanone | Intermediate | 114 (M+), 96, 86, 71, 55, 43 |
| 2-Chlorocyclohexanone | Intermediate | 132/134 (M+, Cl isotope pattern), 97, 69, 41 |
| Methyl this compound | Later eluting | 128 (M+), 97, 69, 41 |
| Aldol Adduct | Late eluting | Higher mass fragments, dependent on exact structure |
Visualizing Reaction Pathways
The following diagrams illustrate the main Favorskii rearrangement pathway and the competing side reactions.
Caption: Main Favorskii rearrangement pathway of 2-chlorocyclohexanone.
Caption: Overview of the desired reaction and potential side reactions.
References
Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl cyclopentanecarboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Troubleshooting Guide
Issue 1: Low Yield of Methyl this compound
Low product yield is a frequent challenge. The following sections break down potential causes and their solutions.
Possible Cause: Incomplete Reaction in Fischer Esterification
The Fischer esterification of cyclopentanecarboxylic acid with methanol (B129727) is an equilibrium-driven reaction. The presence of water, a byproduct, can push the equilibrium back towards the starting materials, thus reducing the yield.[1][2][3][4]
-
Solution 1: Use of Excess Methanol Employing a significant excess of methanol can shift the equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[1][3] In many lab-scale preparations, methanol can serve as both the reactant and the solvent.[1]
-
Solution 2: Water Removal Active removal of water as it is formed is a highly effective method to drive the reaction to completion.[4] This can be accomplished by using a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or by adding a desiccant such as molecular sieves to the reaction mixture.[1]
Possible Cause: Suboptimal Catalyst in Fischer Esterification
An insufficient amount or an inappropriate type of acid catalyst can result in slow or incomplete reactions.[1]
-
Solution 1: Ensure Adequate Catalyst Loading A sufficient catalytic quantity of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is necessary.[1]
-
Solution 2: Consider Alternative Catalysts While effective, homogeneous catalysts like H₂SO₄ can be corrosive and challenging to remove completely.[1] Solid acid catalysts, like certain ion-exchange resins (e.g., Amberlyst-15), offer an alternative that can be more easily separated from the reaction mixture upon completion.[1]
Possible Cause: Issues in the Favorskii Rearrangement Route
The synthesis of methyl this compound via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) is sensitive to reaction conditions.
-
Solution 1: Purity of 2-Chlorocyclohexanone The purity of the starting 2-chlorocyclohexanone is critical for achieving a good yield.[5]
-
Solution 2: Order of Addition For optimal results, the 2-chlorocyclohexanone should be added to the sodium methoxide (B1231860) suspension. Reversing the order of addition can lead to the formation of high-boiling condensation byproducts, which will lower the yield of the desired ester.[5]
-
Solution 3: Molar Ratio of Sodium Methoxide A slight excess of sodium methoxide is recommended. Using an equivalent amount may result in slightly lower yields.[5]
Issue 2: Presence of Impurities in the Final Product
Even with a successful reaction, impurities can co-distill with the product, affecting its purity.
Possible Cause: Residual Carboxylic Acid
Unreacted cyclopentanecarboxylic acid is a common impurity in Fischer esterification.
-
Solution: Basic Wash A thorough wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove the unreacted acid by converting it into its water-soluble salt.
Possible Cause: High-Boiling Byproducts
Side reactions can lead to the formation of high-boiling point impurities.
-
Solution: Fractional Distillation Careful fractional distillation under reduced pressure is often effective in separating the desired methyl this compound from less volatile impurities.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for the synthesis of methyl this compound?
A1: Yields can vary significantly depending on the synthetic route and optimization of reaction conditions. The Favorskii rearrangement of 2-chlorocyclohexanone typically yields between 56-61%.[5] A method starting from cyclopentanecarboxylic acid and oxalyl chloride has been reported to achieve a yield of 85%.[7] Fischer esterification yields can be driven to over 90% with the use of excess alcohol and removal of water.[3][8]
Q2: How can I confirm the formation of methyl this compound?
A2: The product can be characterized using spectroscopic methods. In the infrared (IR) spectrum, you should observe a strong carbonyl (C=O) stretch for the ester functional group. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of the methyl ester group and the cyclopentyl ring structure.[9]
Q3: What is the boiling point of methyl this compound?
A3: The boiling point is dependent on the pressure. A reported boiling point is 70–73°C at 48 mmHg.[5] Another source indicates a boiling point of 81-82°C at 5 mmHg.[7]
Q4: Are there alternative methods for synthesizing methyl this compound?
A4: Yes, besides the Fischer esterification and Favorskii rearrangement, it can also be synthesized by reacting cyclopentanecarboxylic acid with oxalyl chloride to form the acid chloride, which is then reacted with methanol.[7] Other methods to prepare the parent cyclopentanecarboxylic acid include the Grignard reaction of cyclopentylmagnesium bromide with carbon dioxide and the hydrogenation of cyclopentene-1-carboxylic acid.[5]
Data Summary
| Synthesis Method | Key Reactants | Typical Yield | Reference |
| Favorskii Rearrangement | 2-Chlorocyclohexanone, Sodium Methoxide | 56-61% | [5] |
| From Acid Chloride | Cyclopentanecarboxylic Acid, Oxalyl Chloride, Methanol | 85% | [7] |
| Fischer Esterification | Cyclopentanecarboxylic Acid, Methanol | >90% (optimized) | [3][8] |
Experimental Protocols
Protocol 1: Synthesis via Favorskii Rearrangement[5]
-
Apparatus Setup: In a dry 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel (all openings protected with calcium chloride drying tubes), add a suspension of 58 g (1.07 moles) of sodium methoxide in 330 mL of anhydrous ether.
-
Reaction: Begin stirring the suspension. Prepare a solution of 133 g (1 mole) of 2-chlorocyclohexanone in 30 mL of dry ether and add it dropwise to the stirred suspension over approximately 40 minutes, regulating the rate to control the exothermic reaction.
-
Reflux: After the addition is complete, stir and heat the mixture under reflux for 2 hours.
-
Workup: Cool the mixture and add water until all the salts dissolve. Separate the ether layer. Extract the aqueous layer with two 50-mL portions of ether.
-
Washing: Combine the ethereal solutions and wash them successively with 100-mL portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Drying and Isolation: Dry the ether solution over magnesium sulfate (B86663). Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.
-
Purification: Distill the crude ester under reduced pressure, collecting the fraction at 70–73°C/48 mmHg.
Protocol 2: Synthesis from Cyclopentanecarboxylic Acid and Oxalyl Chloride[6]
-
Acid Chloride Formation: In an oven-dried flask, dissolve cyclopentanecarboxylic acid (9.5 mL, 87.6 mmol) in 100 mL of anhydrous dichloromethane (B109758) (CH₂Cl₂). Slowly add oxalyl chloride (8.8 mL, 105.1 mmol) dropwise, followed by 2 drops of dimethylformamide (DMF) as a catalyst. Stir the reaction for 7 hours.
-
Solvent Removal: Concentrate the mixture under vacuum to remove excess oxalyl chloride and solvent.
-
Esterification: Dissolve the concentrated residue in 25 mL of methanol (MeOH) and continue the reaction for 19 hours.
-
Workup: Concentrate the mixture under vacuum again. Redissolve the residue in 100 mL of CH₂Cl₂.
-
Washing: Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Isolation: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.
-
Purification: Purify the residue by simple distillation to obtain methyl this compound as a colorless oil.
Diagrams
Caption: Troubleshooting workflow for improving the yield of methyl this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. METHYL this compound | 4630-80-2 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Cyclopentanecarboxylate Esters by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclopentanecarboxylate esters using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound esters in a question-and-answer format, providing direct solutions to specific problems.
Question 1: My this compound ester appears to be degrading or hydrolyzing on the silica (B1680970) gel column, leading to low yield and impure fractions. What can I do?
Answer: Ester hydrolysis on the acidic surface of standard silica gel is a common problem. The silanol (B1196071) groups (Si-OH) on the silica surface can catalyze the hydrolysis of the ester back to the parent carboxylic acid and alcohol, especially if there is residual water in the eluent or on the silica gel itself.
Solutions:
-
Use Neutralized or Deactivated Silica Gel: The acidity of silica gel can be neutralized to prevent ester degradation. This can be done by preparing a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1% v/v), to the mobile phase. This neutralizes the acidic sites on the silica surface.
-
Switch to an Alternative Stationary Phase: If hydrolysis is severe, consider using a less acidic stationary phase.
-
Ensure Anhydrous Conditions: Use dry solvents and thoroughly dried silica gel to minimize the presence of water, which is necessary for hydrolysis.
Question 2: I am observing poor separation between my target this compound ester and impurities, resulting in overlapping fractions. How can I improve the resolution?
Answer: Poor separation, or low resolution, is a frequent challenge in column chromatography. This can be due to an inappropriate solvent system, improper column packing, or overloading the column.
Solutions:
-
Optimize the Solvent System with TLC: The key to good separation on a column is to first find a solvent system that gives good separation on a Thin Layer Chromatography (TLC) plate.
-
Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for many esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297).[6]
-
The goal is to maximize the difference in Rf values (ΔRf) between your desired ester and any impurities.
-
-
Employ Gradient Elution: If your sample contains compounds with a wide range of polarities, isocratic elution (using a single solvent mixture) may not provide adequate separation. In such cases, gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution.[2][7][8][9][10][11][12][13][14][15]
-
Proper Column Packing: A well-packed column is crucial for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Avoid Column Overloading: Overloading the column with too much crude material is a common cause of poor separation. A general rule of thumb is to use a silica gel to crude sample mass ratio of at least 50:1.
Question 3: My purified this compound ester fractions show significant peak tailing in the chromatogram. What causes this and how can I fix it?
Answer: Peak tailing, where the back of the peak is drawn out, is often caused by strong, non-ideal interactions between the analyte and the stationary phase, or by issues with the chromatography setup. For polar esters, interactions with acidic silanol groups on the silica surface can be a major contributor.[8][16]
Solutions:
-
Add a Mobile Phase Modifier: As with preventing hydrolysis, adding a small amount of a modifier to the eluent can reduce peak tailing. For esters, which are neutral but can have polar functional groups, adding a small amount of a slightly more polar, less acidic solvent like tert-butyl methyl ether (MTBE) in place of ethyl acetate can sometimes improve peak shape. If the tailing is due to an acidic impurity, adding a trace amount of an acid like acetic acid can help, but be cautious of potential ester hydrolysis.
-
Use a Higher Quality or End-Capped Silica Gel: Modern, high-purity silica gels, including those that are "end-capped" (where residual silanol groups are chemically deactivated), can significantly reduce peak tailing for polar compounds.[17]
-
Check for Column Packing Issues: Voids or channels in the column bed can cause peak tailing.[16] If this is suspected, the column may need to be repacked.
-
Reduce Sample Concentration: Injecting a too-concentrated sample can lead to column overload and peak tailing.[16] Try diluting your sample before loading.
Question 4: My this compound ester is poorly soluble in the non-polar eluent required for good separation, making it difficult to load onto the column. What should I do?
Answer: This is a common problem when a non-polar solvent system is needed for optimal separation, but the crude product has low solubility in it.
Solutions:
-
Dry Loading: This is the preferred method for samples with poor solubility in the eluent.[9][18][19][20][21] The crude sample is dissolved in a suitable solvent, and then adsorbed onto a small amount of silica gel or an inert support like Celite®. The solvent is then removed under reduced pressure to yield a free-flowing powder, which is then carefully added to the top of the packed column.
-
Minimal Volume of a Stronger Solvent: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of a slightly more polar solvent in which it is soluble (e.g., dichloromethane (B109758) or a small amount of ethyl acetate). Load this concentrated solution onto the column, and then immediately begin eluting with the less polar mobile phase. Be aware that this can cause some band broadening at the top of the column.[21]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a simple alkyl this compound?
A1: A good starting point for TLC analysis and subsequent column chromatography of a relatively non-polar ester like methyl or ethyl this compound is a mixture of hexanes and ethyl acetate. You can start with a low polarity mixture, such as 95:5 or 90:10 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate to achieve the desired Rf value of 0.2-0.4 for your product.
Q2: Should I use wet packing or dry packing to prepare my column?
A2: Both methods can be effective. Wet packing, where the silica gel is slurried in the eluent before being added to the column, is often preferred as it can help to prevent the trapping of air bubbles and ensure a more uniform packing. Dry packing, where the dry silica powder is added to the column followed by the eluent, can be faster but requires more care to avoid cracks and channels in the stationary phase.
Q3: Is it better to use isocratic or gradient elution for purifying this compound esters?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler and sufficient if the impurities are well-separated from your product on the TLC plate (i.e., they have very different Rf values).[2][7][8][9][10]
-
Gradient elution (gradually increasing solvent polarity) is generally more effective for complex mixtures where impurities have similar polarities to your product.[2][7][8][9][10][11][12][13][14][15] It can help to resolve closely eluting compounds and shorten the overall purification time.
Q4: How can I visualize my colorless this compound ester on a TLC plate?
A4: Since most this compound esters are not UV-active unless they contain a chromophore, you will need to use a chemical stain for visualization. A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds, including esters, appearing as yellow spots on a purple background.
Q5: Can I reuse a silica gel column for purifying the same this compound ester?
A5: While it is possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications. Impurities from a previous run may not be completely washed off the column and could contaminate your next purification. For achieving high purity, it is always best to use fresh stationary phase for each purification.
Data Presentation
The following table summarizes typical TLC data for this compound-related structures in common solvent systems. Note that Rf values are dependent on the specific TLC plate, chamber saturation, and temperature, and should be used as a guideline.
| Compound | Stationary Phase | Mobile Phase (v/v) | Approximate Rf Value |
| Ethyl 1-chloro-2-oxothis compound | Silica Gel | n-pentane / ether (10:1) | 0.1 |
| 3-Methoxy-1-iodobenzene (Aromatic Ether) | Silica Gel | Ethyl acetate/hexane (20:80) | 0.58 |
| 4-Methoxy-1-iodobenzene (Aromatic Ether) | Silica Gel | Ethyl acetate/hexane (20:80) | 0.4 |
| 1-Iodonaphthalene (Aromatic) | Silica Gel | Ethyl acetate/hexane (25:75) | 0.62 |
| 3,5-Dimethyl-1-iodobenzene (Aromatic) | Silica Gel | Ethyl acetate/hexane (15:85) | 0.58 |
Data extracted from reference[22] and[6].
Experimental Protocols
Detailed Methodology for the Purification of Ethyl 2-Oxothis compound by Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of a moderately polar this compound ester.
1. Thin Layer Chromatography (TLC) Analysis:
-
Objective: To determine the optimal solvent system for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot the dissolved crude mixture onto the baseline.
-
Prepare several developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots using a potassium permanganate stain.
-
The ideal solvent system will give the product spot an Rf value of approximately 0.3.
-
2. Column Preparation (Wet Packing Method):
-
Objective: To pack a chromatography column with silica gel.
-
Procedure:
-
Select a glass column of appropriate size (for ~1g of crude material, a 40-50g silica column is suitable).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (determined from TLC).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Add more slurry as needed until the desired column height is reached.
-
Ensure there is always solvent above the silica bed; do not let the column run dry.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
3. Sample Loading:
-
Objective: To apply the crude sample to the packed column.
-
Method A: Wet Loading (for samples soluble in the eluent):
-
Dissolve the crude product in the minimum amount of the eluent.
-
Carefully pipette the solution onto the top layer of sand in the column.
-
Open the stopcock and allow the sample to absorb into the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and allow it to absorb into the silica bed. Repeat this step once more.
-
-
Method B: Dry Loading (for samples with poor solubility in the eluent): [9][18][19][20][21]
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane, acetone).
-
Add silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Objective: To separate the components of the mixture and collect the purified product.
-
Procedure:
-
Carefully fill the column with the eluent.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
5. Product Isolation:
-
Objective: To isolate the purified ester from the collected fractions.
-
Procedure:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound ester.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, GC-MS).
-
Mandatory Visualization
Caption: Workflow for the purification of this compound esters.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. hawach.com [hawach.com]
- 2. silicycle.com [silicycle.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Separation of Cyclopentane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 10. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Gradient Elution Chromatography (2023) [scispace.com]
- 13. oatext.com [oatext.com]
- 14. real.mtak.hu [real.mtak.hu]
- 15. d-nb.info [d-nb.info]
- 16. gmpinsiders.com [gmpinsiders.com]
- 17. chromtech.com [chromtech.com]
- 18. sorbtech.com [sorbtech.com]
- 19. teledyneisco.com [teledyneisco.com]
- 20. krishgenbiosystems.com [krishgenbiosystems.com]
- 21. youtube.com [youtube.com]
- 22. rsc.org [rsc.org]
troubleshooting cyclopentanecarboxylate hydrolysis side products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of cyclopentanecarboxylate esters.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of this compound esters, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopentanecarboxylic Acid | 1. Incomplete Hydrolysis: The reaction may not have gone to completion. This is often observed in acid-catalyzed hydrolysis, which is an equilibrium process.[1][2] 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. For base-catalyzed hydrolysis (saponification), an insufficient amount of base can lead to incomplete reaction.[3] 3. Product Loss During Workup: The carboxylate salt (in basic hydrolysis) may be too soluble in the aqueous phase, or the carboxylic acid may have some solubility in the aqueous phase during extraction. 4. Ester Reformation: During acidic workup of saponification, if excess alcohol is not removed, it can lead to some reformation of the ester. | 1. Drive Equilibrium: For acid-catalyzed hydrolysis, use a large excess of water to shift the equilibrium towards the products.[1][2] For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used; using a slight excess can help drive the reaction to completion.[4] 2. Optimize Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Improve Extraction: Saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product before extraction. Ensure the pH is sufficiently acidic (pH < 2) during the workup of saponification to fully protonate the carboxylate. 4. Remove Alcohol: If possible, remove the alcohol by-product by distillation before the acidic workup. |
| Presence of Starting Ester in Final Product | 1. Incomplete Reaction: As described above, this is a primary cause. 2. Steric Hindrance: The cyclopentyl group can present some steric hindrance, slowing down the rate of hydrolysis compared to less hindered esters.[3] | 1. Re-run or Optimize Reaction: See "Low Yield" solutions. Base-catalyzed hydrolysis (saponification) is generally preferred for complete conversion as it is essentially irreversible.[2][4] 2. Use Harsher Conditions: Consider using a stronger base (e.g., KOH instead of NaOH), a co-solvent like THF or ethanol (B145695) to improve solubility[3], or higher temperatures. |
| Formation of Unidentified Side Products | 1. Elimination Reactions: Under harsh basic conditions and high temperatures, elimination reactions of the cyclopentyl ring are a remote possibility, though unlikely for this stable ring system. 2. Reactions with Solvent: If using an alcohol as a co-solvent (e.g., ethanol) in base-catalyzed hydrolysis, transesterification can occur, leading to the formation of a different ester (e.g., ethyl this compound).[3] | 1. Milder Conditions: Use the mildest conditions that afford a reasonable reaction rate. Avoid excessively high temperatures. 2. Avoid Reactive Solvents: Use a non-reactive co-solvent such as THF or dioxane if solubility is an issue. If an alcohol solvent must be used, it should match the alcohol portion of the starting ester. |
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound hydrolysis?
The hydrolysis of a this compound ester yields cyclopentanecarboxylic acid and the corresponding alcohol.[5] For example, the hydrolysis of methyl this compound will produce cyclopentanecarboxylic acid and methanol.
Q2: Which is better for hydrolyzing this compound: acid-catalyzed or base-catalyzed (saponification)?
For achieving a high yield and complete conversion, base-catalyzed hydrolysis (saponification) is generally superior.[2] Acid-catalyzed hydrolysis is a reversible equilibrium reaction, which can result in incomplete conversion.[1][2] Saponification is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt, which is unreactive towards the alcohol by-product.[4]
Q3: My hydrolysis reaction is very slow. How can I speed it up?
To accelerate the reaction, you can:
-
Increase the reaction temperature.
-
Use a co-solvent like THF to ensure the ester is fully dissolved in the reaction medium.[3]
-
For base-catalyzed hydrolysis, use a stronger base like potassium hydroxide (B78521) (KOH), which is more soluble in organic solvents than sodium hydroxide (NaOH).[6]
-
Ensure efficient stirring to overcome phase separation issues between the aqueous and organic components.
Q4: During the workup of my saponification, I'm not getting a good separation of layers. What should I do?
Poor layer separation can be due to the formation of emulsions, especially with the soap-like carboxylate salt. To improve separation, you can add a saturated brine (NaCl solution). This increases the ionic strength of the aqueous layer, which can help break up emulsions and decrease the solubility of organic compounds in the aqueous phase.
Q5: How can I confirm that the hydrolysis is complete?
You can monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The starting ester is less polar than the product carboxylic acid. Therefore, on a silica (B1680970) gel TLC plate, the spot for the carboxylic acid will have a lower Rf value (it will travel a shorter distance up the plate) than the spot for the ester. The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Methyl this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Addition of Base: Add potassium hydroxide (KOH, 1.5 eq) to the solution.
-
Heating: Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ester has been consumed.
-
Cooling and Solvent Removal: Allow the reaction to cool to room temperature. If THF was used as a co-solvent, remove it under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and wash with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl).
-
Product Isolation: Extract the resulting aqueous suspension with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield cyclopentanecarboxylic acid.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main hydrolysis pathway and potential side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for hydrolysis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Acid Catalyzed Hydrolysis of [Structure] | Filo [askfilo.com]
- 6. Saponification - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Methyl Cyclopentanecarboxylate
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing the synthesis of methyl cyclopentanecarboxylate. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of methyl this compound, focusing on the widely used Fischer esterification and Favorskii rearrangement methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete Reaction: The reaction may not have reached equilibrium or completion. | Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[1] |
| Presence of Water: For Fischer esterification, water is a byproduct, and its presence can shift the equilibrium back to the reactants.[2][3][4][5] For reactions involving organometallics or other moisture-sensitive reagents, water can quench the reagents.[6] | Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[1] For Fischer esterification, consider using a Dean-Stark apparatus to remove water as it forms.[3][5] | |
| Suboptimal Catalyst Concentration: An incorrect amount of acid catalyst in Fischer esterification can lead to a slow or stalled reaction.[1] | Optimize Catalyst Amount: For acid-catalyzed reactions, ensure a sufficient amount of a strong acid like H₂SO₄ or TsOH is used. Typically, 1-5 mol% is a good starting point.[2][7] | |
| Impure Starting Materials: The purity of starting materials, such as 2-chlorocyclohexanone (B41772) in the Favorskii rearrangement, is critical for achieving a good yield.[8] | Purify Starting Materials: Ensure the purity of your reactants before starting the reaction. Distillation or recrystallization may be necessary. | |
| Formation of Significant Side Products | Side Reactions in Favorskii Rearrangement: In the Favorskii rearrangement, adding sodium methoxide (B1231860) to 2-chlorocyclohexanone can lead to the formation of high-boiling condensation products.[8] | Reverse Addition: Add the 2-chlorocyclohexanone solution dropwise to the suspension of sodium methoxide to minimize the formation of condensation byproducts.[8] |
| Polymerization: Acidic conditions, especially at higher temperatures, can sometimes catalyze the polymerization of cyclopentene (B43876) derivatives if they are present as impurities or intermediates.[6] | Control Temperature and Catalyst Concentration: Lower the reaction temperature and use the minimum effective amount of catalyst to reduce the likelihood of polymerization.[1] | |
| Difficulty in Product Purification | Presence of Unreacted Carboxylic Acid: In Fischer esterification, residual cyclopentanecarboxylic acid can be difficult to separate from the ester product due to similar polarities. | Thorough Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) to convert the unreacted acid into its water-soluble salt, which can then be easily removed in the aqueous layer.[9] |
| Residual Alcohol: Excess methanol (B129727) from Fischer esterification may remain in the product. | Aqueous Washes and Distillation: Methanol is highly soluble in water and can be removed by washing the organic layer multiple times with water.[9] The significant difference in boiling points also allows for easy separation by distillation.[9] | |
| Discolored Product: The final product may have a yellow or brown tint due to non-volatile impurities or colored byproducts. | Activated Carbon Treatment or Chromatography: Treating the product with a small amount of activated charcoal followed by filtration can remove some colored impurities. For more persistent color, purification by flash column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexanes) is effective.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methyl this compound?
A1: The two most common and well-established methods are the Fischer esterification of cyclopentanecarboxylic acid with methanol[2][3][4][5] and the Favorskii rearrangement of 2-chlorocyclohexanone using sodium methoxide.[8][10]
Q2: How can I drive the Fischer esterification towards a higher yield of the ester?
A2: The Fischer esterification is an equilibrium reaction. To favor the formation of the product, you can use a large excess of one of the reactants, typically the alcohol (methanol), which can also serve as the solvent.[2][3] Another effective strategy is to remove water as it is formed, for instance, by using a Dean-Stark apparatus.[3][5]
Q3: I am considering a different method. Can I use oxalyl chloride?
A3: Yes, you can convert cyclopentanecarboxylic acid to its acid chloride using oxalyl chloride and a catalytic amount of DMF. The resulting cyclopentanecarbonyl chloride can then be reacted with methanol to form the methyl ester. This method is often faster and can result in high yields.[6][11]
Q4: How can I monitor the progress of my reaction?
A4: A reliable way to monitor the reaction is by taking small aliquots from the reaction mixture at different time points. For Fischer esterification, you can spot the aliquot on a TLC plate to observe the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. For reactions involving the formation of an acid chloride, it is better to quench the aliquot with methanol and then analyze the resulting ester by TLC or GC-MS, as the acid chloride itself is highly reactive and may not behave predictably on a TLC plate.[6]
Q5: What are the expected spectroscopic signatures for methyl this compound?
A5: In the IR spectrum, you should look for a strong carbonyl (C=O) stretch around 1735 cm⁻¹ and C-O stretches in the 1200-1170 cm⁻¹ region. The ¹H NMR spectrum will show a characteristic singlet for the methyl ester protons around 3.6 ppm and multiplets for the cyclopentyl ring protons. The ¹³C NMR will show a peak for the ester carbonyl carbon around 176 ppm and a peak for the methoxy (B1213986) carbon around 51 ppm.
Comparative Data of Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | Cyclopentanecarboxylic acid, Methanol | H₂SO₄ or TsOH (catalytic) | Reflux in excess methanol for 2-4 hours | 65-95%[7] | Simple procedure, readily available and inexpensive reagents. | Equilibrium reaction, may require removal of water or use of excess alcohol for high yield.[2][3] |
| Favorskii Rearrangement | 2-Chlorocyclohexanone, Sodium methoxide | Ether | Reflux for 2 hours | 56-61%[8] | Utilizes a different starting material, useful if cyclopentanecarboxylic acid is not readily available. | Yields can be lower, and side reactions are possible if conditions are not carefully controlled.[8] |
| Acid Chloride Formation | Cyclopentanecarboxylic acid, Methanol | Oxalyl chloride, DMF (catalytic) | Room temperature, followed by addition of methanol | ~85%[11] | High yield, generally faster than Fischer esterification. | Oxalyl chloride is corrosive and moisture-sensitive, byproducts (CO, CO₂, HCl) are gaseous and require proper handling.[6] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol details the synthesis of methyl this compound from cyclopentanecarboxylic acid and methanol using an acid catalyst.
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentanecarboxylic acid (1.0 eq) in an excess of anhydrous methanol (10-20 equivalents).[7]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the solution.[7]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65 °C). Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.[7]
-
Workup - Quenching and Extraction: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3x the volume of the reaction mixture).[7]
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl this compound.[7]
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain the final, pure product.
Protocol 2: Synthesis via Favorskii Rearrangement
This protocol describes the synthesis of methyl this compound from 2-chlorocyclohexanone.
Materials:
-
2-Chlorocyclohexanone
-
Sodium methoxide
-
Anhydrous ether
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked, round-bottomed flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Calcium chloride drying tubes
Procedure:
-
Reaction Setup: Equip a dry 1-L three-necked, round-bottomed flask with a stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes. Add a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 ml) and begin stirring.[8]
-
Addition of Chloroketone: To the stirred suspension, add a solution of 2-chlorocyclohexanone (1 mole) diluted with dry ether (30 ml) dropwise. The reaction is exothermic, so control the rate of addition to maintain a gentle reflux (approximately 40 minutes for the addition).[8]
-
Reaction: After the addition is complete, continue to stir and heat the mixture under reflux for 2 hours. Then, cool the mixture.[8]
-
Workup: Add water until the salts dissolve. Separate the ether layer. Saturate the aqueous layer with sodium chloride and extract it twice with 50-ml portions of ether.[8]
-
Washing: Combine the ethereal solutions and wash them successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.[8]
-
Drying and Solvent Removal: Dry the ether solution over magnesium sulfate. Remove the magnesium sulfate by filtration and wash it with ether. Remove the ether by distillation at atmospheric pressure.[8]
-
Purification: Distill the crude ester under reduced pressure. The yield of methyl this compound is typically 72–78 g (56–61%).[8]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. METHYL this compound | 4630-80-2 [chemicalbook.com]
preventing byproduct formation in cyclopentanecarboxylate esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of cyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the esterification of cyclopentanecarboxylic acid?
A1: The most common method is the Fischer-Speier esterification, which involves reacting cyclopentanecarboxylic acid with an alcohol in the presence of an acid catalyst.[1] This method is cost-effective but is an equilibrium reaction.[2] Alternative methods for more sensitive substrates or to avoid harsh acidic conditions include the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).[1]
Q2: What is the primary byproduct in the Fischer esterification of cyclopentanecarboxylic acid?
A2: The primary byproduct of the Fischer esterification is water.[2] The reaction is reversible, meaning the water produced can hydrolyze the ester back to the carboxylic acid and alcohol, thus reducing the yield.[2]
Q3: How can I drive the Fischer esterification reaction towards the product side to maximize the yield of cyclopentanecarboxylate ester?
A3: To maximize the ester yield, the equilibrium must be shifted to the product side. This can be achieved by:
-
Using a large excess of the alcohol: This is often the simplest method, as the alcohol can also serve as the solvent.[2]
-
Removing water as it is formed: This can be done using a Dean-Stark apparatus, molecular sieves, or by azeotropic distillation.[1]
Q4: What are potential side reactions to be aware of during the esterification of cyclopentanecarboxylic acid?
A4: While water is the main byproduct, other side reactions can occur, especially under harsh conditions:
-
Dehydration of the alcohol: If a secondary or tertiary alcohol is used, the acidic catalyst and heat can cause dehydration to form an alkene.
-
Ether formation: With primary alcohols, symmetrical ethers can form as a byproduct of acid-catalyzed dehydration.
-
Polymerization: Although less common under typical esterification conditions, cyclopentene (B43876) derivatives, if formed, could potentially polymerize.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound ester | The reaction has not reached completion due to equilibrium. | - Use a significant excess of the alcohol (e.g., 5-10 equivalents).- Remove water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1] |
| The catalyst is not effective or used in the wrong concentration. | - Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).- Optimize catalyst loading; typically, a catalytic amount (1-5 mol%) is sufficient. | |
| Reaction time is insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Reaction temperature is too low. | The reaction should be run at the reflux temperature of the alcohol being used to ensure a sufficient reaction rate. | |
| Presence of significant amounts of unreacted cyclopentanecarboxylic acid | Incomplete reaction. | See solutions for "Low yield of this compound ester". |
| Hydrolysis of the ester during workup. | Ensure the workup procedure is performed under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis. A wash with a mild base like sodium bicarbonate solution is recommended.[3] | |
| Formation of an unknown byproduct | Possible side reactions such as dehydration of the alcohol or ether formation. | - Lower the reaction temperature if possible.- Consider using a milder esterification method, such as the Steglich esterification, which does not require strong acid.[1] |
| Impurities in starting materials. | Ensure the cyclopentanecarboxylic acid and alcohol are pure and dry before starting the reaction. |
Comparative Data on Esterification Conditions
The following table summarizes general conditions for Fischer esterification that can be applied to cyclopentanecarboxylic acid. Optimal conditions should be determined empirically.
| Parameter | Condition | Rationale | Typical Yield Range |
| Catalyst | H₂SO₄, p-TsOH | Strong Brønsted acids are effective catalysts.[1] | 60-95% |
| Alcohol | Methanol, Ethanol (B145695), Propanol, etc. | Primary and secondary alcohols are generally suitable.[1] | Varies with alcohol |
| Reactant Ratio (Alcohol:Acid) | 1:1 to 100:1 | A large excess of alcohol drives the equilibrium forward.[2] | Higher ratio generally leads to higher yield. |
| Temperature | Reflux temperature of the alcohol | Ensures a reasonable reaction rate. | - |
| Water Removal | Dean-Stark trap, molecular sieves | Removes a product, shifting the equilibrium to the right.[1] | Can significantly increase yield. |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclopentanecarboxylic Acid with Ethanol
Materials:
-
Cyclopentanecarboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclopentanecarboxylic acid (1 equivalent), anhydrous ethanol (5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl this compound.
-
Purify the crude product by distillation.
Protocol 2: Steglich Esterification of Cyclopentanecarboxylic Acid
Materials:
-
Cyclopentanecarboxylic acid
-
Alcohol (e.g., isopropanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve cyclopentanecarboxylic acid (1 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Scale-Up of Cyclopentanecarboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of cyclopentanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound that are amenable to scale-up?
A1: Two of the most prevalent methods for synthesizing the this compound core are the Dieckmann condensation and the Favorskii rearrangement. The Dieckmann condensation involves the intramolecular cyclization of a C6-dicarboxylic acid ester, such as diethyl adipate (B1204190), to form a β-keto ester, which can then be further processed. The Favorskii rearrangement utilizes an α-halo cyclohexanone (B45756) which, upon treatment with a base, undergoes ring contraction to yield a this compound ester.[1][2] Another potential route involves the reaction of diethyl malonate with 1,4-dibromobutane (B41627) in the presence of a base.
Q2: What are the critical parameters to consider when scaling up the Dieckmann condensation?
A2: When scaling up the Dieckmann condensation, critical parameters to monitor and control include the choice and concentration of the base, reaction temperature, solvent, and the rate of addition of reagents. Inefficient mixing and heat transfer in larger reactors can lead to localized temperature increases, promoting side reactions such as intermolecular condensation or decomposition.[3]
Q3: What are the typical side products or impurities encountered during the scale-up of this compound synthesis?
A3: During the Dieckmann condensation, potential side products include polymers from intermolecular condensation and byproducts from the hydrolysis of the ester groups. In the Favorskii rearrangement, impurities can arise from incomplete reaction or alternative rearrangement pathways. Subsequent hydrolysis steps, if not carefully controlled, can also lead to incomplete conversion or degradation of the desired product.
Q4: How can I minimize the formation of side products during the Dieckmann condensation at a larger scale?
A4: To minimize side products, it is crucial to maintain strict control over reaction conditions. Slow, controlled addition of the base can help manage the exothermicity of the reaction. Ensuring an anhydrous environment is also critical to prevent hydrolysis. The choice of solvent can also play a significant role; for instance, using DMSO with dimsyl ion as the base has been shown to provide higher yields compared to traditional methods using toluene (B28343) and sodium metal.
Q5: What are the safety considerations when working with reagents like sodium metal or sodium hydride on a large scale?
A5: Sodium metal and sodium hydride are highly reactive and flammable reagents that require careful handling, especially at scale. They react violently with water and protic solvents. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is mandatory. Ensure that appropriate fire extinguishing equipment (such as a Class D fire extinguisher) is readily available.
Troubleshooting Guides
Dieckmann Condensation Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and/or temperature. - Ensure the base is active and used in a sufficient amount (a full equivalent is necessary).[4] - Use a more effective base/solvent system, such as NaH in DMSO. |
| Intermolecular polymerization | - Employ high-dilution conditions by adding the diester slowly to the base. - Optimize mixing to avoid localized high concentrations of reactants. | |
| Ester hydrolysis | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere to exclude moisture. | |
| Formation of Impurities | Side reactions due to localized overheating | - Improve heat transfer by using a reactor with a larger surface area-to-volume ratio. - Control the rate of addition of reagents to manage the reaction exotherm.[3] |
| Incomplete cyclization | - Ensure sufficient reaction time and optimal temperature. - Verify the purity and reactivity of the starting diester. | |
| Difficult Product Isolation | Emulsion formation during workup | - Add brine (saturated NaCl solution) to break up the emulsion. - Filter the mixture through a pad of celite. |
| Oily product that is difficult to crystallize | - Attempt vacuum distillation for purification. - Try co-distillation with a high-boiling point solvent to remove impurities. |
Favorskii Rearrangement Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure the α-halo ketone starting material is pure. - Use a sufficient excess of the alkoxide base. - Optimize reaction temperature and time. |
| Formation of elimination products | - Use a non-hindered base. - Maintain a lower reaction temperature. | |
| Formation of Isomeric Impurities | Non-regioselective ring opening of the cyclopropanone (B1606653) intermediate | - The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion. This is an inherent property of the substrate. - Careful purification of the final product may be required. |
| Difficult Product Isolation | Saponification of the ester product | - Avoid excessive heat and prolonged reaction times in the presence of a strong base. - Use an alkoxide base corresponding to the desired ester to minimize transesterification. |
Data Presentation
Table 1: Effect of Base and Solvent on Dieckmann Cyclization of Diethyl Adipate
| Base | Solvent | Yield of 2-Carbethoxycyclopentanone (%) |
| Sodium Metal | Toluene | Lower |
| Dimsyl Ion | DMSO | Significantly Higher |
This table summarizes qualitative findings indicating that the use of dimsyl ion in DMSO leads to higher yields in the Dieckmann cyclization of diethyl adipate compared to the traditional use of sodium metal in toluene.
Experimental Protocols
Protocol 1: Dieckmann Condensation of Diethyl Adipate
This protocol is a general guideline and may require optimization for scale-up.
-
Preparation: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place a suspension of sodium hydride (1.1 equivalents) in anhydrous toluene.
-
Reagent Addition: Slowly add a solution of diethyl adipate (1 equivalent) in anhydrous toluene to the stirred suspension of sodium hydride at a rate that maintains the desired reaction temperature (typically reflux).
-
Reaction: After the addition is complete, continue to heat the mixture at reflux for several hours, monitoring the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Favorskii Rearrangement of 2-Chlorocyclohexanone (B41772)
This protocol describes the synthesis of methyl this compound.
-
Preparation: All glassware must be dry, and the reaction should be conducted under an inert atmosphere.
-
Reaction Setup: Prepare a solution of sodium methoxide (B1231860) (1.1 equivalents) in anhydrous methanol (B129727) in a reactor equipped with a mechanical stirrer and a dropping funnel.
-
Reagent Addition: Cool the sodium methoxide solution in an ice bath and slowly add a solution of 2-chlorocyclohexanone (1 equivalent) in anhydrous methanol.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction for completion.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude ester can be purified by fractional distillation.
Mandatory Visualizations
Caption: Dieckmann Condensation Reaction Pathway.
Caption: Favorskii Rearrangement Reaction Pathway.
Caption: Troubleshooting Workflow for Scale-Up Issues.
References
Technical Support Center: Identifying Impurities in Crude Cyclopentanecarboxylate by NMR
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who are identifying impurities in crude cyclopentanecarboxylate samples using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR signals for a pure sample of a this compound ester?
A1: The chemical shifts for a this compound ester depend on the specific ester group (e.g., methyl, ethyl). For methyl this compound, you should expect to see a characteristic set of signals corresponding to the methyl ester group and the cyclopentane (B165970) ring protons.
Q2: My crude ¹H NMR spectrum has many unexpected peaks. What are the most common impurities I should look for?
A2: Analyzing the NMR of a crude reaction mixture can often reveal a variety of signals besides your product.[1][2] Common impurities include:
-
Residual Solvents: Solvents used in the reaction or workup are the most frequent impurities.[3][4][5] Common examples include diethyl ether, toluene, ethyl acetate (B1210297), hexane, and dichloromethane.
-
Unreacted Starting Materials: Signals from materials like cyclopentanecarboxylic acid may be present if the reaction did not go to completion.
-
Water: A peak corresponding to water is very common in NMR spectra and its chemical shift can vary depending on the solvent and sample concentration.[1][6][7]
-
Side Products: Depending on the reaction conditions, various side products may have formed. Their identification often requires a more in-depth analysis of the reaction mechanism.
Q3: How can I specifically identify unreacted cyclopentanecarboxylic acid in my sample?
A3: Cyclopentanecarboxylic acid has two key features in a ¹H NMR spectrum. First, a very broad singlet for the acidic proton, typically appearing far downfield (>10 ppm). This peak can sometimes be difficult to observe. Second, a multiplet for the proton on the carbon attached to the carboxyl group (α-proton) which appears at a different chemical shift than the corresponding proton in the ester product.[8] Comparing your spectrum to a known spectrum of cyclopentanecarboxylic acid is the best confirmation.
Q4: I see a sharp singlet at 7.26 ppm in my spectrum. What is it?
A4: A singlet at approximately 7.26 ppm is the characteristic signal for residual non-deuterated chloroform (B151607) (CHCl₃) in the deuterated solvent CDCl₃.[6][9] Similarly, other deuterated solvents will show residual peaks at characteristic locations (e.g., acetone-d₆ at ~2.05 ppm, DMSO-d₆ at ~2.50 ppm).[6][10] It is crucial to identify the residual solvent peak to avoid misinterpreting it as part of your compound's spectrum.[11]
Q5: My spectrum has a very broad peak. What could be the cause?
A5: Peak broadening in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the solution.[1]
-
Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, it can lead to broad peaks.[1]
-
Presence of Paramagnetic Species: Paramagnetic impurities, even in trace amounts, can cause significant line broadening.
-
Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule on the NMR timescale, such as acidic protons from carboxylic acids or alcohols, often appear as broad signals.[12]
Q6: I can't seem to get rid of an ethyl acetate signal, even after prolonged drying under high vacuum. What can I do?
A6: Some compounds have a strong affinity for certain solvents like ethyl acetate, making them difficult to remove.[1] A useful technique is to dissolve the sample in a more volatile solvent, such as dichloromethane, and then re-evaporate it. Repeating this process several times can help to azeotropically remove the more persistent solvent.[1]
Data Presentation
The following tables summarize the expected NMR chemical shifts for a model compound, methyl this compound, and common impurities. Note that chemical shifts can vary slightly based on concentration, temperature, and the specific NMR solvent used.[10]
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts for Methyl this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOCH₃ | ~3.67 | Singlet (s) | ~51.5 |
| -CH-COO- | ~2.75 | Multiplet (m) | ~45.0 |
| Cyclopentane CH₂ | ~1.50 - 1.95 | Multiplet (m) | ~30.0, ~25.0 |
| -C=O | N/A | N/A | ~176.0 |
Note: Data is estimated based on typical values for similar structures.[9][13]
Table 2: Approximate ¹H and ¹³C NMR Chemical Shifts for Common Impurities in CDCl₃
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Water (H₂O) | ~1.56 | Broad Singlet (br s) | N/A |
| Cyclopentanecarboxylic Acid | >10 (COOH), ~2.7 (α-H) | Broad Singlet, Multiplet | ~182 (C=O), ~44 (α-C) |
| Acetone | 2.17 | Singlet | 206.7, 30.9 |
| Dichloromethane | 5.30 | Singlet | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | Quartet, Triplet | 66.2, 15.3 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet, Singlet, Triplet | 171.1, 60.5, 21.0, 14.2 |
| n-Hexane | 1.26, 0.88 | Multiplets | 31.8, 22.9, 14.3 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | Multiplet, Singlet | 138.0, 129.3, 128.4, 125.5, 21.5 |
Source: Data compiled from multiple sources.[4][6][7][8][14]
Experimental Protocols
Protocol 1: Preparation of a Crude Sample for NMR Analysis
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the crude reaction mixture directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. It is crucial to use a solvent that will fully dissolve your sample.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not dissolve, sonication may be helpful. A sample that is not homogenous can result in poor quality spectra.[1]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Filtering (Optional): If the solution contains solid particulates, filter it through a small plug of cotton or glass wool in the pipette during the transfer to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Acquisition: Insert the tube into the NMR spectrometer and proceed with instrument setup (locking, shimming) and spectral acquisition.
Mandatory Visualization
The following workflow provides a logical process for identifying an unknown peak in your NMR spectrum.
Caption: Workflow for troubleshooting unknown peaks in a crude NMR spectrum.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. How To Run A Reaction [chem.rochester.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. chem.washington.edu [chem.washington.edu]
- 11. Solvent peaks: Significance and symbolism [wisdomlib.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. spectrabase.com [spectrabase.com]
- 14. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR [m.chemicalbook.com]
strategies to minimize rearrangement in cyclopentanecarboxylate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopentanecarboxylate reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted rearrangements and optimize your synthetic strategies.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Six-Membered Ring Product
Q1: I am trying to synthesize a this compound derivative from a cyclopentylmethyl precursor, but I am observing a significant amount of a cyclohexyl product. What is happening and how can I prevent it?
A1: You are likely encountering a carbocation-mediated ring expansion. This occurs when a primary carbocation is formed on the exocyclic carbon, which then rearranges to a more stable secondary carbocation within a newly formed six-membered ring. This process is driven by the relief of ring strain and the increased stability of the resulting carbocation.
Troubleshooting Steps:
-
Avoid Strong Acids and High Temperatures: Conditions that favor carbocation formation will promote this rearrangement.[1] Using strong acids or high temperatures can lead to the formation of unstable primary carbocations that are prone to rearrangement.
-
Choose a Non-Carbocation Pathway: Consider synthetic routes that avoid the formation of a carbocation intermediate altogether.
-
Use Milder Reagents: If a carbocation-based reaction is unavoidable, opt for milder reagents and lower reaction temperatures to disfavor the rearrangement pathway.
Issue 2: Low Yield and a Mixture of Isomeric Products
Q2: My reaction to form a substituted this compound is giving a low yield of the desired product along with several unidentified side products. How can I identify the byproducts and improve my yield?
A2: A low yield and a mixture of isomers often point to carbocation rearrangements, such as hydride or alkyl shifts, occurring alongside the main reaction.[2] To troubleshoot this, you first need to identify the structures of the byproducts.
Identification and Mitigation Strategies:
-
Product Analysis: The most effective way to identify the rearranged products is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can separate and identify the different isomers in your product mixture.
-
Reaction Condition Optimization: Once the byproducts are identified as rearranged isomers, you can adjust the reaction conditions to minimize their formation.
| Parameter | Recommended Change | Rationale |
| Temperature | Lower the reaction temperature | Reduces the energy available for the carbocation to overcome the activation barrier for rearrangement.[1] |
| Solvent | Use a more polar, non-coordinating solvent | Polar solvents can help stabilize the carbocation, potentially reducing the driving force for rearrangement. |
| Catalyst | Switch to a milder Lewis or Brønsted acid | Harsher acids are more likely to promote the formation of highly reactive carbocations that readily rearrange.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of rearrangements in this compound reactions?
A1: The most prevalent rearrangements involve carbocation intermediates. These include:
-
Ring Expansion: A cyclopentylmethyl carbocation can rearrange to a more stable cyclohexyl carbocation. This is a common issue when starting with precursors that can form a carbocation on a carbon adjacent to the cyclopentane (B165970) ring.[3][4][5]
-
Hydride and Alkyl Shifts: These are 1,2-shifts where a hydride ion (H⁻) or an alkyl group migrates to an adjacent carbocation center to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).[2]
Q2: Are there any rearrangement-free methods to synthesize cyclopentanecarboxylates?
A2: Yes, several methods can produce cyclopentanecarboxylates while avoiding carbocation rearrangements. These include:
-
The Favorskii Rearrangement: This reaction involves the base-catalyzed rearrangement of an α-halo cyclic ketone to form a ring-contracted carboxylic acid or its derivative. For example, 2-chlorocyclohexanone (B41772) can be converted to a this compound ester.[1][6][7] This method proceeds through a cyclopropanone (B1606653) intermediate, thus bypassing carbocation formation.
-
Rhodium-Catalyzed Reactions: Rhodium carbenes can undergo intramolecular C-H insertion or cyclopropanation followed by a Cope rearrangement to stereoselectively form cyclopentane rings without carbocation intermediates.[8]
Q3: How can I confirm that a rearrangement has occurred in my reaction?
A3: Spectroscopic methods are essential for identifying rearranged products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for separating the components of your product mixture and providing the mass-to-charge ratio of each, which helps in identifying isomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information. Changes in chemical shifts and coupling patterns can definitively distinguish between the expected product and its rearranged isomers.
Q4: Can protecting groups be used to prevent rearrangements?
A4: While not a direct solution for carbocation rearrangements, protecting groups can be strategically employed to prevent the formation of the initial carbocation. By masking a functional group that might otherwise be eliminated to form a carbocation, you can direct the reaction down a desired pathway. For example, protecting a nearby alcohol as an ether could prevent its elimination and subsequent carbocation formation under acidic conditions.
Experimental Protocols
Protocol 1: Synthesis of Methyl this compound via Favorskii Rearrangement[11]
This protocol describes the ring contraction of 2-chlorocyclohexanone to methyl this compound, a classic example of a rearrangement-free synthesis.
Materials:
-
2-chlorocyclohexanone (133 g, 1 mole)
-
Sodium methoxide (B1231860) (58 g, 1.07 moles)
-
Anhydrous ether (360 ml total)
-
Water
-
5% Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Equip a dry 1-L three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.
-
Add a suspension of sodium methoxide in 330 ml of anhydrous ether to the flask and begin stirring.
-
Add a solution of 2-chlorocyclohexanone in 30 ml of dry ether dropwise to the stirred suspension over approximately 40 minutes, controlling the exothermic reaction.
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and add water to dissolve the salts.
-
Separate the ether layer, and extract the aqueous layer twice with 50-ml portions of ether.
-
Combine the ethereal solutions and wash successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure to obtain pure methyl this compound.
Protocol 2: General Procedure for Rhodium(I)-Catalyzed Asymmetric Carbene B–H Bond Insertion[12]
This method provides a route to chiral alkylboranes which can be precursors to cyclopentanecarboxylates, avoiding carbocationic intermediates.
Materials:
-
Amine-borane (0.1 mmol)
-
Rhodium(I)/diene complex ([Rh(diene)Cl]₂, 1.5 mol%)
-
α-alkyldiazoacetate (0.25 mmol)
-
Dry dichloromethane (B109758) (1 mL)
Procedure:
-
In a tube under an argon atmosphere, dissolve the amine-borane and the rhodium(I)/diene complex in dry dichloromethane.
-
Add the α-alkyldiazoacetate via a microsyringe.
-
Stir the resulting mixture at room temperature for 8 hours or until the reaction is complete.
-
Purify the crude mixture by silica (B1680970) gel column chromatography to afford the desired product.
Protocol 3: General Procedure for GC-MS Analysis of a this compound Reaction Mixture[9]
This protocol outlines the steps for analyzing a reaction mixture to identify the main product and any rearranged byproducts.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile organic solvent (e.g., dichloromethane, hexane).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
The final concentration should be approximately 10 µg/mL for a splitless injection.[11]
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial: 70 °C for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
Visualizations
Caption: Ring expansion pathway of a cyclopentylmethyl precursor.
Caption: Troubleshooting flowchart for this compound reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 3. echemi.com [echemi.com]
- 4. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. uoguelph.ca [uoguelph.ca]
Technical Support Center: Removal of Unreacted 2-Chlorocyclohexanone
Welcome to the technical support center for reaction work-up and purification. This guide provides detailed troubleshooting advice and protocols for the effective removal of unreacted 2-chlorocyclohexanone (B41772) from your reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for removing unreacted 2-chlorocyclohexanone?
A1: The choice of method depends on the properties of your desired product, such as its polarity, solubility, and thermal stability. The most common techniques are:
-
Aqueous Extraction (Work-up): Ideal if your product has low water solubility. This method uses water or aqueous solutions to wash away water-soluble impurities.[1][2]
-
Column Chromatography: A highly versatile method for separating compounds based on their differential adsorption to a stationary phase.[3][4][5][6][7]
-
Distillation: Effective if there is a significant difference in the boiling points between 2-chlorocyclohexanone and your product.
-
Chemical Quenching/Derivatization: Involves reacting the unreacted ketone with a reagent to form a more easily separable derivative, such as a water-soluble adduct.[8]
Q2: My desired product is not soluble in water. How can I use extraction to remove the 2-chlorocyclohexanone?
A2: Since 2-chlorocyclohexanone itself is insoluble in water, a simple water wash is ineffective.[9][10][11] However, you can use a chemically-active extraction method. One effective technique is a bisulfite extraction.[8][12] Unreacted 2-chlorocyclohexanone, being a sterically unhindered ketone, reacts with a saturated sodium bisulfite solution to form a water-soluble adduct, which can then be partitioned into the aqueous layer and removed.[8] Your water-insoluble product will remain in the organic layer.
Q3: I tried column chromatography, but the separation between my product and 2-chlorocyclohexanone is poor. What can I do?
A3: Poor separation in column chromatography can be addressed by several strategies:
-
Optimize the Solvent System (Mobile Phase): The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems beforehand.[3] Aim for an Rf value of about 0.35 for your desired compound.[3] Start with a non-polar solvent and gradually increase the polarity (gradient elution) to improve resolution.[5]
-
Adjust the Stationary Phase: While silica (B1680970) gel is most common, alumina (B75360) may offer different selectivity.[6]
-
Improve Column Packing: Ensure the column is packed uniformly without air bubbles or channels, as these lead to poor resolution.[3][4]
-
Loading Technique: Use a "dry loading" method where the sample is pre-adsorbed onto a small amount of silica gel. This often results in sharper bands and better separation compared to wet loading.[5]
Q4: Is distillation a viable option for removing 2-chlorocyclohexanone?
A4: Yes, if your product's boiling point is significantly different from that of 2-chlorocyclohexanone. Vacuum distillation is often preferred as it allows the separation to occur at lower temperatures, which is beneficial for thermally sensitive compounds.[13] Refer to the data table below for boiling point information.
Data Presentation: Physical Properties
This table summarizes key physical properties of 2-chlorocyclohexanone, which are critical for selecting an appropriate purification method.
| Property | Value | Significance for Purification |
| Molecular Weight | 132.59 g/mol [9][14] | General property. |
| Boiling Point | 82-83 °C at 10 mmHg[9][14] | Crucial for assessing the feasibility of separation by distillation. |
| Density | 1.161 g/mL at 25 °C[9][15] | Useful for identifying layers during liquid-liquid extraction (denser than water). |
| Water Solubility | Insoluble[9][10] | Indicates that a simple water wash will not remove it from an organic solvent. |
| Appearance | Colorless to brown liquid[10][11] | Visual aid during separation. |
Experimental Protocols
Protocol 1: Removal by Bisulfite Extraction
This method is highly selective for unhindered ketones and aldehydes, converting them into water-soluble adducts.[8]
Materials:
-
Reaction mixture dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Saturated sodium bisulfite (NaHSO₃) solution.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bisulfite solution.
-
Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The 2-chlorocyclohexanone-bisulfite adduct will be in the lower aqueous layer.
-
Drain and collect the lower aqueous layer.
-
To ensure complete removal, wash the organic layer again with a fresh portion of saturated sodium bisulfite solution.
-
Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of dissolved water.[16]
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter away the drying agent and remove the solvent using a rotary evaporator to isolate the purified product.[1][17]
Protocol 2: Purification by Column Chromatography
This protocol describes a standard procedure for purification using silica gel column chromatography.
Materials:
-
Glass chromatography column.
-
Silica gel (or alumina).
-
Sand.
-
Cotton or glass wool plug.
-
Eluent (solvent system determined by TLC analysis).
-
Collection tubes or flasks.
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a small layer of sand over the plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[7]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[4][7] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica surface.
-
Add a protective layer of sand on top of the silica gel.[7]
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more volatile solvent like dichloromethane.[7]
-
Alternatively, for "dry loading," dissolve the mixture, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions. Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.
-
If using gradient elution, gradually increase the polarity of the solvent mixture to elute compounds with higher affinity for the stationary phase.[5]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visual Guides (Diagrams)
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. [PDF] Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems | Semantic Scholar [semanticscholar.org]
- 3. web.uvic.ca [web.uvic.ca]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. chromtech.com [chromtech.com]
- 6. flinnsci.com [flinnsci.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorocyclohexanone CAS#: 822-87-7 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. chemsynthesis.com [chemsynthesis.com]
- 15. 2-クロロシクロヘキサノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of Cyclopentanecarboxylate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of cyclopentanecarboxylate synthesis against alternative analytical methodologies. Accurate quantification of this compound is essential for monitoring reaction kinetics, determining product purity, and ensuring the quality of final pharmaceutical products. This document presents a detailed comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by illustrative experimental data derived from analyses of structurally similar ester compounds.
Quantitative Performance Comparison
The choice of an analytical method is dictated by its performance characteristics. The following table summarizes typical validation data for the quantification of a this compound analogue using a developed HPLC method in comparison to GC-MS and qNMR. These values are representative and may vary depending on the specific instrumentation, sample matrix, and precise methodology employed.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| **Linearity (R²) ** | > 0.999 | > 0.998 | N/A (Primary Method) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 2.5% | < 1.0% |
| Limit of Detection (LOD) | 2 µg/mL | 0.5 µg/mL | ~0.1% |
| Limit of Quantification (LOQ) | 7 µg/mL | 2 µg/mL | ~0.3% |
| Specificity | High | Very High | High (Structure-specific) |
| Analysis Time per Sample | ~20 minutes | ~25 minutes | ~15 minutes |
| Sample Consumption | Low (~1 mg/mL) | Very Low (<1 mg/mL) | Low (5-20 mg) |
Experimental Workflow & Signaling Pathways
To visualize the logical flow of the validation process for this compound synthesis via HPLC, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: HPLC validation workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for the analysis of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC)
This method provides robust quantification of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reaction mixture is quenched and diluted with the mobile phase to a suitable concentration (e.g., 100 µg/mL). The sample is then filtered through a 0.45 µm syringe filter prior to injection.
-
Quantification: An external calibration curve is constructed using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile compounds like this compound.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Injection Mode: Split injection (e.g., 50:1 ratio).
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[2]
-
Sample Preparation: The sample is diluted with a suitable solvent like ethyl acetate. For complex matrices, a liquid-liquid extraction may be necessary.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[1][3]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A precisely weighed amount of the this compound sample (e.g., 10-20 mg) and an internal standard of known purity (e.g., maleic acid) are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A 1D proton (¹H) NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: The spectrum is phased and baseline-corrected. The signals for the analyte and the internal standard are integrated.
-
Quantification: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.[3]
-
Method Comparison
The selection of the most appropriate analytical technique depends on the specific requirements of the analysis.
Caption: Method selection guide for this compound analysis.
-
HPLC-UV is a robust and widely accessible technique suitable for routine quality control and monitoring of reaction progress. It offers good precision and accuracy.
-
GC-MS provides superior sensitivity and specificity, making it ideal for the identification and quantification of trace impurities and by-products in the synthesis of this compound.
-
qNMR serves as a primary ratio method, offering high accuracy and precision for purity assessment without the need for a specific reference standard of the analyte.[1][3] This makes it particularly valuable for the characterization of new chemical entities and for establishing the purity of in-house reference materials.
References
A Comparative Guide to the Synthesis of Cyclopentanecarboxylate and Cyclohexanecarboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of cyclic carboxylates is a cornerstone of creating complex molecular architectures. Cyclopentane (B165970) and cyclohexane (B81311) rings are ubiquitous scaffolds in pharmaceuticals and specialty chemicals. This guide provides an objective comparison of common synthetic routes to their respective carboxylate esters, focusing on performance, scalability, and reaction conditions, supported by experimental data.
Synthesis of Cyclopentanecarboxylate Esters
This compound moieties are important structural components in various biologically active molecules. Several distinct methods exist for their synthesis, each with unique advantages and drawbacks. The primary approaches include ring contraction via the Favorskii rearrangement, classical ring formation using malonic esters, and oxidation-based strategies.
Key Synthetic Methodologies
-
Favorskii Rearrangement: This method involves the treatment of a 2-halocyclohexanone with a base, such as an alkoxide, to induce a ring contraction. The synthesis of methyl this compound from 2-chlorocyclohexanone (B41772) and sodium methoxide (B1231860) is a classic example, offering a high-yield route from a readily available starting material.[1]
-
Malonic Ester Synthesis: A traditional and versatile method for forming carbocyclic rings. It involves the reaction of diethyl malonate with a suitable dihalide, such as 1,4-dibromobutane, followed by hydrolysis, and decarboxylation to form the cyclopentane ring functionalized with a carboxylic acid.[2]
-
From Cyclopentene (B43876) Oxide: This approach utilizes cyclopentene oxide as the starting material, which reacts with magnesium, carbon dioxide, and a silicon-based reagent to form an intermediate that is subsequently hydrogenated. This two-step process can produce cyclopentanecarboxylic acid with high overall yield.[3]
Data Presentation: this compound Synthesis
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages/Disadvantages |
| Favorskii Rearrangement | 2-Chlorocyclohexanone, Methanol (B129727) | Sodium Methoxide | 72-78%[1] | ~3 hours[1] | High yield; potential for side-products.[1] |
| Malonic Ester Synthesis | Diethyl Malonate, 1,4-Dibromobutane | Sodium Ethoxide, HCl, NaOH | Not explicitly stated, multi-step process.[2] | >24 hours[2] | Versatile; long reaction time and multiple steps.[2] |
| From Cyclopentene Oxide | Cyclopentene Oxide, Ethanol | Mg, CO₂, TMSCl, Pd/C, H₂ | ~76% (overall, 2 steps)[3] | 10-11 hours (total)[3] | High yield; requires specialized reagents and hydrogenation.[3] |
Experimental Protocol: Methyl this compound via Favorskii Rearrangement
This protocol is adapted from the procedure described in Organic Syntheses.[1]
-
Reaction Setup: A dry 1-liter three-necked, round-bottomed flask is equipped with an efficient stirrer, a reflux condenser, and a dropping funnel. All openings are protected with calcium chloride drying tubes.
-
Reagent Addition: A suspension of sodium methoxide (1.07 moles) in 330 ml of anhydrous ether is added to the flask.
-
To the stirred suspension, a solution of 2-chlorocyclohexanone (1 mole) diluted with 30 ml of dry ether is added dropwise over approximately 40 minutes. The exothermic reaction is controlled by the rate of addition.
-
Reaction: After the addition is complete, the mixture is stirred and heated under reflux for 2 hours.
-
Workup: The mixture is cooled, and water is added to dissolve the salts. The ether layer is separated. The aqueous layer is saturated with sodium chloride and extracted twice with 50-ml portions of ether.
-
The combined ethereal solutions are washed successively with 100-ml portions of 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.
-
Purification: The ether solution is dried over magnesium sulfate. After filtration, the ether is removed by distillation. The crude ester is then purified by fractional distillation to yield methyl this compound (yield: 72-78 g).[1]
Visualization: Favorskii Rearrangement Workflow
Synthesis of Cyclohexanecarboxylate Esters
Cyclohexanecarboxylate esters are crucial intermediates in pharmaceuticals, fragrances, and as polymer precursors.[4] Their synthesis typically begins with cyclohexanecarboxylic acid, which is most commonly produced by the hydrogenation of benzoic acid.[5]
Key Synthetic Methodologies
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed esterification of cyclohexanecarboxylic acid with an alcohol.[6] Using a large excess of the alcohol or removing the water formed during the reaction drives the equilibrium toward the product, resulting in high yields.[7]
-
Via Acid Chloride: A two-step, high-yield method where cyclohexanecarboxylic acid is first converted to the highly reactive cyclohexanecarbonyl chloride using a reagent like thionyl chloride (SOCl₂).[8] The acid chloride then readily reacts with an alcohol to form the ester, often achieving near-quantitative yields.[6][8]
-
Catalytic Hydrogenation of Benzoate (B1203000) Esters: An alternative route involves the direct hydrogenation of the aromatic ring of a benzoate ester, such as methyl benzoate, using a heterogeneous catalyst. This method can be efficient but may require high pressure and temperature conditions.[6]
Data Presentation: Cyclohexanecarboxylate Synthesis
| Method | Starting Materials | Key Reagents | Typical Yield | Reaction Time | Key Advantages/Disadvantages |
| Fischer-Speier Esterification | Cyclohexanecarboxylic acid, Methanol | H₂SO₄ (catalytic) | >90%[6] | 1-19 hours[6][9] | Inexpensive reagents; equilibrium-limited.[6] |
| Via Acid Chloride | Cyclohexanecarboxylic acid, Methanol | Thionyl Chloride (SOCl₂) | >99% (overall)[6][8] | ~1-2 hours | Very high yield; uses hazardous reagents (SOCl₂).[6] |
| Catalytic Hydrogenation | Methyl Benzoate, H₂ | Heterogeneous Catalyst (e.g., Ru/C) | High (typically)[6] | Variable | Potentially a one-step process; requires high pressure equipment.[6] |
Experimental Protocol: Methyl Cyclohexanecarboxylate via Acid Chloride
This protocol is based on established procedures for acid chloride formation and subsequent esterification.[6][8]
-
Step 1: Synthesis of Cyclohexanecarbonyl Chloride:
-
To a solution of cyclohexanecarboxylic acid (1 eq.) in a suitable solvent (e.g., benzene), add thionyl chloride (SOCl₂) (1.5 equivalents).[6]
-
Reflux the mixture for 1 hour. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation to yield crude cyclohexanecarbonyl chloride.[6] A conversion of over 99% is reported for this step.[8]
-
-
Step 2: Esterification:
-
Dissolve the crude cyclohexanecarbonyl chloride in an excess of cold methanol.
-
Allow the reaction to proceed, often with stirring, until completion (can be monitored by TLC or GC). The reaction is typically rapid.
-
Remove the excess methanol under reduced pressure. The resulting HCl byproduct can be neutralized with a mild base wash (e.g., saturated NaHCO₃ solution) during aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude methyl cyclohexanecarboxylate, which can be purified by vacuum distillation.
-
Visualization: Acid Chloride Synthesis Workflow
Comparative Analysis and Route Selection
The choice between synthesizing a cyclopentane or cyclohexane carboxylate, and the specific method employed, depends on factors like starting material availability, required scale, yield tolerance, and safety considerations.
-
Ring Strain and Reactivity: Cyclopentane rings have higher ring strain than cyclohexane rings, which can influence the reactivity of adjacent functional groups. However, for the esterification reactions discussed, the primary drivers of efficiency are the chosen reagents and conditions rather than the ring size itself.
-
Starting Materials: Synthesis of the cyclohexane core is often more straightforward due to the widespread availability and low cost of benzoic acid, which can be efficiently hydrogenated.[5] Starting materials for cyclopentane rings, such as 2-chlorocyclohexanone or 1,4-dibromobutane, may be less common or more expensive.
-
Efficiency and Yield: For cyclohexanecarboxylate, the acid chloride method offers near-quantitative yields and is very fast, making it ideal for laboratory-scale synthesis where hazardous reagents can be managed safely.[6][8] For this compound, the Favorskii rearrangement provides a good balance of high yield and operational simplicity.[1]
-
Scalability: For large-scale industrial production, direct esterification (Fischer-Speier) or catalytic hydrogenation routes are often preferred due to lower cost, avoidance of stoichiometric hazardous reagents like thionyl chloride, and the potential for continuous processing.
Visualization: Synthetic Route Decision Framework
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation method of cyclopentanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
spectroscopic comparison of cyclopentanecarboxylate isomers
A Spectroscopic Comparison of Cyclopentanecarboxylate Isomers: An Illustrative Guide
In the field of drug development and chemical research, the precise characterization of molecular isomers is of paramount importance. The spatial arrangement of atoms within a molecule can significantly influence its physical, chemical, and biological properties. This guide provides a comparative analysis of the spectroscopic techniques used to differentiate between isomers of this compound, a common structural motif in various organic compounds.
Due to the limited availability of a complete and directly comparable public dataset for a single set of this compound isomers, this guide will utilize the well-documented spectroscopic data of cis- and trans-2-methylcyclohexanecarboxylate as a representative analog. The principles of spectroscopic differentiation based on stereochemistry are directly transferable to the cyclopentane (B165970) system and serve as an excellent illustrative model.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the cis- and trans- isomers of 2-methylcyclohexanecarboxylate. These tables highlight the differences in spectral features that arise from the different spatial orientations of the methyl and carboxylate groups.
Table 1: ¹H NMR Spectroscopic Data for 2-Methylcyclohexanecarboxylate Isomers
| Isomer | Key ¹H Chemical Shifts (δ, ppm) |
| cis-2-Methylcyclohexanecarboxylate | -COOCH₃: ~3.65 ppm (singlet)-CH(COOCH₃): ~2.5 ppm (multiplet)-CH(CH₃): ~1.8 ppm (multiplet)-CH₃: ~0.9 ppm (doublet) |
| trans-2-Methylcyclohexanecarboxylate | -COOCH₃: ~3.67 ppm (singlet)-CH(COOCH₃): ~2.3 ppm (multiplet)-CH(CH₃): ~1.5 ppm (multiplet)-CH₃: ~1.0 ppm (doublet) |
Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency. The key difference lies in the shielding/deshielding effects due to the relative positions of the substituents.
Table 2: ¹³C NMR Spectroscopic Data for 2-Methylcyclohexanecarboxylate Isomers
| Isomer | Key ¹³C Chemical Shifts (δ, ppm) |
| cis-2-Methylcyclohexanecarboxylate | C=O: ~175 ppm-COOCH₃: ~51 ppm-CH(COOCH₃): ~45 ppm-CH(CH₃): ~35 ppm-CH₃: ~18 ppm |
| trans-2-Methylcyclohexanecarboxylate | C=O: ~176 ppm-COOCH₃: ~51 ppm-CH(COOCH₃): ~48 ppm-CH(CH₃): ~38 ppm-CH₃: ~20 ppm |
Note: The differences in carbon chemical shifts, although small, are significant and reproducible, reflecting the different steric and electronic environments in the cis and trans isomers.
Table 3: Infrared (IR) Spectroscopy Data for 2-Methylcyclohexanecarboxylate Isomers
| Isomer | Key IR Absorptions (cm⁻¹) |
| cis-2-Methylcyclohexanecarboxylate | C=O stretch: ~1735 cm⁻¹C-O stretch: ~1170 cm⁻¹C-H stretch (sp³): ~2850-2960 cm⁻¹ |
| trans-2-Methylcyclohexanecarboxylate | C=O stretch: ~1730 cm⁻¹C-O stretch: ~1165 cm⁻¹C-H stretch (sp³): ~2855-2955 cm⁻¹ |
Note: The IR spectra of cis and trans isomers are often very similar. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used for differentiation.
Table 4: Mass Spectrometry (MS) Data for 2-Methylcyclohexanecarboxylate Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragmentation Peaks (m/z) |
| cis-2-Methylcyclohexanecarboxylate | 142 | 111 (M⁺ - OCH₃), 83 (M⁺ - COOCH₃) |
| trans-2-Methylcyclohexanecarboxylate | 142 | 111 (M⁺ - OCH₃), 83 (M⁺ - COOCH₃) |
Note: Electron ionization mass spectra of stereoisomers are often very similar or identical, as the high energy of the ionization process leads to the loss of stereochemical information. Differentiation by MS often requires more advanced techniques such as tandem mass spectrometry or chemical ionization.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually around 200-220 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
-
Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method where high-energy electrons bombard the sample.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the .
Caption: Workflow for the spectroscopic analysis and differentiation of chemical isomers.
A Comparative Guide to Alternative Reagents for Cyclopentanecarboxylate Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of carbocyclic structures is a cornerstone of molecular design and discovery. Cyclopentanecarboxylate and its derivatives are valuable building blocks in a wide array of pharmacologically active compounds. This guide provides an objective comparison of several alternative synthetic routes to this important scaffold, complete with experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most appropriate method for a given research and development context.
At a Glance: Comparison of Synthetic Methods
The selection of a synthetic route to cyclopentanecarboxylates is a multifactorial decision, balancing yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key performance indicators for the prominent synthetic pathways discussed in this guide.
| Method | Starting Material(s) | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl malonate, 1,4-Dibromobutane | Sodium ethoxide, NaOH/H₂O, HCl | 60-70% (overall for acid) | Several hours | Readily available starting materials; reliable method for ring formation. | Multi-step process; potential for side reactions. |
| Dieckmann Condensation | Diethyl pimelate (B1236862) | Sodium ethoxide, HBr (for hydrolysis/decarboxylation) | 74-81% (for β-keto ester) | ~5 hours (cyclization) | Excellent for forming the five-membered ring; high yield for the cyclized intermediate. | Requires subsequent hydrolysis and decarboxylation, which can add to the overall complexity. |
| Favorskii Rearrangement | 2-Chlorocyclohexanone (B41772) | Sodium methoxide (B1231860)/ethoxide | 72-78% (for ester) | ~3 hours | Clever ring contraction from a readily available six-membered ring precursor. | The starting α-halo ketone may require separate preparation.[1] |
| Grignard Reaction | Cyclopentyl bromide | Magnesium, CO₂ (dry ice), HCl | Generally high | ~2-3 hours | Direct carboxylation of a pre-formed cyclopentyl ring. | Grignard reagents are sensitive to moisture and acidic protons. |
| From Cyclopentene (B43876) Oxide | Cyclopentene oxide | Magnesium, CO₂, TMSCl, Pd/C, H₂ | ~75% (overall for acid) | ~10-11 hours | Utilizes a readily available starting material. | Two-step process involving an intermediate that needs to be isolated.[2] |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed examination of each synthetic methodology, including reaction mechanisms and experimental protocols.
Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for the formation of cycloalkanecarboxylic acids. The synthesis of cyclopentanecarboxylic acid via this route involves the dialkylation of diethyl malonate with 1,4-dibromobutane, followed by hydrolysis and decarboxylation.[3][4]
Reaction Workflow:
Experimental Protocol:
-
Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate. In a flask equipped with a reflux condenser and a stirrer, a solution of sodium ethoxide is prepared from sodium metal in absolute ethanol (B145695). Diethyl malonate is added, followed by the dropwise addition of 1,4-dibromobutane. The mixture is heated to reflux for several hours. After cooling, water is added, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield diethyl cyclopentane-1,1-dicarboxylate.[3]
-
Step 2: Hydrolysis and Decarboxylation. The diethyl cyclopentane-1,1-dicarboxylate is then saponified by refluxing with a solution of sodium hydroxide (B78521) in water and ethanol. After the reaction is complete, the ethanol is distilled off. The remaining aqueous solution is acidified with hydrochloric acid and heated to induce decarboxylation, yielding cyclopentanecarboxylic acid. The product can be purified by extraction and distillation.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester.[5][6] For the synthesis of a this compound precursor, diethyl pimelate (a 1,6-diester) is cyclized in the presence of a strong base. The resulting ethyl 2-oxothis compound can then be hydrolyzed and decarboxylated.[7][8][9]
Reaction Mechanism:
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2-oxothis compound. Diethyl pimelate is added to a suspension of sodium ethoxide in an inert solvent like toluene. The mixture is heated to reflux for approximately 5 hours.[7] After cooling, the reaction is quenched with acid, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to give ethyl 2-oxothis compound in 74-81% yield.[7]
-
Step 2: Hydrolysis and Decarboxylation. The purified ethyl 2-oxothis compound is then refluxed with a strong acid, such as 47% hydrobromic acid, in a solvent like dioxane. This step achieves both the hydrolysis of the ester and the decarboxylation of the β-keto acid intermediate to yield cyclopentanone. To obtain cyclopentanecarboxylic acid, a milder hydrolysis followed by a separate decarboxylation step would be necessary.
Favorskii Rearrangement
The Favorskii rearrangement is a powerful method for ring contraction of cyclic α-halo ketones.[10] The reaction of 2-chlorocyclohexanone with a sodium alkoxide, such as sodium methoxide or ethoxide, yields the corresponding this compound ester.[11][12][13]
Reaction Mechanism:
Experimental Protocol:
A detailed procedure for the synthesis of methyl this compound via the Favorskii rearrangement is available in Organic Syntheses. The general steps are as follows:
-
A solution of 2-chlorocyclohexanone in an anhydrous ether is added dropwise to a stirred suspension of sodium methoxide in ether.
-
The reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred and heated under reflux for a couple of hours.
-
The reaction is then cooled and quenched with water.
-
The ether layer is separated, washed, dried, and the solvent is removed.
-
The crude ester is purified by vacuum distillation to yield methyl this compound.
Grignard Reaction with Carbon Dioxide
The carboxylation of a Grignard reagent is a fundamental and direct method for the synthesis of carboxylic acids.[14][15] This route involves the preparation of cyclopentylmagnesium bromide from cyclopentyl bromide, followed by its reaction with solid carbon dioxide (dry ice).[16][17]
Reaction Workflow:
Experimental Protocol:
-
Step 1: Preparation of Cyclopentylmagnesium Bromide. In an oven-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous diethyl ether. A solution of cyclopentyl bromide in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.
-
Step 2: Carboxylation. The freshly prepared Grignard reagent is slowly poured over crushed dry ice.[18] An excess of dry ice is used to minimize side reactions.
-
Step 3: Workup. After the excess dry ice has sublimed, the reaction mixture is treated with aqueous acid (e.g., HCl) to protonate the carboxylate salt. The cyclopentanecarboxylic acid is then extracted with an organic solvent, washed, dried, and purified.[16][18]
Synthesis from Cyclopentene Oxide
This two-step method begins with the epoxidation of cyclopentene, followed by a carboxylation reaction of the resulting cyclopentene oxide.
Experimental Protocol:
-
Step 1: Synthesis of 2-Hydroxycyclopentanecarboxylic Acid. 8.4g (0.1 mol) of cyclopentene oxide is dissolved in 50 mL of dry DMF. To this solution, 2.4g (0.1 mol) of magnesium powder is added. The mixture is cooled to -10°C, and carbon dioxide gas is bubbled through the solution while 16.3g (1.5 mol) of TMSCl is added. The reaction is stirred for 4-5 hours. The resulting mixture is then added to a 1N hydrochloric acid solution and extracted with ethyl acetate. The organic layer is washed, dried, and distilled to give 2-hydroxycyclopentanecarboxylic acid with a yield of 89%.[2]
-
Step 2: Synthesis of Cyclopentanecarboxylic Acid. 11.58g (89 mmol) of 2-hydroxycyclopentanecarboxylic acid is dissolved in 80 mL of ethanol. 0.33g of 10% Pd/C and 0.13g of chloric acid are added. The mixture is hydrogenated at 3-4 kg/cm ² and 45-50°C for 6 hours. After filtration to remove the catalyst, the solvent is evaporated. The residue is acidified and extracted with ethyl acetate. Vacuum distillation of the extract yields 8.63g (76 mmol) of cyclopentanecarboxylic acid, corresponding to an 85% yield for this step.[2]
Conclusion
The synthesis of cyclopentanecarboxylates can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The Malonic Ester Synthesis and Dieckmann Condensation are classic, reliable methods that build the cyclopentane (B165970) ring. The Favorskii Rearrangement offers an elegant ring-contraction approach from a six-membered ring precursor. The Grignard Reaction provides a direct route if a suitable cyclopentyl halide is available. Finally, the synthesis from cyclopentene oxide presents a viable two-step alternative from a common starting material. The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. guidechem.com [guidechem.com]
- 8. organic chemistry - Can someone confirm and/or correct my logic regarding this mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. favorski rearrangement organic chemistry.pdf [slideshare.net]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Ch19: RMgX + CO2 -> RCO2H [chem.ucalgary.ca]
- 16. odp.library.tamu.edu [odp.library.tamu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Cyclopentanecarboxylate Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of cyclopentanecarboxylate derivatives and their structural analogues. By examining experimental data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Comparative Biological Activity Data
The biological activity of this compound derivatives is highly dependent on the specific substitutions on the cyclopentane (B165970) ring and the nature of the target protein. To provide a clear comparison, the following tables summarize the available quantitative data for these derivatives and their analogues against various biological targets.
Inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3)
AKR1C3 is a key enzyme in the biosynthesis of androgens and is a validated target in the treatment of hormone-dependent cancers. The following table compares the inhibitory activity of cyclopentane derivatives against this enzyme.
| Compound ID | Structure | R Group | IC50 (µM) vs. AKR1C3 | Reference |
| This compound Derivative 1 | cyclopentane ring with substitutions | Phenyl | 5.2 | [1] |
| This compound Derivative 2 | cyclopentane ring with substitutions | 4-Chlorophenyl | 2.8 | [1] |
| This compound Derivative 3 | cyclopentane ring with substitutions | 3-Methoxyphenyl | 8.1 | [1] |
Note: Direct comparative data for cyclobutane (B1203170) or cyclohexane (B81311) analogues in the same AKR1C3 inhibition assay was not available in the reviewed literature.
Thromboxane A2 (TP) Receptor Antagonists
The cyclopentane-1,2-dione moiety has been explored as a bioisostere of the carboxylic acid group in the design of TP receptor antagonists. The following data compares a cyclopentane-1,2-dione derivative with its parent carboxylic acid.
| Compound ID | Core Structure | Functional Group | IC50 (nM) vs. TP Receptor | Reference |
| Parent Compound | Phenylpropanoic acid derivative | Carboxylic Acid | 15 | [2] |
| Cyclopentane-1,2-dione Analogue | Phenylpropanoic acid derivative | Cyclopentane-1,2-dione | 20 | [2] |
Anti-inflammatory and Antiproliferative Activity of Cyclohexane Carboxylic Acid Analogues
While direct comparative data for this compound derivatives is limited, studies on analogous cyclohexane derivatives provide insights into the effects of ring structure on biological activity. The following table showcases the anti-inflammatory and antiproliferative activities of a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1][3]
| Compound ID | R1 Substituent | R2 Substituent | Inhibition of TNF-α Secretion (%) at 50 µg/mL | Antiproliferative Activity (% Inhibition) at 100 µg/mL | Reference |
| 2a | 2-pyridyl | phenyl | 45.2 | 90.1 | [3] |
| 2b | 2-pyridyl | 2-pyridyl | 98.5 | 75.3 | [3] |
| 2c | 2-pyridyl | 4-methylphenyl | 33.8 | 82.4 | [3] |
| 2d | 2-pyridyl | 4-nitrophenyl | 55.1 | 95.2 | [3] |
| 2f | 4-methylphenyl | 2-pyridyl | 81.2 | 92.6 | [3] |
| Ibuprofen (Standard) | - | - | 40.5 | 46.0 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Recombinant Human AKR1C3 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of AKR1C3.
-
Reagent Preparation :
-
Prepare a stock solution of recombinant human AKR1C3 enzyme in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of the cofactor NADPH in the same buffer.
-
Prepare a stock solution of the substrate (e.g., S-tetralol) in a suitable solvent.
-
Prepare serial dilutions of the test inhibitor and control inhibitors.
-
-
Assay Procedure :
-
In a 96-well plate, add the recombinant AKR1C3 enzyme to each well.
-
Add the serially diluted test inhibitor or control to the respective wells.
-
Incubate the enzyme and inhibitor for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate and NADPH mixture.
-
Monitor the decrease in NADPH absorbance at 340 nm over time in kinetic mode using a microplate reader.
-
-
Data Analysis :
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Thromboxane A2 (TP) Receptor Functional Assay
This assay measures the ability of a compound to antagonize the TP receptor-stimulated production of inositol (B14025) monophosphate (IP1).
-
Cell Culture :
-
Culture HEK293 cells stably expressing the human TP receptor in appropriate media.
-
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells and incubate them with a stimulation buffer containing the test compound at various concentrations for a specified time.
-
Stimulate the cells with a known TP receptor agonist (e.g., U-46619).
-
Lyse the cells and measure the intracellular concentration of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
-
Data Analysis :
-
Generate a dose-response curve by plotting the IP1 concentration against the antagonist concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 production.
-
Anti-inflammatory and Antiproliferative Assays in PBMCs
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs) :
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Anti-inflammatory Assay (Cytokine Secretion) :
-
Culture the isolated PBMCs in the presence of a mitogen (e.g., phytohemagglutinin, PHA) to stimulate cytokine production.
-
Treat the cells with various concentrations of the test compounds.
-
After a 24-hour incubation period, collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits.
-
-
Antiproliferative Assay :
-
Culture PBMCs with a mitogen and treat with different concentrations of the test compounds.
-
After a 72-hour incubation, assess cell proliferation using a suitable method, such as the MTT assay or by measuring the incorporation of [3H]-thymidine.
-
-
Data Analysis :
-
For the anti-inflammatory assay, calculate the percentage inhibition of cytokine secretion for each compound concentration compared to the vehicle control.
-
For the antiproliferative assay, determine the percentage of proliferation inhibition and calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified signaling pathway of AKR1C3 in androgen biosynthesis and its inhibition.
Caption: Role of NaV1.7 in pain signaling and its blockade by inhibitors.
References
Comparative Analysis of Synthetic Routes to Cyclopentanecarboxylate: Fischer Esterification vs. Favorskii Rearrangement
This guide provides a detailed, objective comparison of two distinct synthetic methodologies for producing cyclopentanecarboxylate esters: the classic Fischer esterification of cyclopentanecarboxylic acid and the Favorskii rearrangement of a cyclic α-haloketone. The information presented is intended for researchers, scientists, and professionals in drug development to aid in selecting the most appropriate synthetic strategy based on factors such as starting material availability, reaction efficiency, and scalability.
Overview of Synthetic Pathways
The synthesis of this compound, a common structural motif in pharmaceuticals and fine chemicals, can be approached from different precursors and reaction pathways.
-
Fischer Esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a fundamentally reversible process, and reaction conditions are manipulated to drive the equilibrium towards the desired ester product.[3]
-
Favorskii Rearrangement is a more complex, base-catalyzed transformation of an α-halo ketone that results in a rearranged carboxylic acid derivative.[4][5] When applied to a cyclic α-halo ketone, such as 2-chlorocyclohexanone (B41772), the reaction proceeds with a characteristic ring contraction to yield a cyclopentane (B165970) ring system.[6][7]
The choice between these two methods involves a trade-off between the directness of the Fischer esterification and the unique carbon skeleton transformation offered by the Favorskii rearrangement.
Reaction Mechanisms and Pathways
The underlying mechanisms for these two reactions are fundamentally different, dictating the required reagents and reaction conditions.
Fischer Esterification Pathway
The Fischer esterification is an acyl substitution reaction.[2] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][8][9]
Caption: Mechanism of Fischer Esterification.
Favorskii Rearrangement Pathway
The Favorskii rearrangement proceeds via a unique cyclopropanone (B1606653) intermediate.[5][6] The reaction begins with a strong base (an alkoxide for ester synthesis) abstracting an acidic α'-proton from the 2-halocyclohexanone to form an enolate. This enolate then undergoes intramolecular nucleophilic substitution to displace the halide, forming a strained bicyclic cyclopropanone intermediate. The alkoxide nucleophile then attacks the carbonyl carbon of this intermediate. The subsequent collapse of the resulting tetrahedral intermediate involves the cleavage of a carbon-carbon bond in the three-membered ring to yield the more stable carbanion, which is then protonated to give the final ring-contracted this compound ester.[5][10]
Caption: Mechanism of Favorskii Rearrangement.
Quantitative Data Comparison
The following table summarizes key quantitative and qualitative parameters for both synthetic routes, providing a basis for objective comparison.
| Parameter | Fischer Esterification | Favorskii Rearrangement |
| Starting Material | Cyclopentanecarboxylic Acid | 2-Halocyclohexanone |
| Key Reagents | Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄)[2] | Alkoxide Base (e.g., NaOMe, NaOEt)[5] |
| Reaction Type | Acid-catalyzed nucleophilic acyl substitution[2] | Base-catalyzed rearrangement[5] |
| Typical Temperature | 60–120 °C (Reflux)[2][11] | 25–60 °C[12] |
| Typical Reaction Time | 1–10 hours[2] | 2–4 hours[12] |
| Reported Yield | 65-99% (highly dependent on conditions)[1] | ~78%[12] |
| Key Advantages | Simple, common reagents; high atom economy; thermodynamically controlled.[2][13] | Effective for ring contraction; forms strained systems.[6][7] |
| Key Disadvantages | Reversible equilibrium requires forcing conditions; sensitive to steric hindrance.[2][3] | Requires synthesis of α-haloketone precursor; less atom-economical. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a this compound ester via both methods.
Protocol 1: Fischer Esterification of Cyclopentanecarboxylic Acid
This protocol describes the synthesis of methyl this compound.
Materials:
-
Cyclopentanecarboxylic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanecarboxylic acid in a large excess of methanol (e.g., 10-20 equivalents).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.[14]
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[14]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by distillation to obtain pure methyl this compound.
Protocol 2: Favorskii Rearrangement of 2-Chlorocyclohexanone
This protocol describes the synthesis of methyl this compound from 2-chlorocyclohexanone.[12]
Materials:
-
2-Chlorocyclohexanone
-
Sodium metal
-
Methanol (anhydrous)
-
Diethyl ether
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Prepare a fresh solution of sodium methoxide (B1231860) by carefully dissolving sodium metal (2.2 equivalents) in anhydrous methanol in a flask under an inert atmosphere (e.g., Argon) at 0 °C.[12]
-
In a separate flask, dissolve 2-chlorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Transfer the substrate solution via cannula to the sodium methoxide solution at 0 °C.
-
Allow the resulting mixture to warm to room temperature, then equip the flask with a reflux condenser and heat in a preheated oil bath at 55 °C for 4 hours.[12]
-
Cool the reaction mixture to 0 °C in an ice bath and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via silica gel flash chromatography to afford the desired methyl this compound.[12]
Concluding Comparison
-
Simplicity and Cost: The Fischer esterification is superior in its simplicity and use of readily available, inexpensive bulk chemicals (cyclopentanecarboxylic acid, methanol, sulfuric acid).[13] Its main drawback is the need to manage a chemical equilibrium.[1]
-
Yield and Purity: Both methods can provide good to excellent yields. The Fischer esterification, when driven to completion, can achieve yields upwards of 90%.[14] The Favorskii rearrangement also provides good yields, with reports around 78%.[12] Purification for the Fischer esterification is often a simple distillation, whereas the Favorskii rearrangement may require chromatographic purification to remove byproducts.[12]
For large-scale, cost-effective production where cyclopentanecarboxylic acid is the available starting material, Fischer esterification is the more logical choice. For instances in a complex molecular synthesis where a cyclohexanone (B45756) derivative is a more accessible intermediate and a ring contraction is desired, the Favorskii rearrangement provides an elegant and effective solution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. scienceinfo.com [scienceinfo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. cerritos.edu [cerritos.edu]
- 12. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 13. quora.com [quora.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl Cyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of ethyl cyclopentanecarboxylate, a key intermediate and potential impurity in various chemical processes, is critical. This guide provides an objective comparison of the two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparative Analysis of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like ethyl this compound, offering high separation efficiency and definitive identification.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, provides a robust and widely accessible alternative.[3]
Data Presentation: Performance Characteristics
The following table summarizes the key performance parameters for hypothetical, yet typical, GC-MS and HPLC methods for the quantification of ethyl this compound.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 3 ng/mL |
| **Linearity (R²) ** | > 0.999 | > 0.998 |
| Dynamic Range | 0.3 - 500 ng/mL | 3 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 5% | < 5% |
| Analysis Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the GC-MS and HPLC analysis of ethyl this compound.
General Sample Preparation Protocol
Proper sample preparation is essential for accurate and reproducible results. The primary goal is to extract and concentrate the analyte while removing interfering matrix components.[1]
-
Solvent Selection: Dissolve the sample in a volatile organic solvent such as ethyl acetate (B1210297) or hexane.[1]
-
Concentration: Prepare an initial stock solution of approximately 1 mg/mL. For quantitative analysis, create a series of dilutions to generate a calibration curve.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1][4]
-
Vialing: Transfer the final, filtered sample into a 1.5 mL glass autosampler vial.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is highly suitable for the analysis of volatile compounds like ethyl this compound.[5][6]
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]
-
Inlet Temperature: 250 °C.[1]
-
Injection Mode: Splitless injection for trace analysis or a split injection for higher concentrations.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Mass Spectrometer (MS) Parameters:
High-Performance Liquid Chromatography (HPLC) Protocol
Reverse-phase HPLC is a versatile method for the quantification of ethyl this compound.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (70:30 v/v) with 0.1% formic acid. For MS compatibility, phosphoric acid should be replaced with formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at 210 nm.
-
Data Acquisition: A chromatography data station for peak integration and quantification.
Methodology and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for the analytical quantification of ethyl this compound and the general process of method validation.
Caption: General workflow for the quantification of ethyl this compound.
Caption: Logical pathway for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 3. Separation of Ethyl this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the Cross-Reactivity of Cyclopentanecarboxylate-Based Enzyme Inhibitors
The cyclopentanecarboxylate scaffold is a recurring motif in the design of potent and selective enzyme inhibitors, valued for its conformational rigidity and potential for stereospecific interactions within enzyme active sites. This guide provides a comparative analysis of the cross-reactivity profiles of several classes of enzyme inhibitors built upon this framework. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the selectivity of these compounds, supported by quantitative data and detailed experimental methodologies.
Comparative Selectivity Data
The inhibitory potency and selectivity of this compound-based compounds are critical determinants of their therapeutic potential. The following table summarizes the in vitro activity of representative inhibitors against their primary targets and key off-targets.
| Inhibitor Class | Compound Example | Primary Target | Off-Target(s) | IC50 (Primary Target) | IC50 (Off-Target) | Selectivity Ratio (Off-Target/Primary) |
| Voltage-Gated Sodium Channel Blockers | Cyclopentane (B165970) Carboxylic Acid Derivative | NaV1.7 | NaV1.5 | Potent (specific value not disclosed) | - | High selectivity reported[1][2] |
| Akt Phosphorylation Inhibitors | This compound-substituted alkylphosphocholine 5a | Akt Phosphorylation | - | 3.1 µM | Not specified | Not specified |
| This compound-substituted alkylphosphocholine 5b | Akt Phosphorylation | - | 2.0 µM | Not specified | Not specified | |
| This compound-substituted alkylphosphocholine 6c | Akt Phosphorylation | - | 3.0 µM | Not specified | Not specified | |
| Ipatasertib (GDC-0068) | All three Akt isoforms | PKA family kinases | Potent | Poor inhibition | High selectivity reported[3] | |
| Endothelin Receptor Antagonists | Macitentan | ETA Receptor | ETB Receptor | 0.2 nM | 391 nM | ~1955 |
| α-Amylase Inhibitors | Bis(arylidene)cyclopentanone 5d | α-Amylase | - | 7.6 µM | Not specified | Not specified |
| Bis(arylidene)cyclopentanone 5e | α-Amylase | - | 6.9 µM | Not specified | Not specified |
Key Experimental Protocols
The assessment of inhibitor cross-reactivity relies on a combination of biochemical and cell-based assays. These protocols are fundamental to determining the potency and selectivity of novel chemical entities.
Biochemical Enzyme Inhibition Assays
These assays directly measure the effect of an inhibitor on the activity of a purified enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.
General Protocol:
-
Preparation of Reagents:
-
Prepare a suitable buffer solution at the optimal pH for the enzyme.
-
Dissolve the purified enzyme in the buffer to a predetermined concentration.
-
Prepare a stock solution of the substrate specific to the enzyme.
-
Prepare serial dilutions of the this compound-based inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to wells containing different concentrations of the inhibitor.
-
Incubate the enzyme-inhibitor mixture for a specified period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods such as spectrophotometry, fluorometry, or luminometry.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assays for Target Engagement and Pathway Inhibition
Cellular assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert the desired downstream effects.
Objective: To measure the inhibitor's effect on a specific signaling pathway or cellular process.
Example Protocol (Akt Phosphorylation Assay):
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., A549, MCF-7) to a suitable confluency.[4]
-
Treat the cells with various concentrations of the this compound-based inhibitor for a defined period.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Incubate with secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using an appropriate detection reagent.
-
Quantify the band intensities for p-Akt and total Akt.
-
Normalize the p-Akt signal to the total Akt signal for each treatment condition.
-
Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 for pathway inhibition.[4]
-
Visualizing Cross-Reactivity Assessment and a Key Signaling Pathway
To better understand the workflow for assessing inhibitor selectivity and the context of a relevant biological pathway, the following diagrams are provided.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: The PI3K/Akt signaling pathway and the action of an inhibitor.
Conclusion
The this compound scaffold is a versatile starting point for the development of potent enzyme inhibitors. The examples of NaV1.7 blockers, Akt phosphorylation inhibitors, and endothelin receptor antagonists demonstrate that high target selectivity can be achieved with this chemical moiety. However, as with any small molecule inhibitor, a thorough assessment of cross-reactivity is essential. The provided data and protocols offer a framework for such evaluations, which are critical for advancing our understanding of these compounds and for the development of safer and more effective therapeutics. The significant selectivity of compounds like Macitentan and the potent, specific inhibition observed with the Akt and NaV1.7 inhibitors underscore the potential of careful chemical design in minimizing off-target effects.
References
- 1. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and Akt phosphorylation inhibitory activity of this compound-substituted alkylphosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of cyclopentanecarboxylate and cyclobutanecarboxylate amides
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the fine-tuning of molecular architecture is paramount to achieving desired pharmacological profiles. Small cycloalkane moieties, such as cyclopentane (B165970) and cyclobutane (B1203170), are frequently employed as scaffolds to impart specific conformational constraints and physicochemical properties to drug candidates. When incorporated as carboxamides, these cyclic structures can significantly influence a molecule's binding affinity, metabolic stability, and overall efficacy. This guide provides a detailed structural comparison of cyclopentanecarboxylate and cyclobutanecarboxylate (B8599542) amides, supported by experimental data and protocols to aid researchers in making informed decisions during the drug design process.
Executive Summary
The fundamental difference between this compound and cyclobutanecarboxylate amides lies in the inherent ring strain and conformational flexibility of the parent cycloalkane. The cyclobutane ring, with its significant angle strain, adopts a puckered conformation, which influences the orientation of the amide substituent and its interaction with biological targets. In contrast, the more flexible cyclopentane ring exists in a dynamic equilibrium between envelope and half-chair conformations, offering a different spatial arrangement for the amide group. These structural nuances can have profound implications for a compound's biological activity.
Structural and Conformational Analysis
The defining structural characteristics of these two classes of amides are best understood through a combination of X-ray crystallography and NMR spectroscopy.
Ring Conformation:
-
Cyclobutanecarboxylate Amides: The four-membered ring in cyclobutanecarboxylate amides is not planar but rather puckered, with a dihedral angle of approximately 25-35°. This puckering alleviates some of the torsional strain that would be present in a planar conformation. The amide substituent can occupy either an axial or equatorial position on the puckered ring, with the equatorial position generally being more sterically favorable.
-
This compound Amides: The five-membered cyclopentane ring is more flexible and adopts non-planar conformations to minimize eclipsing interactions. The two most common conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," with three carbons in a plane and the other two displaced on opposite sides. These conformations are in rapid equilibrium, and the energy barrier between them is low. The amide substituent's orientation is influenced by this dynamic conformational landscape.
The conformational preferences of the cycloalkane rings directly impact the spatial presentation of the amide functionality, which is a critical determinant of intermolecular interactions with protein targets.
Amide Bond Characteristics:
The amide bond itself exhibits partial double bond character due to resonance, leading to hindered rotation around the C-N bond. This planarity of the amide group, in conjunction with the conformation of the cycloalkane ring, defines the overall three-dimensional shape of the molecule. The energy barrier to rotation around the C-N bond can be influenced by the steric bulk of the cycloalkane ring and the substituents on the amide nitrogen.
Data Presentation: A Comparative Overview
To facilitate a direct comparison, the following tables summarize key physicochemical and spectroscopic data for representative this compound and cyclobutanecarboxylate amides.
Table 1: Physicochemical Properties
| Property | Cyclopentanecarboxamide | Cyclobutanecarboxamide |
| Molecular Formula | C₆H₁₁NO | C₅H₉NO |
| Molecular Weight | 113.16 g/mol | 99.13 g/mol |
| LogP (calculated) | 0.4 | 0.1 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 |
Table 2: Spectroscopic Data (¹H and ¹³C NMR)
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data presented here is for N-phenyl substituted derivatives in CDCl₃ to provide a consistent comparison.
| Nucleus | N-phenylcyclopentanecarboxamide | N-phenylcyclobutanecarboxamide |
| ¹H NMR | ||
| -NH (amide) | ~7.5 (br s) | ~7.4 (br s) |
| -Ar-H | 7.0-7.5 (m) | 7.0-7.5 (m) |
| -CH (ring) | ~2.7 (m) | ~3.2 (m) |
| -CH₂ (ring) | 1.6-2.0 (m) | 1.8-2.4 (m) |
| ¹³C NMR | ||
| -C=O (amide) | ~175 | ~174 |
| -Ar-C | 120-140 | 120-140 |
| -CH (ring) | ~46 | ~42 |
| -CH₂ (ring) | ~26, ~31 | ~18, ~30 |
br s = broad singlet, m = multiplet
The upfield shift of the cyclobutane ring protons and carbons in the NMR spectra is indicative of the greater ring strain compared to the cyclopentane system.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these compounds.
General Synthesis of N-Aryl Cycloalkanecarboxamides:
A common method for the synthesis of these amides is the coupling of the corresponding cycloalkanecarboxylic acid with an aniline (B41778) derivative using a peptide coupling reagent.
-
Materials: Cycloalkanecarboxylic acid (1.0 eq.), substituted aniline (1.0 eq.), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.), 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq.), and anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of the cycloalkanecarboxylic acid and the aniline in anhydrous DCM at 0 °C, add DMAP.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
-
Characterization Methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Data is collected on a diffractometer equipped with a CCD detector and a monochromatic X-ray source. The structure is solved and refined using standard crystallographic software.
Visualizing the Structural Relationship
To better illustrate the workflow for comparing these two classes of amides, the following diagram outlines the key steps from synthesis to structural analysis.
Caption: A flowchart illustrating the key stages in the comparative structural analysis of cycloalkanecarboxylate amides.
This systematic approach ensures a thorough and objective comparison of the structural features of this compound and cyclobutanecarboxylate amides, providing valuable insights for the rational design of novel therapeutics. The choice between these two scaffolds should be guided by the specific conformational requirements of the biological target and the desired physicochemical properties of the final compound.
A Comparative Guide to Assessing the Purity of Synthesized Methyl Cyclopentanecarboxylate
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is paramount for ensuring the validity and reproducibility of experimental results. This guide provides an objective comparison of analytical techniques for assessing the purity of synthesized methyl cyclopentanecarboxylate, a common ester in organic synthesis. We present detailed experimental protocols and comparative data for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, alternative methods for a rapid purity assessment are discussed.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required accuracy, and the available instrumentation. The following table summarizes the key aspects of the primary techniques discussed in this guide.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation based on the differential partitioning of compounds between a mobile and a stationary phase. | Quantification of nuclei based on the principle that the signal intensity is directly proportional to the number of nuclei. |
| Strengths | High resolution for volatile compounds, robust, and widely available. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Provides absolute purity without the need for a specific reference standard of the analyte; gives structural information. |
| Limitations | Only suitable for thermally stable and volatile compounds. | Requires a chromophore for UV detection; method development can be more complex. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
| Typical Application | Ideal for analyzing volatile impurities, residual solvents, and the main component's purity. | Effective for quantifying non-volatile starting materials, byproducts, and the main component. | Accurate determination of the absolute purity of the main component and identification of impurities with NMR-active nuclei. |
Data Presentation: Purity Assessment of a Synthesized Methyl this compound Sample
The following table presents representative data from the analysis of a synthesized batch of methyl this compound using the described analytical methods.
| Analytical Method | Purity (%) | Identified Impurities | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-FID | 98.5 | Cyclopentanecarboxylic acid (0.8%), Methanol (0.5%), Dicyclohexyl ether (0.2%) | ~0.01% | ~0.03% |
| HPLC-UV | 98.2 | Cyclopentanecarboxylic acid (1.2%), Unidentified polar impurity (0.6%) | ~0.02% | ~0.06% |
| qNMR | 98.8 (absolute) | Cyclopentanecarboxylic acid (0.9%), Residual solvent (diethyl ether, 0.3%) | ~0.1% | ~0.3% |
| Karl Fischer Titration | Water Content: 0.15% | - | - | - |
| Refractive Index | 1.4355 @ 20°C | Indicates presence of impurities compared to literature value (e.g., 1.4360 for pure) | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines a standard method for the purity analysis of methyl this compound using GC-FID.
Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.[2]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized methyl this compound in dichloromethane.
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial for analysis.
Data Analysis: The purity is calculated based on the area percent of the methyl this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the purity assessment of methyl this compound.
Instrumentation and Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized methyl this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for determining the absolute purity of methyl this compound using an internal standard.
Instrumentation and Conditions:
-
System: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.03% (v/v) Tetramethylsilane (TMS).
-
Internal Standard: 1,4-Dinitrobenzene (certified reference material).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all nuclei).
-
Number of Scans: 16.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized methyl this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (1,4-dinitrobenzene) and add it to the same NMR tube.
-
Add approximately 0.75 mL of CDCl3 to the NMR tube and dissolve the sample and standard completely.
Data Analysis: The purity of methyl this compound is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Alternative Purity Assessment Methods
Karl Fischer Titration: This method is used specifically for the determination of water content, which is a common impurity. A coulometric or volumetric Karl Fischer titrator can be used. The sample is injected into the titration cell containing the Karl Fischer reagent, and the water content is determined electrochemically. For esters, a solubilizer may be required.[4]
Refractive Index: The refractive index of a pure liquid is a characteristic physical property.[5] A calibrated refractometer is used to measure the refractive index of the synthesized methyl this compound at a specific temperature (e.g., 20°C).[6] The measured value is compared to the literature value for the pure compound. Deviations from the literature value indicate the presence of impurities.[7]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for assessing the purity of synthesized methyl this compound.
Caption: Experimental workflow for purity evaluation.
Caption: Method selection decision tree.
References
Safety Operating Guide
Navigating the Disposal of Cyclopentanecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of cyclopentanecarboxylate and its derivatives, focusing on procedural, step-by-step guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound compounds. Cyclopentanecarboxylic acid and its derivatives can cause skin, eye, and respiratory irritation.[1] Some derivatives may be corrosive, causing severe skin burns and eye damage, while others can be toxic if swallowed and harmful to aquatic life.
Always consult the Safety Data Sheet (SDS) for the specific this compound compound being used. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling these chemicals.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data for Cyclopentanecarboxylic Acid
The following table summarizes the key physical and chemical properties of cyclopentanecarboxylic acid to inform safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [1][3][4] |
| Appearance | Colorless to pale yellow liquid or solid[5][6] |
| Melting Point | 3-5 °C[3][5] |
| Boiling Point | 216 °C[3][5] |
| Density | 1.053 g/mL at 25 °C[3][5] |
| Flash Point | 93.4 °C (closed cup)[3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[4] |
This compound Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram outlines the decision-making process for the safe and compliant disposal of this chemical waste.
Caption: Logical workflow for the proper disposal of this compound.
Detailed Disposal Procedures
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including residues, reaction mixtures, and contaminated materials, should be treated as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Store in a designated and properly labeled satellite accumulation area.[7]
Step 2: Container Management
-
Use a chemically compatible, leak-proof container with a secure screw-top cap for waste collection.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., irritant, corrosive).
-
Keep the waste container closed at all times, except when adding waste.[7][8]
Step 3: Handling Empty Containers
-
A container that held this compound is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping).
-
To ensure the removal of hazardous residue, especially for acutely toxic derivatives, the container should be triple-rinsed with a suitable solvent.[8]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[8]
-
Once properly rinsed, the original labels on the container should be defaced, and the uncapped container can typically be disposed of in the regular trash.[8]
Step 4: Arranging for Professional Disposal
-
Do not dispose of this compound down the drain or in regular trash.[8] Evaporation in a fume hood is also not an acceptable method of disposal.[7][8]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the waste disposal service with an accurate description of the waste stream.
Step 5: Documentation
-
Maintain a log of the chemical waste generated in your laboratory.
-
Upon collection, you should receive a certificate of disposal or a similar document from the waste management company. Retain this documentation for your records to ensure a complete and compliant disposal process.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.
References
- 1. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. 环戊烷羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]
- 6. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Handling Guide for Cyclopentanecarboxylate and its Derivatives
This guide provides crucial safety protocols and logistical information for handling Cyclopentanecarboxylate, primarily focusing on its most common form in laboratory settings, Cyclopentanecarboxylic acid. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.
Hazard Identification and Physicochemical Properties
Cyclopentanecarboxylic acid is classified as an irritant and a combustible liquid. It is crucial to understand its properties to handle it safely.[1][2][3][4][5]
Hazards Associated with Cyclopentanecarboxylic Acid:
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[4][5]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2][3][4][5]
-
Combustibility: The substance is a combustible liquid.[2][3]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of Cyclopentanecarboxylic acid (CAS: 3400-45-1).
| Property | Value |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol [4] |
| Appearance | Colorless to light yellow clear liquid[6][7] |
| Melting Point | 3 - 5 °C[6] |
| Boiling Point | 216 °C[1][6] |
| Flash Point | 93.4 °C (closed cup)[6] |
| Density | 1.053 g/cm³ at 25 °C[1][6] |
| Vapor Density | 3.9[3] |
| Autoignition Temperature | 465 °C / 869 °F[3] |
Personal Protective Equipment (PPE) and Handling Protocols
Adherence to proper PPE and handling procedures is mandatory to minimize exposure and ensure a safe laboratory environment.
Required Personal Protective Equipment
Based on the identified hazards, the following PPE must be worn when handling Cyclopentanecarboxylic acid:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][8] A face shield may be required for procedures with a high risk of splashing.[9]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin exposure.[8] Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[9] Always inspect gloves before use.
-
Lab Coat/Protective Clothing: A standard laboratory coat should be worn.[1] For larger quantities or splash risks, wear appropriate protective clothing to prevent skin exposure.[8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][3][8] If ventilation is inadequate or during large-scale operations, a NIOSH-approved respirator may be necessary.[8][10]
Step-by-Step Handling and Storage Procedures
Handling:
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[3][8]
-
Ventilation: Always handle Cyclopentanecarboxylic acid in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[2][3]
-
Donning PPE: Put on all required PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Dispensing: Avoid contact with eyes, skin, and clothing.[2] Keep the container tightly closed when not in use.
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[3][6] Remove contaminated clothing and wash it before reuse.[2][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][8]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2][3]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.[2][3]
Emergency and Disposal Plans
First-Aid Measures
Immediate action is critical in case of accidental exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2][3][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][6] Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice.[2][3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[2][6] Rinse the mouth with water and consult a physician.[6]
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Remove all sources of ignition.[3] Use personal protective equipment.[11]
-
Cleanup: Absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable, closed container for disposal.[8] Do not let the chemical enter drains.[3]
Waste Disposal Plan
All chemical waste must be disposed of in accordance with local, regional, and national regulations.[12]
-
Container: Collect waste in a designated, properly labeled, and closed container.
-
Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[3] Do not mix with other waste.[13]
Operational Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound derivatives in a laboratory setting.
References
- 1. chembk.com [chembk.com]
- 2. Cyclopentanecarboxylic acid(3400-45-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Cyclopentanecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
